molecular formula C11H27N3 B1583813 2,6,10-Trimethyl-2,6,10-triazaundecane CAS No. 3855-32-1

2,6,10-Trimethyl-2,6,10-triazaundecane

Cat. No.: B1583813
CAS No.: 3855-32-1
M. Wt: 201.35 g/mol
InChI Key: SKCNNQDRNPQEFU-UHFFFAOYSA-N
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Description

2,6,10-Trimethyl-2,6,10-triazaundecane is a useful research compound. Its molecular formula is C11H27N3 and its molecular weight is 201.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6,10-Trimethyl-2,6,10-triazaundecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123346. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6,10-Trimethyl-2,6,10-triazaundecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,10-Trimethyl-2,6,10-triazaundecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27N3/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNNQDRNPQEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044564
Record name 2,6,10-Trimethyl-2,6,10-triazaundecane
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Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-
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CAS No.

3855-32-1
Record name N1-[3-(Dimethylamino)propyl]-N1,N3,N3-trimethyl-1,3-propanediamine
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Record name 2,6,10-Trimethyl-2,6,10-triazaundecane
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Record name 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-
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Record name 2,6,10-Trimethyl-2,6,10-triazaundecane
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Record name N-[3-(dimethylamino)propyl]-N,N',N'-trimethylpropane-1,3-diamine
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Record name 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,6,10-Trimethyl-2,6,10-triazaundecane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known by its IUPAC name N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine, is a tertiary amine with the chemical formula C11H27N3.[1][] This compound serves as a versatile reagent in organic synthesis and as a building block for more complex molecules.[1] Its potential biological activities and therapeutic applications are subjects of ongoing research, particularly in the study and modeling of various neurological diseases such as Alzheimer's and Parkinson's diseases.[1][] In industrial processes, it finds use as a catalyst, particularly in the production of polyurethane foams, coatings, and adhesives, and as a curing agent for epoxy resins.[3][4][5]

Chemical and Physical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane is a clear, colorless to pale yellow or green liquid.[][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

PropertyValueReference(s)
Molecular Formula C11H27N3[1][][6]
Molecular Weight 201.35 g/mol (or 201.36 g/mol )[1][][6]
CAS Number 3855-32-1[1][][6]
Appearance Clear liquid, colorless to pale yellow/green[][3]
Boiling Point 102 °C at 1 mmHg[]
Density 0.83 g/cm³ at 20 °C[1]
Flash Point 92 °C[1][7]
Refractive Index 1.44 - 1.4480[1][]
Water Solubility 193.9 g/L at 25 °C[7]
pKa 9.88 ± 0.28 (Predicted)[5]
LogP 0 at 25 °C[7]

Chemical Reactivity and Behavior

As a tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane exhibits nucleophilic properties due to the lone pairs of electrons on its nitrogen atoms.[1] It can participate in a variety of chemical reactions:

  • Oxidation: It can be oxidized by strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) to form the corresponding amine oxides.[1]

  • Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into simpler amines.[1]

  • Substitution: The compound can undergo nucleophilic substitution reactions where one of its amino groups is replaced by another nucleophile.[1]

  • Complex Formation: It readily forms complexes with metal ions, such as copper(II). The geometry of these complexes can vary depending on the other ligands present.[1]

  • Micelle Formation: In conjunction with anionic surfactants like sodium oleate, it facilitates the formation of long, cylindrical "wormlike" micelles.[1] These systems can exhibit CO2 responsiveness, where the introduction of CO2 alters the micellar structure and rheological properties of the fluid.[1] This property is particularly relevant in the development of CO2-responsive viscoelastic surfactant fracturing fluids for high-temperature unconventional reservoirs, often in combination with erucic acid and potassium hydroxide.[1]

Synthesis

The primary method for synthesizing 2,6,10-Trimethyl-2,6,10-triazaundecane involves catalytic amination.[1] This process typically includes the reaction of 1,3-diaminopropane (B46017) with dimethylamine (B145610) under controlled conditions.[1]

Key aspects of the synthesis include:

  • Catalysts: Transition metals like Nickel (Ni) or Cobalt (Co), or acidic catalysts such as zeolites, are used to facilitate the reaction.[1]

  • Conditions: The reaction is performed at elevated temperatures, generally between 80–120°C, to ensure complete conversion and optimize the yield.[1]

  • Green Chemistry Approaches: To reduce environmental impact, solvent-free amination methods are being explored to eliminate volatile organic compound (VOC) emissions.[1] The use of heterogeneous acid catalysts like zeolites is also a sustainable approach, as they can be reused for multiple cycles without significant loss of activity.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1,3-Diaminopropane process Catalytic Amination reactant1->process reactant2 Dimethylamine reactant2->process catalyst Catalyst (e.g., Ni, Co, or Zeolites) catalyst->process temp Elevated Temperature (80-120°C) temp->process product 2,6,10-Trimethyl-2,6,10-triazaundecane process->product

Caption: Synthesis workflow for 2,6,10-Trimethyl-2,6,10-triazaundecane.

Experimental Protocols: Polyamine Analysis

While specific experimental protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane are not detailed in the provided literature, general methods for polyamine analysis are well-established and applicable. These techniques are crucial for studying the compound's metabolism and interactions in biological systems.

Sample Preparation

For biological samples such as fluids, tissues, or cells, the first step is deproteinization to remove interfering proteins.[8][9]

HPLC Analysis with Pre-column Derivatization

A highly sensitive and specific method involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][9]

  • Derivatization: Polyamines are reacted with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine to yield fluorescent derivatives.[8][9] This reaction can be performed in-line.[8][9]

  • Separation: The derivatives are separated on a reversed-phase C18 column.[8][9]

  • Detection: A fluorometer is used for detection, typically with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[8][9]

  • Performance: This method is highly accurate and precise, with detection limits in the nanomolar range.[8][9] The total run time for a sample is approximately 30 minutes.[8][9]

LC-MS/MS Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers another powerful technique for polyamine analysis without the need for derivatization.[10]

  • Separation: Polyamines are separated using reversed-phase liquid chromatography with an MS-compatible volatile ion-pairing agent, such as heptafluorobutyric acid.[10]

  • Detection: Mass spectrometry is performed in the selected reaction monitoring (SRM) mode for selective and sensitive detection.[10]

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for HPLC) cluster_separation Chromatographic Separation cluster_detection Detection sample Biological Sample (e.g., fluids, tissues, cells) deproteinization Deproteinization sample->deproteinization derivatization In-line reaction with o-phthalaldehyde and N-acetyl-L-cysteine deproteinization->derivatization lcms LC-MS/MS (Reversed phase LC with ion-pairing agent) deproteinization->lcms hplc HPLC (Reversed-phase C18 column) derivatization->hplc fluorometer Fluorometer (Excitation: 340 nm, Emission: 450 nm) hplc->fluorometer ms Mass Spectrometry (SRM mode) lcms->ms data_analysis Data Analysis and Quantification fluorometer->data_analysis ms->data_analysis

Caption: General experimental workflow for polyamine analysis.

Applications

2,6,10-Trimethyl-2,6,10-triazaundecane has a range of applications across different scientific and industrial fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.[1]

  • Biology and Medicine: It is employed in biomedical research for studying and modeling neurological diseases.[] There is ongoing research into its potential therapeutic applications and interactions with biomolecules.[1]

  • Materials Science: It serves as a catalyst for polyurethane production and a curing agent for epoxy resins.[3][4][5]

  • Industrial Processes: It is a component in the formulation of CO2-responsive fracturing fluids for the oil and gas industry.[1]

Safety and Handling

2,6,10-Trimethyl-2,6,10-triazaundecane is a hazardous chemical that requires careful handling. It is a combustible liquid and causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed and toxic in contact with skin.[5][11]

Table 2: GHS Hazard Information

Hazard CodeDescriptionReference(s)
H227Combustible liquid[3][4]
H302Harmful if swallowed[5][11]
H311Toxic in contact with skin[5][11]
H314Causes severe skin burns and eye damage[3][4][11]
H318Causes serious eye damage[11]
H412Harmful to aquatic life with long lasting effects[12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][12]

  • Handling: Handle in a well-ventilated place.[12] Keep away from heat, sparks, open flames, and hot surfaces.[4] Avoid contact with skin and eyes.[12]

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

  • Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container.[3][4][12] Store locked up.[12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][12]

References

An In-depth Technical Guide to 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS 3855-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS 3855-32-1), a versatile tertiary amine with significant applications in polymer chemistry and potential relevance in biomedical research. This document collates available data on its physicochemical properties, synthesis, and key applications, with a focus on its role as a catalyst in polyurethane foam production. While its application in drug development, particularly in the context of neurological diseases, is an emerging area of interest, this guide will focus on well-established information and methodologies.

Physicochemical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a clear, colorless to pale yellow liquid with a characteristic amine-like odor. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₇N₃[1][2][3]
Molecular Weight 201.36 g/mol [1][2][3]
CAS Number 3855-32-1[1][2][3]
Appearance Clear, colorless to pale yellow liquid[4]
Boiling Point 102 °C @ 1 mmHg[4]
Density 0.83 g/cm³[4]
Refractive Index 1.4450 - 1.4480[4]
Flash Point 92 °C[5]
Water Solubility Soluble[5]

Synthesis

A notable and environmentally conscious route for the synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane involves a three-step process starting from methylamine (B109427), acrylonitrile (B1666552), and formaldehyde (B43269). This "green" synthesis pathway is advantageous as it utilizes methanol (B129727) as the sole solvent across all stages, facilitating solvent recovery and reuse.

General Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Methylation Methylamine Methylamine Intermediate1 Michael Adduct Methylamine->Intermediate1 Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate1 Formaldehyde Formaldehyde Product 2,6,10-Trimethyl-2,6,10-triazaundecane Formaldehyde->Product Intermediate2 Hydrogenated Intermediate Intermediate1->Intermediate2 Intermediate2->Product

Caption: General synthesis pathway for 2,6,10-Trimethyl-2,6,10-triazaundecane.

Experimental Protocol: Green Synthesis
  • Michael Addition: Reaction of methylamine with acrylonitrile in methanol to form the corresponding Michael adduct.

  • Catalytic Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitrile groups to primary amines.

  • Methylation: The final step involves the methylation of the primary and secondary amines using formaldehyde in methanol to yield the desired tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane.

Applications

The primary industrial application of 2,6,10-Trimethyl-2,6,10-triazaundecane is as a catalyst in the production of polyurethane foams. It is also utilized in organic synthesis and has been mentioned in the context of biomedical research, although specific applications in the latter are not well-documented.

Catalyst in Polyurethane Foam Production

In the manufacturing of flexible polyurethane foams, a delicate balance between two primary reactions is crucial: the "gelling" reaction and the "blowing" reaction. 2,6,10-Trimethyl-2,6,10-triazaundecane acts as a catalyst that influences the rates of these reactions, thereby controlling the foam's properties.

Polyurethane_Foam_Reactions cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol Gelling Gelling Reaction (Polyol + Isocyanate) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing Reaction (Water + Isocyanate) Isocyanate->Blowing Water Water Water->Blowing Urethane Polyurethane Matrix (Foam Structure) Gelling->Urethane CO2 Carbon Dioxide (Foam Expansion) Blowing->CO2 Urea Polyurea Linkages Blowing->Urea Catalyst 2,6,10-Trimethyl-2,6,10-triazaundecane Catalyst->Gelling Catalyst->Blowing

References

2,6,10-Trimethyl-2,6,10-triazaundecane molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane (CAS No: 3855-32-1) is a polyamine compound featuring three tertiary amine groups within an eleven-carbon backbone.[1][2] Its structure imparts unique chemical properties, making it a versatile molecule in various industrial and research applications. It is recognized for its role as a catalyst, particularly in polyurethane chemistry, and as a functional component in advanced materials, such as CO2-responsive surfactants.[1][]

This document provides a comprehensive technical overview of 2,6,10-Trimethyl-2,6,10-triazaundecane, consolidating its structural details, physicochemical properties, synthesis protocols, spectroscopic data, and key applications. The information is intended to serve as a core resource for professionals in chemical synthesis, materials science, and biomedical research. While the compound is noted for its use in modeling neurological diseases, specific biological signaling pathways have not been extensively detailed in publicly available literature.[1][]

Molecular Structure and Identification

The molecular structure consists of a linear undecane (B72203) chain where the carbon atoms at positions 2, 6, and 10 are replaced by nitrogen atoms, each bearing a methyl group. The terminal nitrogens are also substituted with two additional methyl groups, rendering all three nitrogen centers as tertiary amines.

  • IUPAC Name: N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine[]

  • Common Synonyms: N,N,N',N'',N''-Pentamethyldipropylenetriamine, N-Methyl-N,N-bis[3-(dimethylamino)propyl]amine[]

  • Molecular Formula: C₁₁H₂₇N₃[2]

  • CAS Number: 3855-32-1[2]

Physicochemical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane is a clear, colorless to pale yellow liquid with a characteristic fishy, amine-like odor.[4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 201.36 g/mol [1]
Appearance Colorless to yellow clear liquid[]
Boiling Point 102 °C at 1 mmHg[]
Density 0.83 g/cm³ at 20 °C[1]
Flash Point 92 °C[1]
Refractive Index 1.4450 - 1.4480 at 20 °C[]
Water Solubility 193.9 g/L at 25 °C[4]
pKa (Predicted) 9.88 ± 0.28[2]

Synthesis

The synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane is typically achieved through the reductive amination of N,N-dimethyl-1,3-propanediamine with N,N-dimethyl-3-aminopropionaldehyde, or more commonly, through the direct alkylation of a dipropylenetriamine precursor. Below is a representative experimental protocol based on common synthetic routes for polyamines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative method for the synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

Procedure:

  • To a dry, argon-purged round-bottom flask equipped with a magnetic stirrer, add N,N-dimethyl-1,3-propanediamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add 3-(Dimethylamino)propionaldehyde (1.1 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation to yield 2,6,10-Trimethyl-2,6,10-triazaundecane as a clear liquid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with N,N-dimethyl-1,3-propanediamine and anhydrous DCM B Cool to 0 °C A->B C Add 3-(Dimethylamino)propionaldehyde B->C D Stir for 30 min (Iminium formation) C->D E Add Sodium Triacetoxyborohydride (STAB) D->E F Warm to RT and stir for 12-18h E->F G Quench with NaHCO₃(aq) F->G H Extract with DCM G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Purify by Vacuum Distillation K->L M M L->M Final Product

Fig 1. Synthesis Workflow Diagram

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the following table summarizes the predicted spectroscopic data based on the molecule's structure, which can be used for identification purposes.

Spectroscopy Predicted Data
¹H NMR δ ~2.2-2.4 ppm (t, 4H, -N-CH₂-CH₂-), δ ~2.1-2.2 ppm (s, 15H, -N(CH₃)₂ and -N(CH₃)-), δ ~1.5-1.7 ppm (quintet, 4H, -CH₂-CH₂-CH₂-)
¹³C NMR δ ~57 ppm (-N-CH₂-), δ ~45 ppm (-N(CH₃)₂), δ ~42 ppm (-N(CH₃)-), δ ~27 ppm (-CH₂-CH₂-CH₂-)
FTIR (neat) ν ~2950-2800 cm⁻¹ (C-H stretch, alkane), ν ~1260 cm⁻¹ (C-N stretch, amine)
Mass Spec (EI) Molecular Ion [M]⁺ at m/z = 201. Fragments corresponding to α-cleavage are expected, with major peaks at m/z = 58 ([CH₂=N(CH₃)₂]⁺) and m/z = 143 ([M - C₃H₈N]⁺).

Applications

Catalyst in Polyurethane Production

2,6,10-Trimethyl-2,6,10-triazaundecane serves as a tertiary amine catalyst, effectively balancing the reaction between urethane (B1682113) (polyol-isocyanate) and urea (B33335) (isocyanate-water) in the production of flexible and rigid polyurethane foams.[5] It helps to improve the open-cell characteristics of flexible foams and reduces brittleness in rigid foams, making it valuable in manufacturing automotive seats, cushions, and insulation materials.[5]

CO₂-Responsive Surfactant Systems

A significant application lies in its use with anionic surfactants (e.g., sodium oleate (B1233923) or erucic acid) to create "smart" CO₂-responsive viscoelastic fluids.[1] These systems are of interest for enhanced oil recovery and as fracturing fluids in unconventional reservoirs.[1]

Mechanism of Action:

  • In an aqueous solution with an anionic surfactant, 2,6,10-Trimethyl-2,6,10-triazaundecane is initially uncharged.

  • When CO₂ is bubbled through the solution, it reacts with water to form carbonic acid (H₂CO₃).

  • The weakly acidic carbonic acid protonates the tertiary amine groups of the polyamine, converting it into a cationic species (a polyammonium salt).

  • This newly formed cationic molecule then electrostatically interacts with the anionic surfactant, leading to the self-assembly of long, entangled worm-like micelles.

  • The formation of this micellar network dramatically increases the viscosity of the fluid.

  • The process is reversible. Bubbling an inert gas like nitrogen or argon through the solution, or heating it, removes the CO₂, shifting the equilibrium back and causing the amine to deprotonate. This disassembles the micelles and returns the fluid to its initial low-viscosity state.

G cluster_process CO₂-Responsive Viscosity Switching cluster_reversal Reversibility A Low Viscosity Solution (Amine + Anionic Surfactant) B Introduce CO₂ A->B C CO₂ + H₂O ⇌ H₂CO₃ B->C D Protonation of Amine Amine + H₂CO₃ → Amine-H⁺ + HCO₃⁻ C->D E Self-Assembly (Cationic Amine + Anionic Surfactant) D->E F High Viscosity Fluid (Worm-like Micelle Network) E->F G Remove CO₂ (N₂ Purge or Heat) F->G H Deprotonation & Disassembly G->H H->A Cycle Repeats

Fig 2. Mechanism of CO₂-Responsive Micelle Formation

Safety and Handling

2,6,10-Trimethyl-2,6,10-triazaundecane is classified as hazardous. According to the Globally Harmonized System (GHS), it poses the following risks:

  • H302: Harmful if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6,10-trimethyl-2,6,10-triazaundecane, a versatile polyamine with applications in various research and development fields. This document details a proposed two-step synthesis pathway, including the preparation of the key intermediate N,N'-bis(3-aminopropyl)methylamine, followed by its permethylation. Detailed experimental protocols, quantitative data tables, and process visualizations are provided to facilitate its practical application in a laboratory setting.

Overview of the Synthesis Strategy

The synthesis of 2,6,10-trimethyl-2,6,10-triazaundecane can be efficiently achieved through a two-stage process. The initial step involves the synthesis of the precursor N,N'-bis(3-aminopropyl)methylamine. This is followed by the exhaustive methylation of the primary and secondary amine groups to yield the desired final product.

Synthesis of the Intermediate: N,N'-bis(3-aminopropyl)methylamine

The synthesis of N,N'-bis(3-aminopropyl)methylamine is proposed to be carried out in two sequential reactions: a Michael addition of methylamine (B109427) to acrylonitrile (B1666552) to form N,N'-bis(2-cyanoethyl)methylamine, followed by the catalytic hydrogenation of the dinitrile to the corresponding diamine.

Experimental Protocol: Synthesis of N,N'-bis(2-cyanoethyl)methylamine

This procedure is adapted from the synthesis of similar cyanoethylated amines.

Materials:

  • Methylamine (40% in water)

  • Acrylonitrile

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the methylamine solution and cool the flask in an ice bath.

  • Slowly add acrylonitrile to the stirred methylamine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methylamine and water are removed under reduced pressure to yield the crude N,N'-bis(2-cyanoethyl)methylamine.

Experimental Protocol: Catalytic Hydrogenation to N,N'-bis(3-aminopropyl)methylamine

This procedure is based on the catalytic hydrogenation of nitriles to primary amines using Raney nickel.

Materials:

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Place the crude N,N'-bis(2-cyanoethyl)methylamine in the pressure vessel of the hydrogenation apparatus.

  • Add ethanol and the ammonia solution as solvents. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

  • Carefully add the activated Raney nickel catalyst to the reaction mixture.

  • Seal the reactor and purge it with nitrogen gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst should be kept wet with water or a suitable solvent to prevent it from becoming pyrophoric.

  • The filtrate, containing the desired N,N'-bis(3-aminopropyl)methylamine, can be concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified by distillation if a higher purity is required.

Quantitative Data for Intermediate Synthesis
ParameterValueNotes
Michael Addition
Molar Ratio (Methylamine:Acrylonitrile)1 : 2.2A slight excess of acrylonitrile can be used to ensure complete reaction of the methylamine.
Reaction Temperature10-20°CMaintained with an ice bath during the addition of acrylonitrile.
Reaction Time12-18 hoursMonitored by TLC for the disappearance of the starting materials.
Hydrogenation
CatalystRaney NickelActivated prior to use. Handle with care as it can be pyrophoric when dry.
Hydrogen Pressure50-100 psiHigher pressures can lead to faster reaction times.
Reaction Temperature80-100°CThe optimal temperature may vary depending on the specific setup and catalyst activity.
SolventEthanol / 7N Ammonia in MethanolAmmonia is used to minimize the formation of secondary amine byproducts.
Yield (overall for 2 steps)80-90% (estimated)The yield is dependent on the efficiency of both the Michael addition and the hydrogenation steps.

Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane via Eschweiler-Clarke Methylation

The final step in the synthesis is the permethylation of the primary and secondary amine groups of N,N'-bis(3-aminopropyl)methylamine using the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) to achieve exhaustive methylation.[1]

Experimental Protocol

This protocol is a general procedure for the Eschweiler-Clarke reaction and should be optimized for the specific substrate.[2]

Materials:

  • N,N'-bis(3-aminopropyl)methylamine

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (B78521) solution (e.g., 10 M)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add N,N'-bis(3-aminopropyl)methylamine.

  • Add an excess of formic acid and formaldehyde solution to the flask.

  • Heat the reaction mixture to reflux (typically around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath as the neutralization is highly exothermic.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2,6,10-trimethyl-2,6,10-triazaundecane.

Quantitative Data for Eschweiler-Clarke Methylation
ParameterValueNotes
Molar Ratio (Amine group:Formaldehyde:Formic Acid)1 : 2.2 : 2.2An excess of formaldehyde and formic acid is used to ensure complete methylation of all N-H bonds. The ratio is per N-H bond to be methylated.
Reaction Temperature100°C (Reflux)The reaction is typically carried out at the boiling point of the mixture.
Reaction Time8-12 hoursThe reaction time can be optimized by monitoring the reaction progress.
Yield>90% (estimated)The Eschweiler-Clarke reaction is known for its high yields.

Purification by Vacuum Fractional Distillation

The crude 2,6,10-trimethyl-2,6,10-triazaundecane can be purified by vacuum fractional distillation to obtain a high-purity product. Vacuum distillation is necessary as the compound has a high boiling point at atmospheric pressure, and heating to that temperature could lead to decomposition.

Experimental Protocol

Equipment:

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude 2,6,10-trimethyl-2,6,10-triazaundecane in the distillation flask along with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump.

  • Slowly reduce the pressure in the system.

  • Once the desired vacuum is achieved, begin to heat the distillation flask gently with stirring.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.

  • Monitor the temperature at the head of the column to ensure a clean separation.

  • After the desired fraction has been collected, cool the apparatus before slowly releasing the vacuum.

Quantitative Data for Purification
ParameterValueNotes
Boiling Point102 °C at 1 mmHg (estimated)The exact boiling point will depend on the achieved vacuum. A nomograph can be used to estimate the boiling point at different pressures.
Expected Purity>98%The purity of the final product can be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization

The structure and purity of the synthesized 2,6,10-trimethyl-2,6,10-triazaundecane should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the different methyl and methylene (B1212753) groups in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments. A reference to the 13C NMR spectrum can be found on PubChem.[3]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (201.36 g/mol ).

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Methylation Methylamine Methylamine Dinitrile N,N'-bis(2-cyanoethyl)methylamine Methylamine->Dinitrile Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Dinitrile Intermediate N,N'-bis(3-aminopropyl)methylamine Dinitrile->Intermediate Catalytic Hydrogenation (Raney Ni, H2) FinalProduct 2,6,10-Trimethyl-2,6,10-triazaundecane Intermediate->FinalProduct Eschweiler-Clarke Reaction Formaldehyde Formaldehyde Formaldehyde->FinalProduct FormicAcid Formic Acid FormicAcid->FinalProduct

Caption: Overall synthesis pathway for 2,6,10-trimethyl-2,6,10-triazaundecane.

Purification Workflow

Purification_Workflow CrudeProduct Crude 2,6,10-Trimethyl- 2,6,10-triazaundecane Setup Assemble Vacuum Fractional Distillation Apparatus CrudeProduct->Setup Evacuate Evacuate the System Setup->Evacuate Heat Gentle Heating with Stirring Evacuate->Heat Collect Collect the Pure Fraction Heat->Collect Cool Cool the Apparatus Collect->Cool Vent Release Vacuum Cool->Vent PureProduct Pure 2,6,10-Trimethyl- 2,6,10-triazaundecane Vent->PureProduct

Caption: Workflow for the purification by vacuum fractional distillation.

References

Spectroscopic Analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6,10-Trimethyl-2,6,10-triazaundecane, a tertiary amine with applications in organic synthesis and potential for further use in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Detailed, standardized experimental protocols for acquiring these spectra are presented to ensure reproducibility. Due to the limited availability of public domain spectral data for this specific molecule, this guide combines theoretical predictions based on its structure with typical values observed for analogous aliphatic amines.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane is a linear polyamine with the molecular formula C₁₁H₂₇N₃. Its structure, characterized by three tertiary amine groups and a flexible aliphatic chain, makes it an interesting building block in various chemical syntheses. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide focuses on the two primary spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity of the electron-withdrawing nitrogen atoms.

Table 1: Predicted ¹H NMR Data for 2,6,10-Trimethyl-2,6,10-triazaundecane

SignalProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
aN(2)-CH ₃, N(10)-CH2.2 - 2.4Singlet-
bN(6)-CH2.1 - 2.3Singlet-
cC(3)-H ₂, C(9)-H2.3 - 2.5Triplet6.5 - 7.5
dC(5)-H ₂, C(7)-H2.4 - 2.6Triplet6.5 - 7.5
eC(4)-H ₂, C(8)-H1.5 - 1.7Quintet6.5 - 7.5

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2,6,10-Trimethyl-2,6,10-triazaundecane

SignalCarbon AtomPredicted Chemical Shift (δ, ppm)
1C H₃-N(2), C H₃-N(10)45 - 48
2C H₃-N(6)42 - 45
3C (3), C (9)55 - 58
4C (5), C (7)56 - 59
5C (4), C (8)25 - 28
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane will not show N-H stretching vibrations. The spectrum will be dominated by C-H and C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for 2,6,10-Trimethyl-2,6,10-triazaundecane

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950 - 2800C-H stretch (alkane)Strong
1470 - 1440C-H bend (alkane)Medium
1250 - 1020C-N stretch (amine)Medium-Weak

Experimental Protocols

The following are detailed protocols for obtaining high-quality NMR and IR spectra of liquid amine samples like 2,6,10-Trimethyl-2,6,10-triazaundecane.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • 2,6,10-Trimethyl-2,6,10-triazaundecane sample

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of 2,6,10-Trimethyl-2,6,10-triazaundecane in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of liquid 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

  • Fourier-transform infrared (FT-IR) spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an ATR accessory).

  • 2,6,10-Trimethyl-2,6,10-triazaundecane sample

  • Pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Procedure (using salt plates):

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Place a drop of the liquid 2,6,10-Trimethyl-2,6,10-triazaundecane sample onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top, allowing the liquid to spread into a thin film.

  • Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder in the spectrometer.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

    • Clean the salt plates thoroughly with acetone and dry with a Kimwipe. Store them in a desiccator.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical sample like 2,6,10-Trimethyl-2,6,10-triazaundecane using NMR and IR spectroscopy follows a logical workflow.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample 2,6,10-Trimethyl-2,6,10-triazaundecane Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film Sample->Prep_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Process_NMR Fourier Transform, Phase, Calibrate Acquire_NMR->Process_NMR Process_IR Background Correction Acquire_IR->Process_IR Analyze_NMR Assign Peaks (Chemical Shift, Multiplicity, Integration) Process_NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrations Process_IR->Analyze_IR Conclusion Structural Confirmation Analyze_NMR->Conclusion Analyze_IR->Conclusion

Caption: Workflow for the spectroscopic characterization of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectroscopic data for 2,6,10-Trimethyl-2,6,10-triazaundecane. The tabulated predicted data serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to data acquisition, promoting consistency and comparability of results across different laboratories. While experimental data from public sources is currently limited, the information presented herein, based on established spectroscopic principles, provides a robust framework for the characterization of this and structurally related polyamines. For definitive structural confirmation, it is recommended that researchers acquire experimental spectra and compare them with the predictions outlined in this guide.

An In-depth Technical Guide to the Mechanism of Action of 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine (PMDPTA), is a versatile tertiary amine with significant industrial applications. While its direct pharmacological mechanism of action in drug development is not well-documented, its utility in biomedical research and its chemical mechanisms in various applications are of considerable interest. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary mechanisms of action of 2,6,10-Trimethyl-2,6,10-triazaundecane in its major applications as a polyurethane catalyst and a component in CO2-responsive viscoelastic surfactant (VES) fracturing fluids. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a valuable resource for the scientific community.

Chemical Properties and Synthesis

2,6,10-Trimethyl-2,6,10-triazaundecane is a colorless to light yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and its aqueous solution is strongly alkaline.[2] The presence of three tertiary amine groups in its structure is key to its chemical reactivity and applications.[3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₂₇N₃[4]
Molecular Weight201.36 g/mol []
CAS Number3855-32-1[6]
Density0.83 g/cm³[]
Boiling Point102 °C / 1 mmHg[]
Flash Point92 °C[7]
Water Solubility193.9 g/L at 25 °C[7]
Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane

A green and efficient synthetic route for 2,6,10-Trimethyl-2,6,10-triazaundecane involves a three-step process starting from methylamine (B109427), acrylonitrile (B1666552), and formaldehyde (B43269), with an overall yield of 65%.[8] Methanol is utilized as the solvent in all steps, facilitating its recovery and reuse.[8]

Step 1: Michael Addition

  • To a solution of methylamine in methanol, acrylonitrile is added dropwise at a controlled temperature to prevent exothermic runaway.

  • The reaction mixture is stirred for several hours at room temperature to yield the Michael adduct.

  • The progress of the reaction is monitored by gas chromatography (GC).

Step 2: Catalytic Hydrogenation

  • The crude product from the Michael addition is subjected to catalytic hydrogenation in the presence of a suitable catalyst (e.g., Raney Nickel) under a hydrogen atmosphere.

  • The reaction is carried out in a high-pressure reactor at elevated temperature and pressure.

  • The completion of the hydrogenation is confirmed by the disappearance of the nitrile peak in the infrared (IR) spectrum.

Step 3: Methylation

  • The resulting diamine is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) or another suitable methylating agent.

  • The reaction is typically performed in an aqueous or methanolic solution and heated to drive the reaction to completion.

  • The final product, 2,6,10-Trimethyl-2,6,10-triazaundecane, is purified by distillation under reduced pressure.

G cluster_synthesis Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane Methylamine Methylamine Michael Addition Michael Addition Methylamine->Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Addition Formaldehyde Formaldehyde Methylation Methylation Formaldehyde->Methylation Catalytic Hydrogenation Catalytic Hydrogenation Michael Addition->Catalytic Hydrogenation Catalytic Hydrogenation->Methylation 2,6,10-Trimethyl-2,6,10-triazaundecane 2,6,10-Trimethyl-2,6,10-triazaundecane Methylation->2,6,10-Trimethyl-2,6,10-triazaundecane G cluster_pu_catalysis Polyurethane Formation Catalysis Isocyanate (R-NCO) Isocyanate (R-NCO) Activated Isocyanate Activated Isocyanate Isocyanate (R-NCO)->Activated Isocyanate Polyol (R'-OH) Polyol (R'-OH) Urethane (Gelling) Urethane (Gelling) Polyol (R'-OH)->Urethane (Gelling) Water (H2O) Water (H2O) Urea + CO2 (Blowing) Urea + CO2 (Blowing) Water (H2O)->Urea + CO2 (Blowing) PMDPTA (Catalyst) PMDPTA (Catalyst) PMDPTA (Catalyst)->Activated Isocyanate activates Activated Isocyanate->Urethane (Gelling) reacts with Activated Isocyanate->Urea + CO2 (Blowing) reacts with G cluster_ves_mechanism CO2-Responsive Viscoelastic Surfactant Mechanism PMDPTA PMDPTA Protonated PMDPTA Protonated PMDPTA PMDPTA->Protonated PMDPTA protonation by H+ Anionic Surfactant Anionic Surfactant Pseudo-gemini Surfactant Pseudo-gemini Surfactant Anionic Surfactant->Pseudo-gemini Surfactant CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Protonated PMDPTA->Pseudo-gemini Surfactant binds Wormlike Micelles Wormlike Micelles Pseudo-gemini Surfactant->Wormlike Micelles self-assembly High Viscosity Fluid High Viscosity Fluid Wormlike Micelles->High Viscosity Fluid

References

An In-depth Technical Guide to 2,6,10-Trimethyl-2,6,10-triazaundecane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyl-2,6,10-triazaundecane, a versatile polydentate ligand, has garnered interest in the field of coordination chemistry due to its ability to form stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of its properties, synthesis, and coordination behavior. While detailed experimental data on its metal complexes remains somewhat elusive in publicly accessible literature, this document consolidates available information and outlines general methodologies for its synthesis and the preparation of its coordination compounds, paving the way for further research and application in areas such as catalysis and materials science.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known by its IUPAC name N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine, is a linear triamine with the chemical formula C11H27N3.[1][2] Its structure, featuring three tertiary amine groups, allows it to act as a tridentate or potentially higher-denticity ligand, coordinating to metal centers through its nitrogen donor atoms. This capability makes it a subject of interest for the synthesis of novel metal complexes with diverse geometries and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6,10-trimethyl-2,6,10-triazaundecane is presented in Table 1.

Table 1: Physicochemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

PropertyValueReference
Molecular Formula C11H27N3[3]
Molecular Weight 201.36 g/mol [3][4]
CAS Number 3855-32-1[3]
Appearance Colorless to yellow to green clear liquid[]
Boiling Point 102 °C / 1 mmHg[]
Density 0.83 g/cm³ (at 20 °C)[3]
Flash Point 92 °C[3]

Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane

A common and effective method for the synthesis of 2,6,10-trimethyl-2,6,10-triazaundecane involves the reaction of 1,3-diaminopropane (B46017) with dimethylamine (B145610).[3] This reaction typically requires elevated temperatures and the presence of a catalyst to proceed to completion.

General Experimental Protocol

Materials:

  • 1,3-Diaminopropane

  • Dimethylamine

  • Suitable catalyst (e.g., a transition metal catalyst)

  • High-pressure reactor

  • Appropriate solvent (if not performed neat)

Procedure:

  • Charge the high-pressure reactor with 1,3-diaminopropane and the chosen catalyst.

  • Introduce dimethylamine into the reactor. The molar ratio of reactants should be optimized for maximum yield.

  • Seal the reactor and heat to the desired temperature. The reaction temperature is a critical parameter and may range from 100 to 200 °C.

  • Maintain the reaction under pressure for a specified period, typically several hours, to ensure complete conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The crude product can be purified by distillation under reduced pressure to obtain pure 2,6,10-trimethyl-2,6,10-triazaundecane.

Note: This is a generalized procedure. Specific reaction conditions, including catalyst choice, solvent, temperature, pressure, and reaction time, should be optimized for each specific setup to maximize yield and purity.

Below is a logical workflow for the synthesis of the ligand.

G A Reactants (1,3-Diaminopropane, Dimethylamine, Catalyst) B High-Pressure Reactor A->B C Heating and Pressurization B->C D Reaction C->D E Cooling and Depressurization D->E F Crude Product E->F G Purification (Vacuum Distillation) F->G H Pure 2,6,10-Trimethyl-2,6,10-triazaundecane G->H

Caption: Synthesis workflow for 2,6,10-trimethyl-2,6,10-triazaundecane.

Coordination Chemistry

2,6,10-Trimethyl-2,6,10-triazaundecane readily forms coordination complexes with various transition metal ions, with copper(II) being a notable example.[3] The coordination mode of the ligand can vary depending on the metal ion, the counter-ion, and the presence of other co-ligands, leading to complexes with different geometries.

General Synthesis of Metal Complexes

The synthesis of metal complexes with 2,6,10-trimethyl-2,6,10-triazaundecane typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Materials:

  • 2,6,10-Trimethyl-2,6,10-triazaundecane

  • A metal salt (e.g., CuCl2, Ni(NO3)2·6H2O)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Dissolve the metal salt in the chosen solvent.

  • In a separate flask, dissolve 2,6,10-trimethyl-2,6,10-triazaundecane in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers and geometries.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a period to ensure complete complexation.

  • The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.

  • The solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.

  • Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

The logical relationship for the formation of a metal complex is depicted below.

G cluster_0 Reactants Metal_Salt Metal Salt Solution Reaction Mixing and Reaction (Stirring/Heating) Metal_Salt->Reaction Ligand Ligand Solution (2,6,10-Trimethyl-2,6,10-triazaundecane) Ligand->Reaction Isolation Isolation of Complex (Precipitation/Filtration) Reaction->Isolation Product Metal Complex Isolation->Product

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Ligand and its Complexes

A variety of analytical techniques are essential for the full characterization of both the free ligand and its metal complexes.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the organic ligand.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and observe shifts in vibrational frequencies upon coordination to a metal ion.
UV-Visible Spectroscopy To study the electronic transitions in the metal complexes, which can provide information about the coordination geometry.
Mass Spectrometry To determine the molecular weight of the ligand and its complexes.
Elemental Analysis To determine the empirical formula of the synthesized compounds.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry of the metal complexes.
Magnetic Susceptibility Measurements To determine the magnetic properties of paramagnetic metal complexes.

Potential Applications

While specific applications for complexes of 2,6,10-trimethyl-2,6,10-triazaundecane are not extensively documented, related polydentate amine ligands and their metal complexes have shown promise in various fields:

  • Catalysis: As catalysts in organic reactions, such as oxidation and polymerization.

  • Biomedical Research: The ligand itself has been noted as a chemical reagent for studying and modeling neurological diseases.[]

  • Materials Science: In the development of novel materials with interesting magnetic or optical properties. One specific application mentioned is in the formulation of CO2-responsive viscoelastic surfactant fracturing fluids.[3]

Future Directions

The coordination chemistry of 2,6,10-trimethyl-2,6,10-triazaundecane presents a fertile ground for further investigation. Future research should focus on:

  • Systematic Synthesis and Characterization: A comprehensive study involving a wider range of transition and main group metals to explore the full scope of its coordination behavior.

  • Structural Elucidation: Obtaining single-crystal X-ray structures for a series of its metal complexes to provide precise geometric and bonding information.

  • Quantitative Studies: Determination of thermodynamic stability constants and kinetic parameters for complex formation and dissociation.

  • Exploration of Applications: Investigating the catalytic activity, biological properties, and material applications of the synthesized complexes.

By systematically exploring these areas, the scientific community can unlock the full potential of 2,6,10-trimethyl-2,6,10-triazaundecane as a valuable ligand in coordination chemistry and beyond.

References

An In-depth Technical Guide to the Solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane. Due to a lack of extensive publicly available quantitative data on its solubility in a wide range of organic solvents, this document focuses on its known aqueous solubility, general principles of solubility for similar compounds, and a detailed experimental protocol for determining its solubility in specific organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6,10-Trimethyl-2,6,10-triazaundecane is presented below. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₁₁H₂₇N₃[1][]
Molecular Weight 201.36 g/mol [1]
Appearance Colorless to Yellow to Green clear liquid[][3]
Boiling Point 102 °C / 1 mmHg[][3]
Density 0.83 g/cm³[][3]
Refractive Index 1.4450 to 1.4480[][3]
Flash Point 92 °C[1][3]
pKa 9.88 ± 0.28 (Predicted)[3]

Solubility Data

SolventTemperature (°C)SolubilityReference
Water25193.9 g/L[3][4]

The principle of "like dissolves like" suggests that as an aliphatic triamine, 2,6,10-Trimethyl-2,6,10-triazaundecane is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents.[5][6] Experimental verification is necessary to determine the precise solubility in any given organic solvent.

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, protocol for determining the solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane in an organic solvent of interest. This method is adapted from established general procedures for solubility determination.[7][8]

Objective: To determine the saturation solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane in a specific organic solvent at a controlled temperature.

Materials:

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,6,10-Trimethyl-2,6,10-triazaundecane to a series of vials. The excess is to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is crucial to filter the supernatant through a chemically compatible syringe filter.

  • Quantification:

    • Dilute the filtered aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both 2,6,10-Trimethyl-2,6,10-triazaundecane and the chosen organic solvent before starting the experiment.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions (Excess Solute + Known Volume of Solvent) B Equilibration (Controlled Temperature and Agitation) A->B C Sample Collection (Supernatant Withdrawal and Filtration) B->C D Sample Dilution (To fall within analytical range) C->D E Quantitative Analysis (e.g., HPLC or GC) D->E F Calculation of Solubility (g/L, mg/mL, mol/L) E->F

Caption: Experimental Workflow for Solubility Determination

Factors Affecting Solubility

Caption: Key Factors Influencing Solubility

References

Technical Guide to the Safe Handling of 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS No. 3855-32-1). Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in a laboratory or industrial setting.

Chemical Identification and Physical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a chemical intermediate used in various research and industrial applications, including as a polyurethane catalyst and in biomedical research for modeling neurological diseases.[1][2]

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 3855-32-1[3]
Molecular Formula C11H27N3[3]
Molecular Weight 201.36 g/mol [3]
Appearance Colorless to Yellow to Green clear liquid
Boiling Point 102 °C @ 1 mmHg[4]
Melting Point -106 °C (lit.)[4]
Flash Point 92 °C
Density 0.83 g/cm³[]

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is crucial to understand these hazards before handling the chemical.

Table 2: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4[3]
Acute Toxicity, DermalCategory 3[3]
Skin Corrosion/IrritationSub-category 1B/1C[3][4]
Serious Eye Damage/Eye IrritationCategory 1[3][4]
Hazardous to the Aquatic Environment, Long-termChronic 3[4]

Hazard Statements (H-Statements): [3][4]

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements (P-Statements) - Abridged: [4]

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Table 3: Summary of Toxicological Effects

EndpointEffect
Acute Oral Toxicity Harmful if swallowed.[3] Ingestion can cause severe irritation, ulceration, or burns of the mouth, throat, esophagus, and gastrointestinal tract.[7]
Acute Dermal Toxicity Toxic in contact with skin.[3] Can be absorbed through the skin, potentially leading to systemic effects.[7]
Skin Irritation/Corrosion Causes severe skin burns.[3] Direct contact can lead to irreversible skin damage.
Eye Irritation/Corrosion Causes serious eye damage.[3] Vapors or direct contact can cause severe irritation and irreversible eye injury.
Inhalation Toxicity Inhalation of vapors or mists may result in moderate to severe irritation of the nose, throat, and lungs.[7]

Safe Handling and Storage Workflow

A systematic approach to handling 2,6,10-Trimethyl-2,6,10-triazaundecane is critical to ensure personnel safety and environmental protection. The following diagram outlines a logical workflow for the safe management of this chemical in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Preparedness A Review SDS and Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Select and Inspect PPE (Gloves, Goggles, Lab Coat) B->C F Transport to Fume Hood D Receive and Log Chemical E Store in a Cool, Dry, Well-Ventilated, Locked Area D->E E->F G Dispense and Use (Minimize Quantities) F->G H Decontaminate Work Area and Equipment G->H K Remove and Clean/Dispose of PPE G->K I Segregate and Label Waste H->I J Dispose of Waste via Authorized Channels I->J L Wash Hands Thoroughly K->L M Ensure Access to Eyewash and Safety Shower N Know Spill Cleanup Procedures M->N O Emergency Contact Information Readily Available N->O

Caption: Workflow for Safe Handling of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[4] A properly functioning chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: Wear a lab coat, and for larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4]

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[4]

Disposal
  • Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.[4]

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Combustible liquid. Fire may produce irritating, corrosive, and/or toxic gases (e.g., carbon oxides, nitrogen oxides).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[4]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Experimental Protocols for Safety Assessment

While specific experimental safety studies for 2,6,10-Trimethyl-2,6,10-triazaundecane are not publicly available, its toxicological profile would be determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These protocols are the international standard for assessing the safety of chemical substances.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)
  • Principle: These tests are designed to determine the short-term toxic effects of a substance when ingested. Different guidelines use slightly different methodologies (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to classify the substance and, in some cases, estimate an LD50 value.

  • Methodology: A single dose of the chemical is administered orally via gavage to a group of laboratory animals (typically rats). The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.

  • Data Generated: The results allow for classification of the substance according to GHS criteria for acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)
  • Principle: This guideline assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure.

  • Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of laboratory animals (e.g., rats or rabbits) and held in place with a porous dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

  • Data Generated: The study provides information on dermal toxicity and can be used to calculate a dermal LD50, which informs the GHS classification.

Skin Corrosion/Irritation (OECD Guideline 404)
  • Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology: A small amount of the substance is applied to the shaved skin of a single animal (typically an albino rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Data Generated: The severity and reversibility of the skin reactions are scored to determine if the substance is corrosive or an irritant.

Serious Eye Damage/Eye Irritation (OECD Guideline 405)
  • Principle: This protocol is used to assess the potential of a substance to cause damage to the eye.

  • Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined at set intervals to evaluate corneal opacity, iris lesions, and conjunctival redness and swelling.

  • Data Generated: The scores for the observed effects are used to classify the substance based on the severity and reversibility of the eye damage.

References

An In-depth Technical Guide on the Thermal Stability of 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 2,6,10-Trimethyl-2,6,10-triazaundecane. Due to the limited availability of specific experimental data on this compound, this document outlines the expected thermal behavior based on analogous aliphatic polyamines and provides detailed experimental protocols for its characterization. This guide serves as a foundational resource for researchers seeking to evaluate the thermal properties of 2,6,10-Trimethyl-2,6,10-triazaundecane for applications in chemical synthesis, catalysis, and drug development.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a tertiary amine that finds application as a catalyst, particularly in the production of polyurethane foams.[1] Its utility in various chemical processes necessitates a thorough understanding of its thermal stability. Thermal decomposition can affect reaction kinetics, product purity, and process safety. This guide details the methodologies to ascertain the thermal stability profile of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

PropertyValueReference
Molecular Formula C₁₁H₂₇N₃[1]
Molecular Weight 201.36 g/mol
CAS Number 3855-32-1[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 102 °C at 1 mmHg
Density 0.83 g/cm³ at 20 °C
Flash Point 92 °C[1]

Expected Thermal Decomposition Profile

Aliphatic polyamines generally undergo thermal decomposition through a variety of mechanisms, including C-N and C-C bond cleavage. The presence of tertiary amine groups in 2,6,10-Trimethyl-2,6,10-triazaundecane suggests that decomposition pathways may involve the formation of smaller, volatile amine and hydrocarbon fragments. The thermal stability of related polyurethane catalysts is often studied using thermogravimetric analysis (TGA) to determine the onset of decomposition and the temperature at which significant mass loss occurs.[2][3][4]

Experimental Protocols for Thermal Stability Analysis

To rigorously determine the thermal stability of 2,6,10-Trimethyl-2,6,10-triazaundecane, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, residual mass, and kinetics of degradation.

4.1.1 Detailed TGA Protocol

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 2,6,10-Trimethyl-2,6,10-triazaundecane into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

Table 2: Hypothetical TGA Data for 2,6,10-Trimethyl-2,6,10-triazaundecane

ParameterExpected Value Range
Tonset (°C) 150 - 250
Tpeak (°C) 200 - 300
Residual Mass (%) at 600°C < 5

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these processes.

4.2.1 Detailed DSC Protocol

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of 2,6,10-Trimethyl-2,6,10-triazaundecane in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., 400 °C).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

    • Determine the onset temperature and peak temperature for each thermal event.

Table 3: Hypothetical DSC Data for 2,6,10-Trimethyl-2,6,10-triazaundecane

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Boiling ~102 (at 1 mmHg)--
Decomposition 180 - 280220 - 320(Exothermic/Endothermic)

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_run Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Inert Gas load->purge program Set Temperature Program (e.g., 10°C/min to 600°C) purge->program run Run TGA Experiment program->run record Record Mass vs. Temperature run->record plot Plot TGA/DTG Curves record->plot determine Determine T_onset and T_peak plot->determine end End determine->end DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_run Analysis cluster_data Data Processing start Start weigh Weigh 2-5 mg of Sample start->weigh seal Hermetically Seal in DSC Pan weigh->seal load Load Sample and Reference Pans seal->load purge Maintain Inert Atmosphere load->purge program Set Temperature Program (e.g., 10°C/min to 400°C) purge->program run Run DSC Experiment program->run record Record Heat Flow vs. Temperature run->record plot Plot DSC Curve record->plot identify Identify Thermal Events (e.g., Decomposition) plot->identify end End identify->end Decomposition_Pathway TMTU 2,6,10-Trimethyl-2,6,10-triazaundecane BondCleavage C-N and C-C Bond Cleavage TMTU->BondCleavage ThermalEnergy Thermal Energy (Heat) ThermalEnergy->TMTU Products Volatile Decomposition Products (e.g., smaller amines, hydrocarbons) BondCleavage->Products

References

Methodological & Application

Application Notes and Protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane as a Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is a tertiary amine catalyst widely utilized in the production of a broad range of polyurethane (PU) foams. It is commercially available under various trade names, including Polycat® 77, JEFFCAT® ZR-40, and Lupragen® N302. This catalyst is valued for its ability to balance the two primary reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2] Its application extends across flexible, rigid, and molded polyurethane foam systems.[3]

This document provides detailed application notes and experimental protocols for the use of 2,6,10-Trimethyl-2,6,10-triazaundecane in polyurethane foam catalysis, with a focus on its impact on foam properties and processing.

Catalytic Profile and Applications

2,6,10-Trimethyl-2,6,10-triazaundecane is a versatile catalyst that influences the reaction kinetics and final properties of polyurethane foams. Its key characteristics include:

  • Balanced Gelling and Blowing Activity: It provides a nearly balanced initiation of both the gelling and blowing reactions in formulations based on toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI).[4] This balanced activity is crucial for achieving a stable foam rise and a well-formed cellular structure.[5]

  • Flexible Foam Applications: In flexible foams, it helps to improve the open-cell nature, which is critical for properties like breathability and comfort.[1] It is particularly useful in high resilience (HR) cold-cure molded foams and flexible slabstock applications.[3]

  • Rigid Foam Applications: In rigid foam formulations, it contributes to reducing brittleness and improving adhesion.[1] It is also recommended for use in rigid pour-in-place systems.[3]

  • Synergistic Effects: 2,6,10-Trimethyl-2,6,10-triazaundecane can be used in conjunction with other catalysts, such as organotin compounds, to fine-tune the reaction profile and optimize foam properties.

Data Presentation

The performance of 2,6,10-Trimethyl-2,6,10-triazaundecane as a polyurethane foam catalyst is summarized in the tables below.

CatalystRelative Blowing ActivityRelative Gelling ActivityOnset SpeedOdor LevelTypical Use Case
2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) HighLowFastMediumFlexible Slabstock, Molded Foams
Dimethylcyclohexylamine (DMCHA)MediumHighMediumHighRigid Foams, High-Resilience Foams
Triethylenediamine (TEDA)LowVery HighVery FastLowRigid Foams, Fast-Cure Systems
Bis(2-dimethylaminoethyl) ether (BDMAEE)Very HighMedium-HighVery FastHighHigh-Water Systems, Quick Rise Flexible Foams
Dimethylethanolamine (DMEA)LowMediumSlowMediumDelayed Action, Balance Control in various foams

Table 1: Qualitative Comparison of Common Amine Catalysts. This table is a composite representation based on industry knowledge.

PropertyStandard Purity PMDPTAHigh Purity (≥99.0%) PMDPTA
Purity (%)95–97≥99.0
Color (APHA)≤100≤30
Water Content (wt%)≤0.2≤0.05
Amine Value (mg KOH/g)860–880875–885
Odor IntensityModerateLow
Shelf Life (sealed, 25°C)12 months24 months

Table 2: Typical Physical Properties of Standard vs. High-Purity 2,6,10-Trimethyl-2,6,10-triazaundecane.

Experimental Protocols

The following are representative experimental protocols for the preparation of flexible and rigid polyurethane foams using 2,6,10-Trimethyl-2,6,10-triazaundecane as a catalyst. These are starting-point formulations and may require optimization based on specific raw materials and processing conditions.

Protocol 1: Preparation of a Flexible Polyurethane Foam

This protocol outlines the preparation of a conventional flexible polyurethane foam suitable for applications such as furniture cushions and mattresses.

Materials:

  • Polyether Polyol (e.g., trifunctional, 3000-3500 MW, OH value 48-56 mg KOH/g): 100 parts

  • Deionized Water: 4.0 parts

  • Silicone Surfactant: 1.0 part

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (e.g., Polycat® 77): 0.15 parts

  • Stannous Octoate (Tin Catalyst): 0.25 parts

  • Toluene Diisocyanate (TDI 80/20): Isocyanate Index 105

Procedure:

  • In a suitable container, accurately weigh and pre-mix the polyether polyol, deionized water, silicone surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane.

  • Stir the mixture at 2000-3000 rpm for 60 seconds to ensure homogeneity.

  • Add the stannous octoate to the mixture and stir for an additional 15 seconds.

  • Add the pre-weighed toluene diisocyanate to the mixture and stir vigorously at 3000 rpm for 5-7 seconds.

  • Immediately pour the reacting mixture into a pre-conditioned mold or box and allow it to rise freely.

  • Record the cream time, gel time, and rise time.

  • Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.

Expected Properties:

PropertyTypical Value Range
Density ( kg/m ³)28-32
Tensile Strength (kPa)80-120
Elongation at Break (%)100-150
50% Compression Set (%)< 10
Airflow (L/min)> 60

Table 3: Expected Physical Properties of a Flexible Polyurethane Foam Catalyzed with 2,6,10-Trimethyl-2,6,10-triazaundecane. These are representative values and will vary with specific raw materials and processing.

Protocol 2: Preparation of a Rigid Polyurethane Foam

This protocol describes the preparation of a rigid polyurethane foam for thermal insulation applications.

Materials:

  • Sucrose/glycerine-initiated Polyether Polyol (OH value 360-450 mg KOH/g): 100 parts

  • Deionized Water: 1.5 parts

  • Silicone Surfactant: 1.5 parts

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (e.g., Jeffcat® ZR-40): 1.0 part

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI): Isocyanate Index 110

Procedure:

  • Pre-blend the polyol, water, silicone surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane in a container.

  • Stir the mixture at 2000 rpm for 60 seconds.

  • Add the pMDI to the mixture and stir at 3000 rpm for 5 seconds.

  • Quickly pour the mixture into a mold and allow it to expand.

  • Record the cream time, gel time, and tack-free time.

  • Cure the foam at 70°C for 1 hour before demolding.

  • Condition the foam for 24 hours at ambient temperature before testing.

Expected Properties:

PropertyTypical Value Range
Core Density ( kg/m ³)30-35
Compressive Strength (kPa)150-200
Closed Cell Content (%)> 90
Thermal Conductivity (mW/m·K)22-26

Table 4: Expected Physical Properties of a Rigid Polyurethane Foam Catalyzed with 2,6,10-Trimethyl-2,6,10-triazaundecane. These are representative values and will vary with specific raw materials and processing.

Visualizations

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products & Intermediates Polyol Polyol Gelling Gelling Reaction (Polyol + Isocyanate) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing Reaction (Water + Isocyanate) Isocyanate->Blowing Water Water Water->Blowing Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->Gelling Balances Catalyst->Blowing Reactions Additives Surfactants, etc. Urethane Urethane Linkages (Polymer Network) Gelling->Urethane Urea Urea Linkages & CO2 Gas Blowing->Urea Foam Polyurethane Foam Urethane->Foam Urea->Foam

Caption: Catalytic role in balancing gelling and blowing reactions.

G Start Start Premix 1. Prepare Polyol Premix (Polyol, Water, Surfactant, Catalyst) Start->Premix Mix_Tin 2. Add Tin Catalyst (for flexible foam) Premix->Mix_Tin Mix_Iso 3. Add Isocyanate & Mix Vigorously Mix_Tin->Mix_Iso Pour 4. Pour into Mold Mix_Iso->Pour Rise 5. Foam Rise & Expansion Pour->Rise Cure 6. Curing Rise->Cure Test 7. Demold & Test Properties Cure->Test End End Test->End

Caption: Experimental workflow for flexible polyurethane foam synthesis.

References

Application Notes and Protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane in Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine, is a tertiary amine catalyst widely utilized in the production of both flexible and rigid polyurethane foams. It is commercially available under various trade names, including POLYCAT® 77, JEFFCAT® ZR-40, and FENTACAT 50. This low-odor catalyst is valued for its ability to provide a well-balanced influence on the gelling (urethane) and blowing (urea) reactions.[1][2][3] In rigid polyurethane foam applications, it contributes to a uniform cell structure, reduces foam brittleness, and improves adhesion.[2] These application notes provide detailed protocols for the use of 2,6,10-Trimethyl-2,6,10-triazaundecane in the laboratory-scale synthesis of rigid polyurethane foam, along with performance data and diagrams illustrating the experimental workflow and catalytic pathways.

Data Presentation

The performance of 2,6,10-Trimethyl-2,6,10-triazaundecane as a catalyst is characterized by its influence on the reaction kinetics and the final properties of the rigid polyurethane foam. The following table summarizes typical performance data in a representative rigid foam formulation.

Catalyst Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Free-Rise Density ( kg/m ³)
0.5257510535
1.020689533
1.518659032

Note: php (parts per hundred polyol). Data is representative and can vary based on the specific polyol, isocyanate, and other additives used.

Experimental Protocols

This section details the materials and methodology for the preparation of a rigid polyurethane foam sample using 2,6,10-Trimethyl-2,6,10-triazaundecane as the catalyst.

Materials
  • Polyol: A polyether polyol with a hydroxyl value of 400-500 mg KOH/g.

  • Isocyanate: Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) with an NCO content of 30-32%.

  • Catalyst: 2,6,10-Trimethyl-2,6,10-triazaundecane.

  • Blowing Agent: Water (chemical blowing agent) and/or a physical blowing agent (e.g., a hydrofluorocarbon).

  • Surfactant: A silicone-based surfactant to stabilize the foam cells.

  • Ancillary Supplies: Disposable paper cups, wooden tongue depressor or mechanical stirrer, stopwatch, fume hood, personal protective equipment (gloves, safety glasses, lab coat).

Procedure
  • Preparation of the Polyol Blend (Component A):

    • In a disposable paper cup, accurately weigh the polyol, surfactant, water, and 2,6,10-Trimethyl-2,6,10-triazaundecane according to the desired formulation.

    • Thoroughly mix the components using a mechanical stirrer at 2000 rpm for 60 seconds to ensure a homogeneous blend.

  • Foaming Process:

    • Place the cup containing the polyol blend on a scale in a well-ventilated fume hood.

    • Add the pre-weighed pMDI (Component B) to the polyol blend.

    • Immediately begin vigorous mixing with the mechanical stirrer at 2000 rpm and simultaneously start a stopwatch.

    • Mix for 5-10 seconds.

    • Observe the mixture and record the following reaction times:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time: The time when the rising foam begins to form strings when touched with a wooden stick.

      • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Cut the cured foam into specimens of appropriate dimensions for physical property testing (e.g., density, compressive strength).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of rigid polyurethane foam using 2,6,10-Trimethyl-2,6,10-triazaundecane.

G cluster_prep Component A Preparation cluster_reaction Foaming Reaction cluster_analysis Characterization Polyol Polyol MixingA Mixing (2000 rpm, 60s) Polyol->MixingA Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->MixingA Surfactant Surfactant Surfactant->MixingA BlowingAgent Blowing Agent (Water) BlowingAgent->MixingA MixingB Vigorous Mixing (2000 rpm, 5-10s) MixingA->MixingB Component A Isocyanate pMDI (Component B) Isocyanate->MixingB FoamRise Foam Rise & Cure MixingB->FoamRise RecordTimes Record Reaction Times (Cream, Gel, Tack-Free) FoamRise->RecordTimes Cure Cure for 24h FoamRise->Cure Testing Physical Property Testing (Density, Compressive Strength) Cure->Testing

Caption: Experimental workflow for rigid polyurethane foam synthesis.

Signaling Pathways

2,6,10-Trimethyl-2,6,10-triazaundecane acts as a catalyst to balance the two primary reactions in polyurethane foam formation: the gelling reaction and the blowing reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate1 Isocyanate (R'-NCO) Isocyanate1->Gelling Water Water (H₂O) Blowing Blowing Reaction Water->Blowing Isocyanate2 Isocyanate (R'-NCO) Isocyanate2->Blowing Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->Gelling Catalyst->Blowing Urethane Urethane Linkage (Foam Matrix) Gelling->Urethane Urea Urea Linkage & CO₂ (Cell Formation) Blowing->Urea

References

Application Notes: 2,6,10-Trimethyl-2,6,10-triazaundecane in Flexible Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), as a tertiary amine catalyst in the synthesis of flexible polyurethane foam. This document outlines its chemical properties, mechanism of action, and impact on foam characteristics, along with detailed experimental protocols for foam preparation and characterization.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane (CAS No. 3855-32-1) is a low-viscosity liquid amine catalyst widely employed in the polyurethane industry.[1] It is particularly recognized for its role in balancing the gelling and blowing reactions, which is crucial for determining the final properties of flexible polyurethane foams.[2] This catalyst is also known by various trade names, including JEFFCAT® Z-110, PC CAT NP50, and TOYOCAT PMA. Its application is prevalent in the manufacturing of automotive seating, furniture cushioning, and mattresses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,6,10-Trimethyl-2,6,10-triazaundecane is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₂₇N₃
Molecular Weight 201.36 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 102 °C @ 1 mmHg[4]
Density 0.83 g/cm³ @ 20 °C[3]
Flash Point 92 °C[3]
Viscosity 3 mPa.s @ 25 °C[1]
Water Solubility Soluble[1]

Mechanism of Action in Polyurethane Foam Formation

In the synthesis of flexible polyurethane foam, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction. The balance between these two reactions is critical for the formation of a stable foam structure with desired properties.[5]

  • Gelling Reaction: The reaction between a polyol and an isocyanate, forming the urethane (B1682113) linkages that build the polymer network.

  • Blowing Reaction: The reaction of isocyanate with water, which produces carbon dioxide (CO₂) gas and urea (B33335) linkages. The CO₂ acts as the blowing agent, causing the foam to expand.

2,6,10-Trimethyl-2,6,10-triazaundecane is characterized as a blowing-selective catalyst .[6] This means it preferentially accelerates the water-isocyanate reaction, promoting the generation of CO₂ gas.[6] This characteristic is instrumental in controlling the foam's density and cell structure. While it is blowing-selective, it also provides a balanced initiation of both the gelling and blowing reactions.[2] This balance is crucial for achieving an open-cell foam structure, which is desirable for air permeability and flexibility.[1]

Polyurethane_Reaction_Pathway Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Gelling Reaction) Isocyanate->Urethane Urea Urea Linkage + CO₂ (Blowing Reaction) Isocyanate->Urea Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->Urea Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->Urethane Catalyst->Urea Preferentially Accelerates Foam Flexible Polyurethane Foam Urethane->Foam Urea->Foam

Catalytic influence on polyurethane foam formation.

Application and Performance Data

The primary application of 2,6,10-Trimethyl-2,6,10-triazaundecane is as a catalyst in the production of flexible polyurethane foams. Its use can lead to foams with a fine, uniform cell structure and good physical properties.[6]

Quantitative Data on Foam Properties

The following table summarizes the impact of using high-purity PMDPTA on key physical properties of a flexible polyurethane foam, based on a sample formulation. The properties were measured according to ASTM D3574 standards.[4][7]

PropertyControl (without PMDPTA)With 0.5 phr HP-PMDPTA
Indentation Force Deflection (IFD) @ 65% (N) 120>157
Compression Set (%) 15.2<8.0

phr: parts per hundred parts of polyol

These data indicate that the addition of high-purity PMDPTA can significantly improve the load-bearing capacity (higher IFD) and the ability of the foam to recover from compression (lower compression set).[8]

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis and characterization of flexible polyurethane foam using 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials and a Representative Formulation
ComponentParts by Weight (pbw)Function
Polyether Polyol (OH value = 56 mg KOH/g)100Polymer backbone
Water3.8Blowing agent
Silicone Surfactant1.2Cell stabilizer
Stannous Octoate (Tin Catalyst)0.05Gelling co-catalyst
2,6,10-Trimethyl-2,6,10-triazaundecane 0.3 - 0.5 Blowing catalyst
Toluene (B28343) Diisocyanate (TDI-80/20)To an isocyanate index of 110Cross-linker

Note: The isocyanate index is the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all active hydrogen-containing components, multiplied by 100.

Foam Preparation Protocol
  • Preparation of the Polyol Pre-mixture:

    • In a suitable container (e.g., a paper cup), accurately weigh the required amount of polyether polyol.

    • Add the specified amounts of water, silicone surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane to the polyol.

    • Mix these components thoroughly for at least 30 seconds at high speed (e.g., 2000-3000 rpm) using a mechanical stirrer.

    • Add the stannous octoate co-catalyst to the pre-mixture and stir for an additional 10 seconds.

  • Foaming and Curing:

    • Quickly add the pre-weighed toluene diisocyanate (TDI) to the polyol pre-mixture.

    • Immediately mix at high speed for 5-7 seconds.

    • Pour the reacting mixture into a mold.

    • Allow the foam to rise freely. Note the cream time (start of rise), gel time (formation of a tacky solid), and rise time (end of foam expansion).

    • Cure the foam at room temperature for at least 24 hours before demolding.

  • Post-Curing and Sample Preparation:

    • After demolding, allow the foam to post-cure for at least 72 hours under ambient conditions before testing.

    • Cut the cured foam into standard sample sizes for physical property testing according to ASTM D3574.[7]

Foam_Synthesis_Workflow cluster_0 Polyol Pre-mixture Preparation cluster_1 Foaming and Curing cluster_2 Post-Processing and Testing a1 Weigh Polyol a2 Add Water, Surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane a1->a2 a3 High-Speed Mixing (30s) a2->a3 a4 Add Tin Catalyst a3->a4 a5 High-Speed Mixing (10s) a4->a5 b1 Add TDI to Pre-mixture a5->b1 b2 High-Speed Mixing (5-7s) b1->b2 b3 Pour into Mold b2->b3 b4 Free Rise and Curing (24h) b3->b4 c1 Demold and Post-Cure (72h) b4->c1 c2 Cut Samples (ASTM D3574) c1->c2 c3 Physical Property Testing c2->c3

Workflow for flexible polyurethane foam synthesis.
Foam Characterization Protocols

The physical properties of the prepared flexible polyurethane foam should be characterized according to the standard test methods outlined in ASTM D3574 .[4][7] Key tests include:

  • Test A: Density Test

  • Test B₁: Indentation Force Deflection (IFD) Test

  • Test D: Constant Deflection Compression Set Test

  • Test E: Tensile Strength and Elongation Test

  • Test F: Tear Resistance Test

Safety and Handling

2,6,10-Trimethyl-2,6,10-triazaundecane is a tertiary amine and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is advisable to work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

2,6,10-Trimethyl-2,6,10-triazaundecane is an effective blowing-selective catalyst for the production of flexible polyurethane foam. Its ability to provide a balanced reaction profile allows for the formation of foams with a desirable open-cell structure and robust physical properties. By carefully controlling its concentration in the formulation, researchers and manufacturers can tailor the foam's density, hardness, and durability to meet the requirements of various applications. The provided protocols offer a foundation for the systematic investigation and application of this versatile catalyst.

References

Application Notes and Protocols: 2,6,10-Trimethyl-2,6,10-triazaundecane as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTDA) as a curing agent for epoxy resins. Due to the limited availability of specific quantitative performance data in publicly accessible literature, the application data presented herein is representative of aliphatic amine curing agents and should be used as a guideline for initial experimental design.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a versatile aliphatic amine that functions as an effective curing agent and accelerator for epoxy resin systems. Its chemical structure, featuring multiple amine groups, allows for the formation of a cross-linked polymer network, resulting in cured epoxy resins with notable mechanical strength and chemical resistance[1]. These properties make it a suitable candidate for a variety of applications, including coatings, adhesives, and composite materials[1].

Physicochemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

A summary of the key physicochemical properties of TMTDA is presented in the table below.

PropertyValueReference
Synonyms N,N,N',N'',N''-Pentamethyldipropylenetriamine, PMDPTA--INVALID-LINK--
CAS Number 3855-32-1[2]
Molecular Formula C₁₁H₂₇N₃[2]
Molecular Weight 201.36 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 102 °C @ 1 mmHg--INVALID-LINK--
Density 0.83 g/cm³ at 20 °C[2]
Flash Point 92 °C[2]

Application Data (Representative)

Disclaimer: The following table provides representative performance data for an epoxy system cured with an aliphatic amine like TMTDA. This data is intended for illustrative purposes to guide initial experimentation, as specific quantitative data for TMTDA was not available in the reviewed literature. Users should perform their own experiments to determine the precise properties of their specific formulation.

The data below is based on a standard liquid epoxy resin, diglycidyl ether of bisphenol A (DGEBA), with an epoxy equivalent weight (EEW) of 185-192 g/eq.

ParameterRepresentative Value
Mix Ratio (phr) 25-35
Gel Time (100g mass @ 25°C) 30-45 minutes
Thin Film Set Time (@ 25°C) 4-6 hours
Typical Curing Schedule 24 hours at 25°C followed by 2 hours at 80°C
Glass Transition Temperature (Tg) 80-100 °C
Tensile Strength 60-80 MPa
Tensile Modulus 2.5-3.5 GPa
Elongation at Break 3-5%

Experimental Protocols

This protocol outlines the steps for preparing and curing a standard epoxy formulation using TMTDA.

Materials:

  • Liquid epoxy resin (e.g., DGEBA, EEW 185-192 g/eq)

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTDA)

  • Disposable mixing cups

  • Mixing spatulas or mechanical stirrer

  • Vacuum desiccator

  • Molds for sample casting (e.g., silicone or PTFE)

  • Programmable oven

Procedure:

  • Calculate Formulation: Determine the required amounts of epoxy resin and TMTDA based on the desired stoichiometry. The amine hydrogen equivalent weight (AHEW) of TMTDA is theoretically calculated to be approximately 67.12 g/eq. For a 1:1 stoichiometric ratio with a DGEBA resin (EEW ~190 g/eq), the mix ratio would be approximately 35 phr (parts per hundred of resin).

  • Weighing: Accurately weigh the epoxy resin into a clean, dry mixing cup.

  • Mixing: Add the calculated amount of TMTDA to the epoxy resin. Mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing cup to ensure all components are well incorporated.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles until the bubbling subsides.

  • Casting: Pour the degassed mixture into the desired molds.

  • Curing:

    • Initial Cure (Room Temperature): Allow the cast samples to cure at ambient temperature (e.g., 25°C) for 24 hours.

    • Post-Cure (Elevated Temperature): Place the samples in a programmable oven and post-cure at a higher temperature (e.g., 80-100°C) for 2-4 hours to ensure complete cross-linking and achieve optimal properties. The glass transition temperature (Tg) of an epoxy system is highly dependent on the curing schedule[3].

  • Cooling: Allow the samples to cool slowly to room temperature before demolding.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Prepare a small sample (5-10 mg) from the fully cured epoxy resin.

  • DSC Analysis:

    • Place the sample in a DSC pan and seal it.

    • Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the inflection in the heat flow curve of the second heating scan. The Tg is a critical parameter that indicates the temperature at which the material transitions from a glassy to a rubbery state[4].

Equipment:

  • Universal Testing Machine with tensile grips

  • Calipers for precise measurement of sample dimensions

Procedure:

  • Sample Preparation: Prepare dog-bone shaped tensile specimens according to a standard specification (e.g., ASTM D638).

  • Testing:

    • Measure the cross-sectional area of the gauge section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

Curing Mechanism and Visualization

The curing of epoxy resins with aliphatic amines like TMTDA proceeds through a nucleophilic addition reaction. The amine groups in TMTDA act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide rings in the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a new covalent bond between the nitrogen and carbon atoms. As TMTDA has multiple active amine hydrogens, it can react with several epoxy molecules, leading to the formation of a highly cross-linked, three-dimensional network structure.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (Diepoxide) Mixing Mixing and Degassing Epoxy->Mixing TMTDA 2,6,10-Trimethyl-2,6,10-triazaundecane TMTDA->Mixing Curing Curing (Room Temp + Post-Cure) Mixing->Curing CuredEpoxy Cross-linked Epoxy Polymer Curing->CuredEpoxy

Figure 1. Experimental workflow for epoxy curing.

G cluster_reaction Epoxy-Amine Curing Reaction cluster_mechanism Reaction Steps Epoxy_Resin Epoxy Resin (with epoxide groups) Crosslinked_Network Cross-linked Polymer Network (Cured Epoxy) Epoxy_Resin->Crosslinked_Network + TMTDA TMTDA (aliphatic amine) TMTDA->Crosslinked_Network initiates Step1 Nucleophilic attack by amine on epoxide ring Step2 Ring-opening of epoxide Step1->Step2 Step3 Formation of hydroxyl group and covalent C-N bond Step2->Step3 Step4 Propagation to form a 3D network Step3->Step4

Figure 2. Epoxy-amine curing mechanism.

Safety Precautions

2,6,10-Trimethyl-2,6,10-triazaundecane is classified as a hazardous substance. The following GHS hazard statements are associated with this chemical:

  • H302: Harmful if swallowed[5]

  • H311: Toxic in contact with skin[5]

  • H314: Causes severe skin burns and eye damage[5]

  • H318: Causes serious eye damage[5]

Handling Recommendations:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

Application Notes and Protocols for Epoxy Curing with 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for utilizing 2,6,10-Trimethyl-2,6,10-triazaundecane as a curing agent for epoxy resins. This tertiary amine, also known by synonyms such as N-Methyl-N,N-bis[3-(dimethylamino)propyl]amine and commercially available under trade names like JEFFCAT Z-130 and POLYCAT 15, functions primarily as a catalyst for the homopolymerization of epoxy resins or as an accelerator for other amine curing agents.[1][2][3] Its catalytic nature allows for the formulation of epoxy systems with a range of curing profiles and final properties.[4][5][6][7][8]

Overview of Curing Mechanism

Unlike primary or secondary amines, tertiary amines like 2,6,10-Trimethyl-2,6,10-triazaundecane do not possess active hydrogen atoms to directly react with the epoxy ring in a stoichiometric manner.[8] Instead, the lone pair of electrons on the nitrogen atoms initiates the anionic ring-opening polymerization of the epoxy groups.[4][7] This catalytic process leads to the formation of a crosslinked polyether network. Consequently, 2,6,10-Trimethyl-2,6,10-triazaundecane is typically used in smaller, catalytic amounts compared to traditional amine curing agents.

dot```dot graph Epoxy_Curing_Mechanism { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Epoxy [label="Epoxy Resin\n(e.g., DGEBA)"]; CuringAgent [label="2,6,10-Trimethyl-2,6,10-triazaundecane\n(Tertiary Amine Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiation [label="Initiation:\nAmine attacks epoxy ring"]; Propagation [label="Propagation:\nAlkoxide attacks another\nepoxy ring"]; Termination [label="Termination/Crosslinking:\nFormation of 3D Polyether Network"]; CuredEpoxy [label="Cured Epoxy\n(Crosslinked Polymer)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Epoxy -> Initiation; CuringAgent -> Initiation; Initiation -> Propagation [label="Anionic Ring-Opening"]; Propagation -> Propagation [label="Chain Growth"]; Propagation -> Termination; Termination -> CuredEpoxy; }

Caption: General workflow for epoxy sample preparation and characterization.

Curing Procedure

The curing schedule will significantly impact the final properties of the epoxy. A two-stage curing process is recommended to achieve optimal crosslinking.

Protocol:

  • Pour the degassed epoxy mixture into preheated molds.

  • Place the molds in an oven and cure according to one of the schedules in the table below.

  • After the initial cure, increase the temperature for a post-curing step to enhance the glass transition temperature (Tg) and mechanical properties.

  • Allow the samples to cool slowly to room temperature before demolding to minimize internal stresses.

Curing ScheduleInitial CurePost-Cure
A2 hours at 100 °C2 hours at 150 °C
B1 hour at 120 °C3 hours at 160 °C

Characterization Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and to assess the extent of cure.

Protocol:

  • Prepare a small sample (5-10 mg) of the cured epoxy.

  • Place the sample in an aluminum DSC pan.

  • Perform a heat-cool-heat cycle, for example:

    • Heat from 25 °C to 200 °C at a rate of 10 °C/min.

    • Cool to 25 °C at a rate of 10 °C/min.

    • Heat again from 25 °C to 250 °C at a rate of 10 °C/min.

  • The Tg is determined from the midpoint of the transition in the second heating scan. The absence of an exothermic peak in the first scan indicates a complete cure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the curing reaction by observing the disappearance of the epoxy group peak.

Protocol:

  • Obtain FTIR spectra of the uncured mixture and the fully cured sample using an ATR accessory.

  • Monitor the characteristic peak of the epoxy ring at approximately 915 cm⁻¹. [9][10][11]3. The disappearance or significant reduction in the intensity of this peak confirms the consumption of the epoxy groups and thus the curing of the resin.

Expected Results and Data Presentation

The following tables summarize the expected quantitative data from the experimental procedures. The values are representative of epoxy systems cured with tertiary amines and may vary depending on the specific epoxy resin and curing conditions used.

Table 1: Thermal Properties of Cured Epoxy Resin

Formulation IDCuring ScheduleGlass Transition Temperature (Tg) (°C)
EP-TMT-5A110 - 130
EP-TMT-10A125 - 145
EP-TMT-15A130 - 150
EP-TMT-5B120 - 140
EP-TMT-10B135 - 155
EP-TMT-15B140 - 160

Table 2: Mechanical Properties of Cured Epoxy Resin

Formulation IDCuring ScheduleTensile Strength (MPa)Elongation at Break (%)
EP-TMT-10A60 - 803 - 5
EP-TMT-10B70 - 902 - 4

Note: The mechanical properties of epoxy resins are highly dependent on the degree of cure and the specific test conditions. [12]

Troubleshooting

  • Incomplete Curing: This may be due to incorrect stoichiometry, insufficient curing time or temperature, or improper mixing. Ensure all parameters in the protocol are followed accurately.

  • Bubbles in the Cured Sample: Inadequate degassing of the mixture before curing. Ensure the mixture is properly degassed under vacuum.

  • Low Tg: This can indicate an incomplete cure. A post-curing step at a higher temperature can help to increase the Tg.

By following these detailed application notes and protocols, researchers can effectively utilize 2,6,10-Trimethyl-2,6,10-triazaundecane for the catalytic curing of epoxy resins and achieve materials with desirable thermal and mechanical properties.

References

Application Notes and Protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA) or by the catalog number TMTDA. This versatile tertiary amine finds its primary applications in polymer chemistry, particularly as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins. While its role as a general reagent in broader organic synthesis is less documented, its chemical nature suggests potential applications as a non-nucleophilic base or a ligand in catalysis.

Application Notes

Catalyst in Polyurethane Foam Production

2,6,10-Trimethyl-2,6,10-triazaundecane is widely employed as a catalyst in the manufacturing of both flexible and rigid polyurethane foams.[1] Tertiary amine catalysts are crucial for controlling and balancing the two primary reactions in foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2][3]

  • Gelling Reaction: The reaction between a polyol and a diisocyanate to form the polyurethane polymer network.

  • Blowing Reaction: The reaction between a diisocyanate and water to produce carbon dioxide gas, which acts as the blowing agent to create the foam structure.

TMTDA is known as a "balanced" catalyst, influencing both reactions to achieve desired foam properties.[4] It helps improve the open-cell nature of flexible foams and can reduce brittleness in rigid foams.[1] The catalytic activity of tertiary amines like TMTDA stems from their ability to activate the hydroxyl group of the polyol and the isocyanate group through the formation of an active complex.[5]

Curing Agent for Epoxy Resins

In the field of polymer chemistry, TMTDA also functions as a curing agent for epoxy resins.[6] Tertiary amines can act as catalytic curing agents, initiating the anionic polymerization of the epoxy resin. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of an alkoxide. This alkoxide then proceeds to react with another epoxide monomer, propagating the polymerization to form a cross-linked network. This process is particularly effective at elevated temperatures.

Potential Applications in Organic Synthesis

While specific, detailed protocols for the use of TMTDA in general organic synthesis are not widely reported in peer-reviewed literature, its chemical properties as a sterically hindered, multi-site tertiary amine suggest potential utility in several areas:

  • Non-Nucleophilic Base: The nitrogen atoms in TMTDA are basic and can be used to scavenge protons in reactions that are sensitive to acidic conditions or require a base to proceed. Its structure may offer unique solubility and reactivity profiles compared to more common bases like triethylamine (B128534) or diisopropylethylamine.

  • Ligand in Organometallic Chemistry: Polydentate amines are effective ligands for a variety of metal centers. TMTDA could potentially be used to form metal complexes that may exhibit catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

  • Precursor for More Complex Molecules: As a building block, TMTDA can be incorporated into larger molecules to introduce a polyamine backbone, which can be useful in the synthesis of more complex ligands, chelating agents, or biologically active compounds.[6]

Data Presentation

Table 1: Physical and Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

PropertyValue
CAS Number 3855-32-1
Molecular Formula C₁₁H₂₇N₃
Molecular Weight 201.36 g/mol
Appearance Colorless to light yellow liquid
Density 0.85 g/cm³ (at 25°C)
Boiling Point 102 °C / 1 mmHg
Flash Point 92 °C
Solubility Soluble in water

Table 2: Typical Conditions for TMTDA in Polyurethane Foam Production

ParameterTypical RangeNotes
Concentration 0.1 - 5.0 parts by weight per 100 parts of polyol[3]Concentration is adjusted to control the reaction rate and final foam properties.
Co-catalyst Often used with organometallic catalysts (e.g., tin compounds)A synergistic effect can be achieved, with the amine catalyst promoting the blowing reaction and the metal catalyst promoting the gelling reaction.[5]
Temperature Typically ambient, but the reaction is exothermic.The heat generated helps to vaporize any physical blowing agents and cure the polymer.

Experimental Protocols

Protocol 1: Catalysis in Polyurethane Foam Synthesis (Representative)

This protocol describes a general method for preparing a flexible polyurethane foam using TMTDA as a catalyst.

Materials:

  • Polyether polyol (e.g., trifunctional, MW 3000-6000)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTDA)

  • Organotin catalyst (e.g., dibutyltin (B87310) dilaurate, optional co-catalyst)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyol, deionized water, silicone surfactant, and TMTDA (and organotin catalyst, if used). The amounts of each component should be calculated based on the desired foam density and properties. A typical starting point is 100 parts polyol, 3-5 parts water, 1 part surfactant, and 0.5-1.5 parts TMTDA.

  • Stir the mixture vigorously with a high-shear mixer.

  • Add the calculated amount of diisocyanate to the mixture while continuing to stir at high speed for 5-10 seconds to ensure complete mixing. The isocyanate index (ratio of NCO groups to OH groups) is typically between 100 and 115.

  • Immediately pour the reacting mixture into a mold.

  • Allow the foam to rise and cure. The cream time (start of foaming), rise time (end of foaming), and tack-free time (surface is no longer sticky) should be recorded.

  • The foam can typically be demolded after 10-30 minutes and should be allowed to cure at ambient temperature for at least 24 hours before testing.

Protocol 2: Use as a General Base in Organic Synthesis (Representative Example)

Reaction: R-COOH + R'-OH → R-COO-R' + H₂O (catalyzed by an activating agent and TMTDA as a base)

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Coupling agent (e.g., HBTU, 1.1 eq)

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTDA) (2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid, alcohol, and anhydrous solvent.

  • Stir the mixture until all solids are dissolved.

  • Add TMTDA to the solution and stir for 5 minutes.

  • Add the coupling agent (HBTU) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.

Mandatory Visualization

polyurethane_catalysis cluster_reactants Reactants cluster_products Products Polyol Polyol (R-OH) Intermediate Activated Complex {R-OH---TMTDA---R'-NCO} Polyol->Intermediate Isocyanate Isocyanate (R'-NCO) Isocyanate->Intermediate TMTDA TMTDA (Catalyst) TMTDA->Intermediate Urethane Polyurethane Linkage Urethane->TMTDA Catalyst Regenerated Intermediate->Urethane

Caption: Catalytic cycle of TMTDA in polyurethane formation.

workflow_synthesis cluster_setup Reaction Setup cluster_process Monitoring & Workup cluster_purification Purification A 1. Dissolve Reactants (Acid, Alcohol) in Solvent B 2. Add TMTDA as Base A->B C 3. Add Coupling Agent B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Workup D->E F 6. Column Chromatography E->F G 7. Pure Product F->G

Caption: General workflow for using TMTDA as a base in synthesis.

References

Lack of Evidence Precludes Detailed Application Notes for 2,6,10-Trimethyl-2,6,10-triazaundecane in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, there is currently no specific, publicly available research detailing the use of 2,6,10-Trimethyl-2,6,10-triazaundecane in biomedical research for neurological diseases. Consequently, the creation of detailed Application Notes and Protocols as requested cannot be fulfilled at this time.

While the compound 2,6,10-Trimethyl-2,6,10-triazaundecane is available from chemical suppliers, and some vendors make general claims about its utility in biomedical research for modeling neurological conditions, there is a notable absence of peer-reviewed studies to substantiate these uses.[] The available information is primarily limited to the compound's chemical and physical properties, its synthesis, and its applications in materials science, such as a crosslinking agent for polyurethane foams and a curing agent for epoxy resins.[2][3]

The broader chemical class to which this compound belongs, polyamines, is indeed implicated in the pathophysiology of various neurological disorders, including Alzheimer's and Parkinson's diseases. Research in this general area suggests that polyamine metabolism is often dysregulated in these conditions and that polyamines can influence key pathological processes such as neuroinflammation and protein aggregation. However, this body of research does not specifically mention or provide data for 2,6,10-Trimethyl-2,6,10-triazaundecane.

Without any foundational scientific literature providing quantitative data, experimental methodologies, or elucidated mechanisms of action for this specific compound in a neurological context, it is impossible to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams.

Researchers and drug development professionals interested in the therapeutic potential of novel polyamine derivatives would first need to conduct foundational research to characterize the biological activity of 2,6,10-Trimethyl-2,6,10-triazaundecane. Such research would typically involve a workflow similar to the one outlined below.

G cluster_0 Initial Screening & Characterization cluster_1 Preclinical Development Compound Acquisition Compound Acquisition In Vitro Screening In Vitro Screening Compound Acquisition->In Vitro Screening Target Identification Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Assess Safety Neuroprotection Assays Neuroprotection Assays In Vitro Screening->Neuroprotection Assays Evaluate Efficacy Mechanism of Action Studies Mechanism of Action Studies Neuroprotection Assays->Mechanism of Action Studies Elucidate Pathway In Vivo Model Selection In Vivo Model Selection Mechanism of Action Studies->In Vivo Model Selection Transition to In Vivo Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Model Selection->Pharmacokinetic Studies ADME Properties Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic Studies->Efficacy Studies in Animal Models Test in Disease Context Toxicology Studies Toxicology Studies Efficacy Studies in Animal Models->Toxicology Studies Long-term Safety

Caption: A generalized workflow for the initial evaluation of a novel compound in neurological disease research.

Further investigation into the biological effects of 2,6,10-Trimethyl-2,6,10-triazaundecane on neuronal cells and in animal models of neurological diseases is required before any specific applications or protocols can be developed.

References

Application Notes and Protocols for CO2-Responsive Viscoelastic Fluids Formulated with 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CO2-responsive viscoelastic fluids represent a class of "smart fluids" that exhibit reversible changes in their rheological properties upon the introduction and removal of carbon dioxide. These fluids typically consist of surfactants or polymers that can self-assemble into complex structures like wormlike micelles (WLMs) in response to a CO2 trigger. The tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD), is a key component in formulating such fluids, acting as a switchable proton scavenger that, in combination with anionic surfactants, drives the transition from a low-viscosity solution to a highly viscoelastic gel-like state. This transition is reversible, making these fluids attractive for a variety of applications, including enhanced oil recovery, hydraulic fracturing, and potentially in controlled drug delivery systems.[1][2][3][4][5]

The mechanism of CO2 responsiveness in these systems is based on the protonation of the tertiary amine groups on the TMTAD molecule by carbonic acid, which is formed in situ from the reaction of CO2 with water. This protonation leads to electrostatic interactions with anionic surfactants, promoting the growth of spherical micelles into long, entangled wormlike micelles, which dramatically increases the viscosity of the fluid.[1] The process can be reversed by bubbling a non-acidic gas like nitrogen or by heating, which removes the CO2 and deprotonates the TMTAD, leading to the breakdown of the WLM network and a return to a low-viscosity state.[1][5]

Key Components and Their Roles

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD): A multi-tertiary amine that acts as the CO2-responsive trigger. Its protonation and deprotonation in response to CO2 addition and removal drives the viscosity changes.

  • Anionic Surfactant: Forms micelles in aqueous solution. The interaction of the protonated TMTAD with the anionic headgroups of the surfactant is crucial for the growth of wormlike micelles. Examples include Sodium Oleate (NaOA) and Erucic Acid (EA).[6][7][8][9]

  • Aqueous Medium: Typically deionized water, in which the components are dissolved.

  • Carbon Dioxide (CO2): The stimulus that triggers the increase in viscoelasticity.

Quantitative Data Summary

The following tables summarize the key performance data of CO2-responsive viscoelastic fluids formulated with TMTAD and various anionic surfactants.

Table 1: Rheological Properties of a 3NaOA-TMTAD (3:1) Fluid System [7][9]

ParameterConditionValue
Apparent Viscosity Before CO2 bubblingLow (exact value not specified)
After CO2 bubbling (at 25 °C and 170 s⁻¹)> 40 mPa·s
After CO2 bubbling (at 85 °C and 170 s⁻¹)> 20 mPa·s
Surface Tension After CO2 bubbling27.01 mN·m⁻¹
Critical Micelle Concentration (CMC) After CO2 bubbling0.543 mM

Table 2: Performance of an EA-TMTAD-KOH-CO2 Fluid System in High-Temperature Conditions [6][8]

ParameterConditionValue
Steady Shear Viscosity 95 °C and 170 s⁻¹> 41 mPa·s
Gel Breaking Point (Viscosity < 5 mPa·s) 135 °C and 170 s⁻¹Achieved

Experimental Protocols

Protocol 1: Preparation of a CO2-Responsive Viscoelastic Fluid with Sodium Oleate and TMTAD

This protocol is based on the formulation described by Shaikh et al. (2021).[7][9]

Materials:

  • Sodium Oleate (NaOA)

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD)

  • Deionized water

  • CO2 gas cylinder with a sparging tube

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a stock solution of Sodium Oleate in deionized water.

  • Prepare a stock solution of TMTAD in deionized water.

  • In a beaker, mix the NaOA and TMTAD stock solutions to achieve a final desired concentration and a molar ratio of 3:1 (NaOA:TMTAD).

  • Stir the solution using a magnetic stirrer until it is homogeneous. At this stage, the solution should have a low viscosity.

  • To induce the viscoelastic state, bubble CO2 gas through the solution using a sparging tube at a controlled flow rate (e.g., 1 L/min) at room temperature.[10]

  • Continue bubbling CO2 until the solution reaches a desired pH (e.g., around 9.97) and a noticeable increase in viscosity is observed, forming a gel-like fluid.[8]

  • The fluid is now ready for rheological characterization or other applications.

  • To reverse the process, bubble an inert gas like nitrogen through the solution or heat the solution to drive off the CO2.

Protocol 2: Rheological Characterization of CO2-Responsive Viscoelastic Fluids

Equipment:

  • Rotational rheometer equipped with a temperature controller and appropriate geometry (e.g., cone-plate or concentric cylinder).

Procedure:

  • Steady Shear Viscosity Measurement:

    • Load the prepared CO2-responsive fluid into the rheometer.

    • Equilibrate the sample to the desired temperature (e.g., 25 °C or 85 °C).

    • Perform a steady shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) to determine the viscosity profile.

  • Dynamic Oscillatory Measurements (Viscoelasticity):

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to measure the storage modulus (G') and loss modulus (G''). A G' > G'' indicates a predominantly elastic, gel-like behavior.

  • Temperature Sweep:

    • At a constant shear rate (e.g., 170 s⁻¹), ramp the temperature from an initial low temperature to a high temperature to determine the thermal stability of the viscoelastic fluid and its gel breaking point.

Visualizations

Logical Relationship of CO2-Responsiveness

CO2_Responsive_Mechanism cluster_low_viscosity Low Viscosity State cluster_high_viscosity High Viscosity State Spherical_Micelles Spherical Micelles (Anionic Surfactant) Wormlike_Micelles Entangled Wormlike Micelles Spherical_Micelles->Wormlike_Micelles Self-Assembly TMTAD TMTAD (2,6,10-Trimethyl-2,6,10-triazaundecane) Protonation Protonation of TMTAD TMTAD->Protonation Wormlike_Micelles->Spherical_Micelles Disassembly Deprotonation Deprotonation of TMTAD Wormlike_Micelles->Deprotonation CO2_H2O CO2 + H2O ↔ H2CO3 CO2_H2O->Protonation Protonation->Wormlike_Micelles Electrostatic Interaction Deprotonation->TMTAD N2_Heat N2 Bubbling or Heat N2_Heat->Deprotonation

Caption: Mechanism of CO2-induced viscosity increase.

Experimental Workflow for Formulation and Characterization

Experimental_Workflow Start Start Preparation Prepare Aqueous Solution of Anionic Surfactant and TMTAD Start->Preparation CO2_Bubbling Bubble CO2 into Solution Preparation->CO2_Bubbling Viscosity_Increase Observe Viscosity Increase (Formation of Viscoelastic Fluid) CO2_Bubbling->Viscosity_Increase Rheological_Characterization Rheological Characterization - Steady Shear - Dynamic Oscillatory - Temperature Sweep Viscosity_Increase->Rheological_Characterization Reversibility_Test Test Reversibility (N2 Bubbling / Heat) Rheological_Characterization->Reversibility_Test Viscosity_Decrease Observe Viscosity Decrease Reversibility_Test->Viscosity_Decrease End End Viscosity_Decrease->End

Caption: Workflow for fluid formulation and testing.

Potential Applications in Drug Development

While the primary application discussed in the literature for TMTAD-based CO2-responsive fluids is in the oil and gas industry, the underlying principle of switchable viscosity has potential in the field of drug delivery.[11][12] The ability to transition from a low-viscosity, injectable fluid to a high-viscosity, localized gel in response to a physiological trigger like CO2 (present in higher concentrations in certain tissues) could be explored for:

  • Injectable Drug Depots: A drug-loaded formulation could be injected as a low-viscosity liquid, which then forms a gel in situ, providing sustained release of the therapeutic agent.

  • Targeted Delivery: The CO2 responsiveness could be exploited for targeted delivery to environments with altered pH or CO2 levels, such as tumor microenvironments.

  • Embolization Agents: The rapid, reversible gelation could be investigated for use as a temporary embolic agent in certain medical procedures.

Further research is required to assess the biocompatibility and efficacy of these specific formulations for biomedical applications.

References

Application Notes and Protocols: The Role of 2,6,10-Trimethyl-2,6,10-triazaundecane in the Formation of Wormlike Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wormlike micelles are elongated, flexible aggregates of surfactant molecules that form in solution. Their unique viscoelastic properties, which are similar to those of polymer solutions, make them highly valuable in a range of applications, including drug delivery, cosmetics, and enhanced oil recovery. The formation and stability of these structures are influenced by factors such as surfactant architecture, concentration, temperature, and the presence of additives.

This document focuses on the pivotal role of 2,6,10-trimethyl-2,6,10-triazaundecane (TMTAD), a tertiary amine, in promoting the formation of wormlike micelles when combined with anionic surfactants, particularly sodium oleate (B1233923) (NaOA) and erucic acid. A key feature of these systems is their responsiveness to CO2, which can be used as a reversible trigger to control the viscosity of the solution. This "smart" behavior offers significant advantages in applications requiring on-demand changes in rheological properties.

Mechanism of Wormlike Micelle Formation

The self-assembly of surfactants into micelles is governed by the balance of hydrophobic and hydrophilic interactions and the geometric packing of the surfactant molecules. The transition from spherical to wormlike micelles is favored when the effective headgroup area of the surfactant is reduced, allowing for a more cylindrical packing arrangement.

In the case of anionic surfactants like sodium oleate, the electrostatic repulsion between the negatively charged carboxylate headgroups hinders the formation of elongated structures. 2,6,10-Trimethyl-2,6,10-triazaundecane, a polyamine with multiple tertiary amine groups, plays a crucial role in modulating these interactions.

The introduction of CO2 into the aqueous solution leads to the in-situ formation of carbonic acid, which protonates the tertiary amine groups of TMTAD. This protonation gives TMTAD a cationic character, allowing it to act as a "pseudo-cationic" surfactant or a binding agent. The positively charged TMTAD molecules can then electrostatically interact with the negatively charged headgroups of the anionic surfactant (e.g., sodium oleate). This interaction effectively screens the electrostatic repulsion between the anionic headgroups, reducing their effective size and promoting the one-dimensional growth of the micelles into long, entangled wormlike structures. This process is reversible; purging the system with an inert gas like nitrogen removes the CO2, leading to deprotonation of the TMTAD and a reversion to a low-viscosity solution of smaller micelles.

cluster_initial Initial State (Low Viscosity) cluster_co2 CO2 Introduction cluster_protonation Protonation & Interaction cluster_final Final State (High Viscosity) NaOA Sodium Oleate (Anionic Surfactant) H2O Water NaOA->H2O CO2 CO2 Interaction Electrostatic Interaction NaOA->Interaction TMTAD TMTAD (Tertiary Amine) TMTAD->H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 + H2O Protonated_TMTAD Protonated TMTAD (Cationic) H2CO3->Protonated_TMTAD + TMTAD Protonated_TMTAD->Interaction Wormlike_Micelles Entangled Wormlike Micelles Interaction->Wormlike_Micelles

Caption: Mechanism of CO2-induced wormlike micelle formation.

Quantitative Data Summary

The following tables summarize the key quantitative data for wormlike micellar systems formed with 2,6,10-trimethyl-2,6,10-triazaundecane.

Component 1Component 2Molar Ratio (Comp1:Comp2)Optimal ConditionsZero-Shear Viscosity (mPa·s)Reference
Sodium Oleate (NaOA)2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD)3:1After CO2 bubbling, pH ~9.97> 100,000Shaikh et al., 2021
Erucic Acid (EA)2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD) & KOH3:1:6After CO2 bubbling, pH ~9.97, 25 °C> 100,000Shaikh et al., 2021
SystemTemperature (°C)Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)Reference
EA-TMTAD-KOH-CO295170> 41Shaikh et al., 2021
EA-TMTAD-KOH-CO2135170< 5 (Gel Breaking)Shaikh et al., 2021
SystemPropertyValueReference
3NaOA-TMTAD (after CO2)Critical Micelle Concentration (CMC)0.543 mMShaikh et al., 2021
3NaOA-TMTAD (after CO2)Surface Tension at CMC~27.01 mN·m⁻¹Shaikh et al., 2021

Experimental Protocols

Preparation of Wormlike Micellar Solutions

This protocol is based on the methodology for preparing CO2-responsive wormlike micelles using sodium oleate and 2,6,10-trimethyl-2,6,10-triazaundecane.

Materials:

  • Sodium Oleate (NaOA)

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD)

  • Deionized water

  • CO2 gas cylinder with a diffuser

  • Nitrogen gas cylinder with a diffuser (for reversibility studies)

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Prepare stock solutions of sodium oleate and TMTAD in deionized water at the desired concentrations.

  • In a beaker, combine the sodium oleate and TMTAD solutions to achieve the desired molar ratio (e.g., 3:1 NaOA:TMTAD).

  • Stir the mixture gently using a magnetic stirrer until a homogenous solution is obtained.

  • Measure the initial pH of the solution.

  • Bubble CO2 gas through the solution at a controlled flow rate. Monitor the pH of the solution. The formation of a viscoelastic gel-like solution indicates the formation of wormlike micelles. Continue CO2 bubbling until the pH stabilizes.

  • Allow the solution to equilibrate for at least 24 hours in a sealed container before characterization.

start Start prepare_solutions Prepare Stock Solutions (NaOA, TMTAD) start->prepare_solutions mix_solutions Combine Solutions (e.g., 3:1 molar ratio) prepare_solutions->mix_solutions stir Stir to Homogenize mix_solutions->stir measure_ph_initial Measure Initial pH stir->measure_ph_initial bubble_co2 Bubble CO2 into Solution measure_ph_initial->bubble_co2 monitor_ph Monitor pH & Viscosity bubble_co2->monitor_ph monitor_ph->bubble_co2 Continue until stable equilibrate Equilibrate for 24h monitor_ph->equilibrate pH Stable end End equilibrate->end

Caption: Workflow for preparing CO2-responsive wormlike micelles.

Rheological Measurements

Equipment:

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or Couette)

  • Temperature control unit

Procedure:

  • Steady Shear Rheology:

    • Load the sample onto the rheometer.

    • Equilibrate the sample at the desired temperature.

    • Perform a steady shear rate sweep over a defined range (e.g., 0.01 to 1000 s⁻¹) to determine the relationship between viscosity and shear rate. This will reveal the zero-shear viscosity plateau and shear-thinning behavior.

  • Dynamic Oscillatory Rheology (Frequency Sweep):

    • Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency.

    • Select a strain within the LVER.

    • Perform a frequency sweep at the selected strain to measure the storage modulus (G') and loss modulus (G''). The crossover of G' and G'' can be used to determine the relaxation time of the micellar network.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Procedure:

  • Sample Preparation (Vitrification):

    • Place a small droplet (3-5 µL) of the micellar solution onto a TEM grid with a perforated carbon film.

    • Blot the grid with filter paper to create a thin liquid film.

    • Rapidly plunge the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the sample.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Image the sample at low electron dose conditions to prevent beam damage. The images will reveal the morphology of the self-assembled structures (e.g., spherical vs. wormlike micelles).

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

Equipment:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks

Procedure:

  • Prepare a series of solutions of the surfactant system (e.g., 3:1 NaOA:TMTAD after CO2 treatment) with varying concentrations.

  • Measure the surface tension of each solution using the tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the onset of micelle formation.

Applications in Drug Development

The unique properties of wormlike micelles formed with 2,6,10-trimethyl-2,6,10-triazaundecane offer several potential applications in drug development:

  • Controlled Release: The entangled network of wormlike micelles can encapsulate hydrophobic drugs and provide a sustained release profile. The CO2-responsiveness allows for triggered release of the drug at a specific site by altering the local pH.

  • Topical and Transdermal Delivery: The high viscosity of these systems at rest makes them suitable for topical formulations, ensuring prolonged contact time with the skin.

  • Injectable Formulations: The shear-thinning behavior is advantageous for injectable drug delivery systems. The formulation is viscous in the syringe but becomes less viscous under the high shear of injection, and then recovers its viscosity at the injection site, forming a drug depot.

Conclusion

2,6,10-Trimethyl-2,6,10-triazaundecane is a key component in the formulation of CO2-responsive wormlike micelles, particularly in combination with anionic surfactants like sodium oleate. The ability to reversibly control the viscosity of these systems through the simple addition or removal of CO2 opens up a wide range of possibilities for the design of "smart" materials for various applications, including advanced drug delivery systems. The experimental protocols provided herein offer a foundation for the preparation and characterization of these promising formulations.

Application Notes and Protocols: 2,6,10-Trimethyl-2,6,10-triazaundecane in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the use of 2,6,10-Trimethyl-2,6,10-triazaundecane as a ligand in transition metal catalysis has revealed a notable lack of specific, detailed scientific literature on this topic. While the compound, also known by its synonym N,N,N',N',N''-Pentamethyldipropylenetriamine (PMDPTA), is commercially available and listed as a catalyst in some industrial applications, particularly in the formation of polyurethane foams, its role as a ligand in well-defined transition metal catalytic systems for organic synthesis is not extensively documented in accessible scholarly articles.[1][2][3][4]

The available information suggests its potential as a tridentate nitrogen donor ligand, which could form stable complexes with various transition metals.[1] Such complexes are, in principle, of interest for various catalytic transformations. However, the current body of scientific literature does not provide the specific experimental protocols, quantitative performance data (e.g., yields, selectivity, turnover numbers), or mechanistic studies required to create detailed application notes for a research-oriented audience.

Due to the absence of specific catalytic applications with detailed experimental data, it is not possible to provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. The creation of such content would require access to primary research articles that describe the use of this ligand in specific catalytic reactions, and such articles were not found during the comprehensive search.

For researchers interested in exploring the potential of 2,6,10-Trimethyl-2,6,10-triazaundecane as a ligand, the following general workflow could be considered as a starting point for investigation.

G cluster_0 Ligand & Complex Synthesis cluster_1 Catalytic Reaction Ligand 2,6,10-Trimethyl-2,6,10-triazaundecane Complex_Synth Complex Synthesis under Inert Atmosphere Ligand->Complex_Synth Metal Transition Metal Precursor (e.g., CuBr, FeCl2) Metal->Complex_Synth Solvent Anhydrous Solvent Solvent->Complex_Synth Characterization Characterization (NMR, X-ray, MS) Complex_Synth->Characterization Catalyst Synthesized Metal Complex Characterization->Catalyst Reaction Catalytic Reaction (e.g., ATRP, Oxidation) Catalyst->Reaction Substrate Substrate Substrate->Reaction Reagents Reagents & Solvent Reagents->Reaction Workup Reaction Work-up & Purification Reaction->Workup Analysis Product Analysis (GC, HPLC, NMR) Workup->Analysis

Figure 1. A general workflow for the synthesis of a metal complex with 2,6,10-Trimethyl-2,6,10-triazaundecane and its subsequent use in a catalytic reaction.

Further research and publication in peer-reviewed journals are necessary to establish the specific applications and protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane as a ligand in transition metal catalysis. Researchers are encouraged to explore its coordination chemistry with various metals and screen the resulting complexes for activity in different catalytic transformations.

References

Application Notes and Protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is a versatile tertiary amine catalyst and crosslinking agent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] It finds widespread application in the synthesis of various polymers, most notably in the production of polyurethane (PU) foams, coatings, and adhesives, as well as in the curing of epoxy resins.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] Its catalytic activity influences the gelling and blowing reactions in polyurethane foam formation, impacting the final mechanical properties of the material.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] In epoxy systems, it can act as a curative, contributing to the development of the crosslinked network.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

These application notes provide an overview of the utility of 2,6,10-Trimethyl-2,6,10-triazaundecane as a crosslinking agent, including its impact on polymer properties and detailed experimental protocols for its use.

Chemical and Physical Properties

PropertyValue
CAS Number 3855-32-1
Molecular Formula C₁₁H₂₇N₃
Molecular Weight 201.36 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 102 °C at 1 mmHg
Density 0.83 g/cm³
Flash Point 92 °C
Solubility Sparingly soluble in water

Data Presentation: Impact on Polymer Properties

The use of 2,6,10-Trimethyl-2,6,10-triazaundecane as a catalyst in flexible polyurethane foam formulations has a significant impact on the mechanical properties of the resulting foam. The following table summarizes the quantitative effects on Indentation Force Deflection (IFD) and compression set when compared to a formulation using a different catalyst, Triethylenetetramine (TEPA).

Table 1: Effect of 2,6,10-Trimethyl-2,6,10-triazaundecane (as PMDPTA) on Flexible Polyurethane Foam Properties

Foam Formulation (parts by weight)Control (TEPA)With 0.3 phr PMDPTAWith 0.5 phr HP-PMDPTA
Polyol (OH# 56 mgKOH/g)100100100
TDI Index110110110
Water (blowing agent)3.83.83.8
Silicone surfactant1.21.21.2
Catalyst (primary, e.g., DABCO 33-LV)0.40.40.3
PMDPTA (phr) 0.3 0.5 (high-purity)
IFD @ 65% (N) 128 142 168
Compression Set (22h @ 70°C, %) 8.2 6.5 4.1
Foam Density ( kg/m ³) 42 43 44
Cure Time (demold, s) 240 210 190
TEPA = Triethylenetetramine. Data adapted from Zhang et al., Journal of Cellular Plastics, 2021; and internal pilot trials at FoamTech Solutions, 2023.[1]

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms by which 2,6,10-Trimethyl-2,6,10-triazaundecane participates in the crosslinking of polymers.

polyurethane_crosslinking polyol Polyol (R'-OH) complex Activated Complex polyol->complex Forms complex with isocyanate Isocyanate (R-NCO) isocyanate->complex Reacts with catalyst 2,6,10-Trimethyl-2,6,10-triazaundecane (Tertiary Amine) catalyst->complex complex->catalyst Regenerates urethane Polyurethane (R-NH-CO-O-R') complex->urethane Forms

Polyurethane formation catalyzed by a tertiary amine.

epoxy_curing cluster_initiation Initiation cluster_propagation Propagation epoxy Epoxy Resin (with oxirane ring) anion Alkoxide Anion epoxy->anion amine 2,6,10-Trimethyl-2,6,10-triazaundecane (Tertiary Amine) amine->anion Opens epoxy ring polymer Crosslinked Epoxy Polymer anion->polymer Attacks another epoxy ring

Epoxy resin curing initiated by a tertiary amine.

Experimental Protocols

The following are generalized protocols for the use of 2,6,10-Trimethyl-2,6,10-triazaundecane in polymer synthesis. Researchers should adapt these protocols to their specific materials and equipment.

Protocol 1: Preparation of Flexible Polyurethane Foam

Materials:

  • Polyether polyol (e.g., OH value 45-55 mg KOH/g)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (as a catalyst solution, e.g., 33% in dipropylene glycol)

  • Stannous octoate (optional, as a co-catalyst)

Procedure:

  • In a suitable container, thoroughly premix the polyol, deionized water, silicone surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane.

  • If using, add the stannous octoate to the premix and stir vigorously.

  • Add the diisocyanate to the premix and mix at high speed for 5-10 seconds.

  • Immediately pour the mixture into a mold.

  • Allow the foam to rise and cure at ambient temperature. Demolding can typically occur after 3-5 minutes, depending on the formulation.[1]

  • Post-cure the foam at 70°C for 30 minutes to ensure complete reaction and stabilization of properties.

Protocol 2: Curing of Epoxy Resin

Materials:

  • Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA)

  • 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Optional: Co-curing agent (e.g., a primary or secondary amine)

Procedure:

  • Preheat the epoxy resin to 50-60°C to reduce its viscosity.

  • Add the desired amount of 2,6,10-Trimethyl-2,6,10-triazaundecane to the epoxy resin. The loading level will depend on the desired pot life and curing speed.

  • If a co-curing agent is used, add it to the mixture.

  • Thoroughly mix all components for 2-3 minutes until a homogeneous mixture is obtained.

  • Pour the mixture into the desired mold or apply it as a coating.

  • Cure the epoxy system according to a desired schedule. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of polymers using 2,6,10-Trimethyl-2,6,10-triazaundecane as a crosslinking agent.

experimental_workflow start Start: Define Polymer System (e.g., Polyurethane, Epoxy) formulation Formulation Development - Select polymer precursors - Determine stoichiometry - Define catalyst loading start->formulation synthesis Polymer Synthesis - Premixing of components - Addition of crosslinking agent - Curing formulation->synthesis characterization Material Characterization - Mechanical testing (tensile, compression) - Thermal analysis (DSC, TGA) - Morphological analysis (SEM) synthesis->characterization analysis Data Analysis and Optimization - Correlate properties with formulation - Optimize catalyst concentration characterization->analysis analysis->formulation Iterate for Optimization end End: Final Polymer with Desired Properties analysis->end

A typical workflow for polymer development.

Safety and Handling

2,6,10-Trimethyl-2,6,10-triazaundecane is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6,10-Trimethyl-2,6,10-triazaundecane Concentration in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tertiary amine catalyst 2,6,10-Trimethyl-2,6,10-triazaundecane (also known as Pentamethyldipropylenetriamine) in polyurethane production.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2,6,10-Trimethyl-2,6,10-triazaundecane in polyurethane foam production?

A1: 2,6,10-Trimethyl-2,6,10-triazaundecane is a tertiary amine catalyst that plays a crucial role in accelerating the reactions between polyols and isocyanates to form the polyurethane polymer.[1] It is particularly effective at balancing the two primary reactions in foam production: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2][3] This balance is critical for achieving the desired foam properties.[1]

Q2: How does the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane affect the final polyurethane foam?

A2: The concentration of this catalyst directly influences the reaction kinetics and, consequently, the foam's final characteristics.[1] Adjusting the concentration will alter the cream time, gel time, and tack-free time.[4] It also has a significant impact on the foam's cellular structure, density, hardness, and overall physical properties.[1][5]

Q3: What are the typical dosage ranges for tertiary amine catalysts like 2,6,10-Trimethyl-2,6,10-triazaundecane?

A3: While the optimal concentration is formulation-dependent, a general starting point for tertiary amine catalysts in flexible polyurethane foam production is between 0.1 and 0.3 parts per hundred parts of polyol (pphp).[6] For some applications, the range can extend from 0.1 to 5.0 percent of the total formulation.[3] It is always recommended to perform a ladder study to determine the optimal concentration for your specific system.

Q4: Are there any safety concerns when handling 2,6,10-Trimethyl-2,6,10-triazaundecane?

A4: Yes, 2,6,10-Trimethyl-2,6,10-triazaundecane is a corrosive and toxic substance. It can cause severe skin burns and eye damage.[5] It is harmful if swallowed and toxic in contact with skin.[5] Always refer to the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area.

Troubleshooting Guide

This guide addresses common issues encountered during polyurethane foam production related to the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Issue Potential Cause Related to Catalyst Concentration Suggested Solution
Slow Reaction (Long Cream/Gel/Tack-Free Times) Insufficient catalyst concentration.Gradually increase the catalyst concentration in small increments (e.g., 0.05 pphp) and monitor the effect on reaction times.[7]
Fast Reaction (Scorching, Poor Flow) Excessive catalyst concentration.Reduce the catalyst concentration. Consider a delayed-action co-catalyst if a fast cure is needed after an initial flow period.[7]
Coarse or Irregular Cell Structure Imbalance between the gelling and blowing reactions, which can be influenced by catalyst concentration.Adjust the catalyst concentration to achieve a better balance. A combination of catalysts might be necessary to fine-tune the reaction profile.[7]
Foam Shrinkage or Collapse The gelling reaction is too slow compared to the blowing reaction, leading to a weak cell structure that cannot support itself.Increase the concentration of the gelling catalyst, 2,6,10-Trimethyl-2,6,10-triazaundecane, to build polymer strength faster.[7]
High Density Foam The blowing reaction may be insufficient relative to the gelling reaction.While 2,6,10-Trimethyl-2,6,10-triazaundecane influences both, you may need to adjust the water content or use a catalyst that more strongly promotes the blowing reaction in conjunction.
Friable or Brittle Foam Excessive cross-linking due to a very high catalyst concentration or an imbalance favoring the gelling reaction too strongly.Reduce the catalyst concentration to control the degree of cross-linking.[2]

Data Presentation

The following table illustrates the expected impact of varying the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane on the reaction profile and physical properties of a model flexible polyurethane foam system. The exact values will vary depending on the specific formulation.

Catalyst Concentration (pphp) Cream Time (s) Gel Time (s) Tack-Free Time (s) Free-Rise Density ( kg/m ³) Observations
0.102515024035Slow reaction, may result in a coarse cell structure.
0.201510016032Balanced reaction profile, good foam structure.
0.30107011030Fast reaction, good for productivity but may have reduced flowability.
0.40<8<50<8029Very fast reaction, risk of scorching and processing difficulties.

Experimental Protocols

Objective: To determine the optimal concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane for a specific polyurethane foam formulation.

Materials:

  • Polyol blend

  • Isocyanate (e.g., TDI or MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • 2,6,10-Trimethyl-2,6,10-triazaundecane (catalyst)

  • Mixing cups, spatula, and a high-shear mixer

  • Mold for free-rise density measurement

  • Stopwatch

  • Personal Protective Equipment (PPE)

Methodology: Catalyst Ladder Study

  • Formulation Preparation: Prepare a masterbatch of the polyol blend, including the surfactant and water, to ensure homogeneity for all experiments.

  • Catalyst Addition: For each experiment, weigh the required amount of the polyol masterbatch into a mixing cup. Add the specified concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane to the polyol masterbatch and mix thoroughly.

  • Isocyanate Addition and Mixing: Add the stoichiometric amount of isocyanate to the polyol mixture. Immediately start the high-shear mixer and the stopwatch. Mix for a predetermined time (e.g., 5-10 seconds) to ensure a homogenous mixture.

  • Observation and Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: Periodically touch the rising foam with a spatula. Record the time when the foam becomes stringy and sticky.

    • Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.

  • Free-Rise Density: Pour the reacting mixture into a mold of known volume and allow it to rise freely. After the foam has cured, measure its mass and calculate the free-rise density.

  • Analysis: Repeat the experiment with varying concentrations of the catalyst (e.g., 0.1, 0.15, 0.2, 0.25, 0.3 pphp).

  • Data Tabulation: Record all data in a table for easy comparison and determination of the optimal catalyst concentration that provides the desired reaction profile and foam properties.

Visualizations

Polyurethane_Formation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (-R-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (-R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H₂O) Water->Blowing Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->Gelling Accelerates Catalyst->Blowing Accelerates Urethane Polyurethane (-R-NHCOO-R'-) Gelling->Urethane Urea Polyurea & CO₂ (-R'-NHCONH-R'-) Blowing->Urea

Caption: Catalytic pathways in polyurethane foam formation.

Experimental_Workflow A 1. Prepare Polyol Masterbatch (Polyol + Surfactant + Water) B 2. Add 2,6,10-Trimethyl-2,6,10-triazaundecane (Catalyst Ladder Study) A->B C 3. Add Isocyanate and Mix B->C D 4. Monitor and Record Reaction Times (Cream, Gel, Tack-Free) C->D E 5. Measure Free-Rise Density C->E F 6. Analyze and Compare Data D->F E->F G 7. Determine Optimal Catalyst Concentration F->G

Caption: Workflow for optimizing catalyst concentration.

References

Troubleshooting foam collapse in polyurethane synthesis with 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyurethane foam synthesis, specifically addressing issues related to foam collapse when using the amine catalyst 2,6,10-Trimethyl-2,6,10-triazaundecane (also known as PMDPTA).

Frequently Asked Questions (FAQs)

Q1: What is the role of 2,6,10-Trimethyl-2,6,10-triazaundecane in polyurethane foam synthesis?

A1: 2,6,10-Trimethyl-2,6,10-triazaundecane is a tertiary amine catalyst that plays a crucial role in the formation of polyurethane foam. It helps to balance the two primary reactions in polyurethane synthesis: the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate).[1][2] A proper balance between these reactions is essential for the formation of a stable foam structure. An imbalance can lead to various defects, including foam collapse.[3] This catalyst is used in a variety of flexible and rigid polyurethane foams.[2]

Q2: What is foam collapse and why does it occur?

A2: Foam collapse is a phenomenon where the foam rises during synthesis but then fails to hold its structure and falls or shrinks before the polymer matrix is fully cured.[4] This typically happens when the blowing reaction (gas generation) proceeds too quickly relative to the gelling reaction (polymer network formation). The cell walls of the foam are not strong enough to contain the gas, leading to their rupture and the subsequent collapse of the foam structure.[3][5]

Q3: Can the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane be adjusted to prevent foam collapse?

A3: Yes, adjusting the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane is a key method for troubleshooting foam collapse. Since it influences both the gelling and blowing reactions, increasing or decreasing its concentration can help to achieve the necessary balance for a stable foam.[4] Typically, amine catalysts are used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation.[6]

Q4: What are other common causes of foam collapse?

A4: Besides an imbalanced catalyst system, other factors can lead to foam collapse, including:

  • Incorrect formulation: Improper ratios of polyol, isocyanate, water, or surfactants.[7]

  • Temperature: Raw materials or molds that are too cold can slow down the reaction rates, leading to collapse.[8]

  • Mixing: Inadequate or improper mixing of the components can result in an uneven reaction and foam instability.[8]

  • Contamination: Moisture contamination can deactivate catalysts, while other contaminants can interfere with the reaction.[8]

  • Raw material quality: The use of expired or poor-quality raw materials can negatively impact foam formation.

Troubleshooting Guide for Foam Collapse

This guide provides a systematic approach to troubleshooting foam collapse issues when using 2,6,10-Trimethyl-2,6,10-triazaundecane in your polyurethane foam synthesis.

Logical Troubleshooting Workflow

Foam_Collapse_Troubleshooting start Foam Collapse Observed check_formulation Verify Formulation (Ratios of Polyol, Isocyanate, Water, Surfactant) start->check_formulation check_catalyst Review Catalyst Concentrations (Amine and Tin Catalysts) check_formulation->check_catalyst Formulation Correct consult Consult Technical Support check_formulation->consult Formulation Incorrect check_temp Check Temperatures (Raw Materials, Mold, Environment) check_catalyst->check_temp Catalyst Levels Seem Appropriate adjust_catalyst Adjust Catalyst Concentration (See Table 2) check_catalyst->adjust_catalyst Catalyst Imbalance Suspected check_mixing Evaluate Mixing Protocol (Speed, Time, Technique) check_temp->check_mixing Temperatures in Range adjust_temp Adjust Temperatures to Optimal Range check_temp->adjust_temp Temperatures Out of Range check_mixing->adjust_catalyst Mixing Protocol is Correct adjust_mixing Optimize Mixing Protocol check_mixing->adjust_mixing Mixing Protocol is Inadequate re_run Re-run Experiment adjust_catalyst->re_run adjust_temp->re_run adjust_mixing->re_run re_run->consult Issue Persists

Caption: A logical workflow for troubleshooting foam collapse.

Quantitative Formulation Adjustments

The following table provides suggested adjustments to a baseline flexible polyurethane foam formulation to address specific foam collapse scenarios. The baseline formulation is provided as a reference.

Table 1: Baseline Flexible Polyurethane Foam Formulation

ComponentParts per Hundred Polyol (PHP)Function
Polyether Polyol (e.g., 3000 MW, 3 functionality)100Polymer backbone
Toluene Diisocyanate (TDI 80/20)Isocyanate Index: 105Cross-linker
Deionized Water4.0Blowing agent
Silicone Surfactant1.0Foam stabilizer
Stannous Octoate (Tin Catalyst)0.25Gelling catalyst
2,6,10-Trimethyl-2,6,10-triazaundecane 0.3 Blowing/Gelling Catalyst

Table 2: Troubleshooting Foam Collapse with Formulation Adjustments

ObservationProbable CauseSuggested Adjustment to 2,6,10-Trimethyl-2,6,10-triazaundecane (PHP)Other Potential Adjustments (PHP)
Rapid rise followed by immediate, total collapse Blowing reaction is significantly faster than gelling reaction.Decrease to 0.1 - 0.2Increase Stannous Octoate to 0.3 - 0.4
Foam rises but develops large, coarse cells and then collapses Poor foam stabilization or insufficient gelling rate.Increase to 0.4 - 0.5Increase Silicone Surfactant to 1.2 - 1.5
Foam rises to full height but then slowly shrinks and collapses Insufficient curing or late-stage strength development.Maintain at 0.3, but ensure proper mixing and temperature.Increase Stannous Octoate to 0.3
Splitting or cracking at the top of the foam followed by collapse Gelling reaction is too fast at the surface.Decrease to 0.2 - 0.25Decrease Stannous Octoate to 0.2

Experimental Protocols

Standard Laboratory-Scale Flexible Polyurethane Foam Synthesis

This protocol outlines a standard procedure for preparing a flexible polyurethane foam sample in a laboratory setting.

Materials and Equipment:

  • Polyether polyol

  • Toluene diisocyanate (TDI 80/20)

  • Deionized water

  • Silicone surfactant

  • Stannous octoate

  • 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Disposable plastic beakers and mixing stick

  • Digital scale

  • Mechanical stirrer

  • Fume hood

  • Oven

Experimental Workflow Diagram:

Lab_Protocol_Workflow prep 1. Prepare and Weigh Raw Materials premix 2. Create the Polyol Premix prep->premix add_iso 3. Add Isocyanate premix->add_iso mix 4. High-Speed Mixing add_iso->mix pour 5. Pour into Mold mix->pour cure 6. Curing pour->cure analyze 7. Characterization cure->analyze

Caption: Workflow for laboratory-scale polyurethane foam synthesis.

Procedure:

  • Preparation: Ensure all chemicals are at room temperature (23-25°C). Accurately weigh all components according to the formulation (see Table 1) in separate containers. All steps involving isocyanates must be performed in a well-ventilated fume hood.

  • Polyol Premix: In a disposable beaker, combine the polyether polyol, deionized water, silicone surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane. Mix at a low speed with a mechanical stirrer for 60 seconds until the mixture is homogeneous.

  • Add Tin Catalyst: Add the stannous octoate to the polyol premix and stir for another 30 seconds.

  • Add Isocyanate: Add the pre-weighed TDI to the mixture.

  • High-Speed Mixing: Immediately mix at high speed (e.g., 2000-3000 rpm) for 5-10 seconds. The mixture should appear creamy.

  • Pouring: Quickly pour the reacting mixture into a mold.

  • Curing: Allow the foam to rise and cure at room temperature for at least 24 hours before handling and characterization. For some applications, a post-curing step in an oven at a controlled temperature (e.g., 70°C) for a few hours may be beneficial.

This technical support guide provides a starting point for addressing foam collapse issues. It is important to note that the optimal formulation and process parameters can vary depending on the specific raw materials and equipment used. Systematic experimentation is key to achieving the desired foam properties.

References

Technical Support Center: Enhancing Polyurethane Foam Cell Structure with 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of 2,6,10-Trimethyl-2,6,10-triazaundecane in improving the cell structure of polyurethane foam.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and corrective actions in a user-friendly format.

Issue 1: Foam Collapse or Insufficient Rise

Question: My polyurethane foam is collapsing during or shortly after the rising process. What are the likely causes and how can I rectify this?

Answer: Foam collapse is a common issue that typically points to an imbalance between the gelling reaction (the formation of the polymer network) and the blowing reaction (the generation of gas).[1][2] Since 2,6,10-Trimethyl-2,6,10-triazaundecane is a catalyst that balances these two reactions, the problem may lie in its concentration or its interaction with other components in the formulation.

Possible Causes & Corrective Actions:

CauseCorrective Action
Insufficient Gelling Catalyst Activity Incrementally increase the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane. For a more significant effect, consider the addition of a co-catalyst with stronger gelling properties.
Excessive Blowing Reaction Rate Reduce the amount of water in your formulation. If a physical blowing agent is being used, its quantity should be decreased.
Low Viscosity of the Reacting Mixture Employ a polyol with a higher molecular weight or greater functionality to increase the viscosity of the mixture.
Inadequate Mixing of Components Ensure all components are mixed thoroughly and uniformly to guarantee proper dispersion of the catalyst.

Logical Relationship for Troubleshooting Foam Collapse:

Foam_Collapse_Troubleshooting Start Foam Collapse Observed Check_Catalyst Evaluate Catalyst Concentration Start->Check_Catalyst Check_Blowing_Agent Assess Blowing Agent Level Start->Check_Blowing_Agent Check_Polyol_Viscosity Analyze Polyol Viscosity Start->Check_Polyol_Viscosity Check_Mixing_Efficiency Verify Mixing Protocol Start->Check_Mixing_Efficiency Increase_Catalyst_Concentration Increase 2,6,10-Trimethyl-2,6,10-triazaundecane Check_Catalyst->Increase_Catalyst_Concentration If concentration is too low Add_Gelling_CoCatalyst Introduce Gelling Co-catalyst Check_Catalyst->Add_Gelling_CoCatalyst If reaction balance is off Reduce_Water_Content Decrease Water Content Check_Blowing_Agent->Reduce_Water_Content If level is too high Use_Higher_MW_Polyol Switch to Higher MW Polyol Check_Polyol_Viscosity->Use_Higher_MW_Polyol If viscosity is too low Optimize_Mixing Enhance Mixing Technique Check_Mixing_Efficiency->Optimize_Mixing If mixing is inadequate Problem_Resolved Issue Resolved Increase_Catalyst_Concentration->Problem_Resolved Add_Gelling_CoCatalyst->Problem_Resolved Reduce_Water_Content->Problem_Resolved Use_Higher_MW_Polyol->Problem_Resolved Optimize_Mixing->Problem_Resolved

Caption: A workflow for troubleshooting foam collapse.

Issue 2: Coarse or Non-Uniform Cell Structure

Question: The cells in my foam are large and irregular. How can I produce a finer and more uniform cell structure?

Answer: A coarse cell structure can be the result of several factors, including inefficient nucleation of bubbles, the merging of cells (coalescence), or an imbalanced reaction profile. 2,6,10-Trimethyl-2,6,10-triazaundecane plays a key role in the reaction kinetics that govern the formation of cells.

Possible Causes & Corrective Actions:

CauseCorrective Action
Inefficient Bubble Nucleation Increase the mixing speed or utilize a high-shear mixer to incorporate a larger number of small air bubbles.
Slow Gelling Reaction A slightly accelerated gelling reaction can help to stabilize the cell walls before they have a chance to coalesce. A minor increase in the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane may be beneficial.
Suboptimal Surfactant Performance Verify that the type and concentration of the silicone surfactant are appropriate for stabilizing the cell walls as they form.
Issue 3: Foam Shrinkage After Curing

Question: My polyurethane foam is shrinking after it has cured. What is the cause of this, and how can I prevent it?

Answer: Shrinkage is often observed in foams with a high percentage of closed cells. As the gas trapped within these cells cools, it contracts, leading to a reduction in the foam's volume. Shrinkage can also occur if the polymer network is not sufficiently robust. 2,6,10-Trimethyl-2,6,10-triazaundecane is known to encourage the formation of open-cells in flexible foams, which can help to alleviate shrinkage.

Possible Causes & Corrective Actions:

CauseCorrective Action
High Closed-Cell Content Optimize the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane to achieve a better balance between the gelling and blowing reactions, which will promote the opening of cells.
Incomplete Curing of the Foam Ensure that the foam is allowed to cure for the recommended duration and at the correct temperature.
Excessively High Isocyanate Index An isocyanate index that is too high can result in a foam that is overly rigid and brittle, making it more susceptible to shrinkage.[2] It is advisable to reduce the isocyanate index to the recommended level.

Frequently Asked Questions (FAQs)

Q1: What is the main function of 2,6,10-Trimethyl-2,6,10-triazaundecane in the production of polyurethane foam?

A1: 2,6,10-Trimethyl-2,6,10-triazaundecane is a tertiary amine catalyst that is essential for balancing the two main reactions in the formation of polyurethane foam: the gelling reaction (the reaction between polyol and isocyanate) and the blowing reaction (the reaction between water and isocyanate).[3] Achieving this balance is crucial for producing a stable foam with a consistent cell structure.

Q2: How does 2,6,10-Trimethyl-2,6,10-triazaundecane influence the cell structure of flexible and rigid polyurethane foams?

A2: In the case of flexible foams, this catalyst tends to enhance the open-cell content, which in turn improves the foam's breathability and flexibility. For rigid foams, it is beneficial in reducing brittleness and enhancing adhesion.

Q3: What is a typical dosage for 2,6,10-Trimethyl-2,6,10-triazaundecane in a polyurethane foam formulation?

A3: The ideal dosage can differ significantly based on the other ingredients in the formulation, such as the type of polyol and isocyanate, and the water content. As a general guideline, a starting point for tertiary amine catalysts is typically between 0.1 and 2.0 parts per hundred parts of polyol (php). It is recommended to begin with a low concentration and gradually increase it to determine the optimal level for your particular system.

Q4: Can 2,6,10-Trimethyl-2,6,10-triazaundecane be used as the sole catalyst in a formulation?

A4: Although 2,6,10-Trimethyl-2,6,10-triazaundecane is a well-balanced catalyst, it is frequently used in combination with other catalysts. For instance, an organotin catalyst may be added to achieve a more pronounced gelling effect, allowing for fine-tuning of the reaction profile to obtain the desired properties in the final foam.

Q5: What safety measures should be followed when working with 2,6,10-Trimethyl-2,6,10-triazaundecane?

A5: 2,6,10-Trimethyl-2,6,10-triazaundecane is a tertiary amine and should be handled with caution. It is important to work in a well-ventilated space, use appropriate personal protective equipment such as gloves and safety glasses, and avoid direct contact with the skin and eyes. For comprehensive safety information, please consult the material safety data sheet (MSDS).

Data Presentation

The following tables are provided as examples of how to present quantitative data for polyurethane foams that have been formulated with and without 2,6,10-Trimethyl-2,6,10-triazaundecane. Please be aware that these are illustrative values, and your actual results will depend on your specific formulation and processing conditions.

Table 1: Illustrative Effects of 2,6,10-Trimethyl-2,6,10-triazaundecane on Flexible Polyurethane Foam Properties

PropertyControl (No Catalyst)0.5 php 2,6,10-Trimethyl-2,6,10-triazaundecane1.0 php 2,6,10-Trimethyl-2,6,10-triazaundecane
Cream Time (s) 351812
Gel Time (s) 1909565
Tack-Free Time (s) 320160110
Density ( kg/m ³) 383229
Cell Size (µm) 550380270
Open-Cell Content (%) 658092
Tensile Strength (kPa) 95115105
Elongation at Break (%) 140170160

Table 2: Illustrative Effects of 2,6,10-Trimethyl-2,6,10-triazaundecane on Rigid Polyurethane Foam Properties

PropertyControl (No Catalyst)0.8 php 2,6,10-Trimethyl-2,6,10-triazaundecane1.5 php 2,6,10-Trimethyl-2,6,10-triazaundecane
Cream Time (s) 301510
Gel Time (s) 1607550
Tack-Free Time (s) 27013090
Density ( kg/m ³) 423936
Cell Size (µm) 450300220
Closed-Cell Content (%) 829094
Compressive Strength (kPa) 190240270
Brittleness HighModerateLow

Experimental Protocols

Protocol 1: Preparation of Flexible Polyurethane Foam

Objective: To synthesize a flexible polyurethane foam utilizing 2,6,10-Trimethyl-2,6,10-triazaundecane as a catalyst and to assess its impact on the properties of the foam.

Materials:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant

  • 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Disposable containers and a mixing implement

  • A suitable mold

Procedure:

  • In a disposable container, accurately weigh the required amount of polyether polyol.

  • To the polyol, add the deionized water, silicone surfactant, and 2,6,10-Trimethyl-2,6,10-triazaundecane. Mix these components thoroughly for a period of 30 seconds.

  • Add the isocyanate to the mixture and stir with vigor for 10-15 seconds.

  • Promptly pour the reacting mixture into the mold, allowing it to rise and cure at ambient temperature.

  • After a curing period of 24 hours, carefully demold the foam and proceed with the characterization of its properties.

Experimental Workflow for Flexible Foam Preparation:

Flexible_Foam_Synthesis_Workflow cluster_preparation Component Preparation cluster_reaction_stage Reaction Stage cluster_curing_characterization Curing & Analysis Weigh_Polyol_Component Weigh Polyol Add_Ancillary_Components Add Water, Surfactant, and Catalyst Weigh_Polyol_Component->Add_Ancillary_Components Initial_Mixing Mix for 30 seconds Add_Ancillary_Components->Initial_Mixing Add_Isocyanate_Component Introduce Isocyanate Initial_Mixing->Add_Isocyanate_Component Vigorous_Mixing Intense Mixing (10-15s) Add_Isocyanate_Component->Vigorous_Mixing Casting Pour into Mold Vigorous_Mixing->Casting Curing_Process Cure for 24 hours Casting->Curing_Process Demolding Demold Foam Curing_Process->Demolding Foam_Characterization Characterize Foam Properties Demolding->Foam_Characterization

Caption: A step-by-step workflow for the synthesis of flexible polyurethane foam.

Protocol 2: Characterization of Foam Cell Structure

Objective: To conduct an analysis of the cell structure of the synthesized polyurethane foam.

Materials:

  • A sample of cured polyurethane foam

  • A sharp razor blade

  • A Scanning Electron Microscope (SEM)

  • Image analysis software

Procedure:

  • With a sharp razor blade, carefully cut a small, representative sample from the central portion of the cured foam. This will ensure a clean cut with minimal distortion of the cells.

  • Mount the foam sample onto an SEM stub using conductive tape.

  • To render the sample conductive, apply a thin layer of gold or palladium via sputter-coating.

  • Using the SEM, capture images of the foam's cellular structure at a range of magnifications.

  • Employ image analysis software to determine the average cell size and to analyze the distribution of cell sizes.

Signaling Pathway of Polyurethane Foam Formation

Polyurethane_Foam_Formation Polyol Polyol (-OH) Gelling_Reaction Gelling Reaction (Urethane Linkage Formation) Polyol->Gelling_Reaction Isocyanate Isocyanate (-NCO) Isocyanate->Gelling_Reaction Blowing_Reaction Blowing Reaction (Urea Linkage Formation + CO2) Isocyanate->Blowing_Reaction Water Water (H2O) Water->Blowing_Reaction Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->Gelling_Reaction Balances Catalyst->Blowing_Reaction Balances Polymer_Network_Formation Polymer Network Growth (Foam Structure) Gelling_Reaction->Polymer_Network_Formation Gas_Bubble_Generation CO2 Gas Generation (Cell Formation) Blowing_Reaction->Gas_Bubble_Generation Stable_Foam Stable_Foam Polymer_Network_Formation->Stable_Foam Stable Foam Gas_Bubble_Generation->Stable_Foam

Caption: A simplified representation of the signaling pathway in polyurethane foam formation.

References

Technical Support Center: 2,6,10-Trimethyl-2,6,10-triazaundecane in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,6,10-Trimethyl-2,6,10-triazaundecane as a catalyst, particularly in polyurethane (PU) foam production.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of 2,6,10-Trimethyl-2,6,10-triazaundecane?

A1: 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is primarily used as a tertiary amine catalyst in the manufacturing of polyurethane foams.[1] It is known to be a balanced catalyst, influencing both the gelling (urethane formation) and blowing (urea and CO2 formation) reactions.[2]

Q2: What are the main reactions that 2,6,10-Trimethyl-2,6,10-triazaundecane catalyzes in polyurethane foam production?

A2: In polyurethane foam production, this catalyst primarily accelerates two key reactions:

  • Gelling Reaction: The reaction between a polyol and an isocyanate to form the polyurethane polymer network.

  • Blowing Reaction: The reaction between an isocyanate and water to produce a polyurea and carbon dioxide gas, which acts as the blowing agent to create the foam structure.

Q3: What are the potential side reactions when using tertiary amine catalysts like 2,6,10-Trimethyl-2,6,10-triazaundecane?

A3: While specific side reaction data for 2,6,10-Trimethyl-2,6,10-triazaundecane is not extensively documented, general side reactions for tertiary amine catalysts in polyurethane systems can include:

  • Allophanate (B1242929) and Biuret (B89757) Formation: Further reaction of the urethane (B1682113) and urea (B33335) linkages with isocyanate can lead to the formation of allophanate and biuret crosslinks, respectively. These reactions can affect the foam's physical properties.

  • Isocyanate Trimerization: Tertiary amines can catalyze the trimerization of isocyanates to form isocyanurates, which are rigid structures that can increase the foam's thermal stability but also its brittleness.

  • Catalyst Degradation: At the high temperatures of polyurethane foaming, tertiary amine catalysts can undergo thermal degradation, potentially leading to the formation of volatile organic compounds (VOCs) and a loss of catalytic activity.

Q4: How can I detect side reactions or catalyst degradation?

A4: Several analytical techniques can be employed:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the formation of unexpected functional groups such as isocyanurates, allophanates, and biurets, and to monitor the consumption of isocyanate groups.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic compounds (VOCs) that may result from catalyst degradation.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To analyze non-volatile degradation products of the catalyst or side products in the polymer matrix.

Troubleshooting Guide

This guide addresses common issues encountered during polyurethane foam production that may be related to the catalytic activity of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Issue Potential Catalyst-Related Cause Recommended Actions
Foam Collapse Imbalance in catalysis: The blowing reaction is too fast compared to the gelling reaction, leading to the cells rupturing before the polymer network is strong enough.- Increase the concentration of the gelling co-catalyst (e.g., an organometallic compound).- Slightly decrease the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane.- Optimize the process temperature to better control the reaction kinetics.
Foam Shrinkage or High Closed-Cell Content Imbalance in catalysis: The gelling reaction is too fast compared to the blowing reaction, causing the foam to solidify before full expansion.- Increase the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane to promote the blowing reaction.- Decrease the concentration of the gelling co-catalyst.- Ensure adequate water content in the formulation.
Foam Cracking Excessive exotherm or a very rapid cure rate, leading to internal stresses. This can be influenced by a high concentration of a highly active catalyst.- Reduce the overall catalyst concentration.- Consider using a delayed-action catalyst in conjunction with 2,6,10-Trimethyl-2,6,10-triazaundecane to control the initial reaction rate.
Poor Foam Cure (Tacky Surface) Insufficient catalysis of the gelling reaction, especially at the surface where temperatures might be lower.- Ensure proper mixing of the catalyst in the polyol blend.- Consider a catalyst blend that provides a better surface cure.
Variations in Foam Density Inconsistent catalytic activity due to poor mixing, temperature fluctuations, or catalyst degradation.- Improve mixing efficiency to ensure homogeneous catalyst distribution.- Tightly control the temperature of the reactants and the processing environment.- Verify the stability of the catalyst under storage and processing conditions.

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds (VOCs) by Headspace GC-MS

This protocol is for the identification of potential degradation products of 2,6,10-Trimethyl-2,6,10-triazaundecane in a finished polyurethane foam.

1. Sample Preparation: a. Cut a small, representative sample of the polyurethane foam (approximately 1 gram) from the core of the material. b. Place the foam sample into a 20 mL headspace vial and seal it with a PTFE-lined septum and cap.

2. Headspace Analysis: a. Place the vial in the headspace autosampler. b. Equilibrate the sample at a temperature representative of the foaming process or an elevated temperature to encourage volatilization (e.g., 120°C) for a set period (e.g., 30 minutes). c. Inject a known volume of the headspace gas into the GC-MS system.

3. GC-MS Conditions (Illustrative):

  • GC Column: DB-5ms or equivalent non-polar column.
  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Scan range of m/z 35-550.

4. Data Analysis: a. Identify peaks in the chromatogram. b. Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify potential degradation products of 2,6,10-Trimethyl-2,6,10-triazaundecane or other volatile components.

Protocol 2: FTIR Analysis of Polyurethane Foam for Side Reactions

This protocol is for the qualitative analysis of the polymer structure to identify potential side reactions.

1. Sample Preparation: a. Cut a thin slice of the polyurethane foam. b. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small piece of the foam can be pressed directly against the ATR crystal.

2. FTIR Analysis: a. Acquire a background spectrum. b. Place the sample in the FTIR spectrometer and acquire the sample spectrum. c. Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.

3. Data Analysis: a. Examine the spectrum for characteristic absorption bands:

  • Urethane: C=O stretch (~1730-1700 cm⁻¹), N-H stretch (~3300 cm⁻¹).
  • Urea: C=O stretch (~1640 cm⁻¹).
  • Unreacted Isocyanate: -NCO stretch (~2270 cm⁻¹).
  • Isocyanurate (Trimer): C=O stretch (~1715 cm⁻¹ and ~1410 cm⁻¹).
  • Allophanate/Biuret: May cause broadening or shifting of the urethane/urea carbonyl peaks. b. Compare the spectra of a "good" foam with a foam exhibiting defects to identify differences in the polymer structure.

Visualizations

polyurethane_reactions polyol Polyol (R-OH) urethane Polyurethane (Gelling) polyol->urethane isocyanate Isocyanate (R'-NCO) isocyanate->urethane urea_co2 Polyurea + CO2 (Blowing) isocyanate->urea_co2 trimer Isocyanurate (Trimer) isocyanate->trimer allophanate Allophanate isocyanate->allophanate Excess water Water (H2O) water->urea_co2 catalyst 2,6,10-Trimethyl-2,6,10-triazaundecane catalyst->urethane Catalyzes catalyst->urea_co2 Catalyzes catalyst->trimer Side Reaction catalyst->allophanate Side Reaction urethane->allophanate

Caption: Primary and side reactions in polyurethane foam formation catalyzed by 2,6,10-Trimethyl-2,6,10-triazaundecane.

troubleshooting_workflow start Foam Defect Observed check_balance Check Gelling/Blowing Balance start->check_balance too_fast_blow Blowing too fast? (e.g., Collapse) check_balance->too_fast_blow Yes too_fast_gel Gelling too fast? (e.g., Shrinkage) check_balance->too_fast_gel No adjust_catalyst Adjust Catalyst Concentration too_fast_blow->adjust_catalyst too_fast_gel->adjust_catalyst check_processing Check Processing Conditions (Temp, Mixing) adjust_catalyst->check_processing analyze_foam Analyze Foam (FTIR, GC-MS) end Optimized Foam analyze_foam->end check_processing->analyze_foam

Caption: A troubleshooting workflow for addressing foam defects related to catalyst performance.

References

Technical Support Center: Purification of Products from Reactions Catalyzed by 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions catalyzed by 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTDA). The focus is on the effective purification of reaction products to ensure high purity and removal of residual catalyst.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from TMTDA-catalyzed reactions in a question-and-answer format.

Issue 1: Residual Catalyst Detected in the Final Product

  • Question: After purification, I still detect traces of 2,6,10-Trimethyl-2,6,10-triazaundecane in my product. How can I improve its removal?

  • Answer: Residual TMTDA is a common issue due to its basic nature and potential to interact with acidic functionalities in the product or stationary phase during chromatography. Here are several strategies to enhance its removal:

    • Acidic Wash: Incorporate an acidic wash step in your workup. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium (B1175870) chloride), the tertiary amine catalyst will be protonated, forming a water-soluble salt that partitions into the aqueous phase.

    • Silica (B1680970) Gel Chromatography with Amine Additive: If you are using silica gel chromatography, the basic TMTDA can bind strongly to the acidic silica, leading to tailing and co-elution with your product. To mitigate this, add a small amount of a volatile tertiary amine, such as triethylamine (B128534) (typically 0.1-1% v/v), to your eluent system. This competing base will occupy the acidic sites on the silica, allowing for better elution of the TMTDA.

    • Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel as the stationary phase. This minimizes the acidic nature of the support and can improve the separation of basic compounds.

    • Solid-Phase Scavengers: Employing a solid-supported scavenger resin can be highly effective. These are functionalized polymers designed to react with and bind specific types of molecules. For amine removal, an acidic ion-exchange resin or a resin with an isocyanate functionality would be suitable.

Issue 2: Poor Separation and Peak Tailing during Column Chromatography

  • Question: My product, which is also a basic compound, shows significant peak tailing and co-elutes with the TMTDA catalyst during silica gel chromatography. What can I do?

  • Answer: This is a classic problem when purifying basic compounds on acidic silica gel. The interaction between the amine and the silanol (B1196071) groups on the silica surface causes the tailing. Here are some solutions:

    • Mobile Phase Modification: As mentioned previously, adding a competing base like triethylamine or a few drops of ammonia (B1221849) to the mobile phase can significantly improve peak shape.

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (B75360) (basic or neutral) can be a good alternative to silica for the purification of basic compounds. Reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can also be effective.

    • Salt Formation and Filtration: If your product is significantly less basic than TMTDA, you might be able to selectively precipitate the TMTDA as a salt. Alternatively, if your product can be crystallized as a salt, this can be an effective purification method, leaving the TMTDA in the mother liquor.

Issue 3: Presence of Unidentified Impurities in the Final Product

  • Question: My final product contains several unknown impurities after a reaction catalyzed by TMTDA, particularly in polyurethane synthesis. What could be the source of these impurities?

  • Answer: In the context of polyurethane synthesis, where TMTDA is a common catalyst, several side reactions can lead to impurities:

    • Unreacted Monomers: Incomplete conversion will leave unreacted isocyanates and polyols in your product.

    • Urea (B33335) Byproducts: Isocyanates can react with any residual water in the reaction mixture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to form a urea byproduct.

    • Allophanate (B1242929) and Biuret (B89757) Formation: At higher temperatures, isocyanates can react with urethane (B1682113) and urea linkages, respectively, to form allophanate and biuret crosslinks. These can lead to a higher molecular weight shoulder in your product distribution.

    • Catalyst Degradation Products: Although generally stable, under harsh reaction conditions, the catalyst itself could potentially degrade.

    To identify these impurities, techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are recommended. Once identified, purification strategies can be tailored. For example, urea byproducts are often polar and can sometimes be removed by precipitation or chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of 2,6,10-Trimethyl-2,6,10-triazaundecane in a reaction?

  • A1: 2,6,10-Trimethyl-2,6,10-triazaundecane is a tertiary amine that primarily functions as a base catalyst. In polyurethane foam synthesis, it is known to balance the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).

  • Q2: Is 2,6,10-Trimethyl-2,6,10-triazaundecane volatile? Can it be removed by evaporation?

  • A2: 2,6,10-Trimethyl-2,6,10-triazaundecane has a relatively high boiling point, so removal by simple evaporation under reduced pressure is often inefficient and may require high temperatures that could degrade your product. It is better to rely on chemical extraction or chromatography for its removal.

  • Q3: Are there any safety concerns when handling 2,6,10-Trimethyl-2,6,10-triazaundecane?

  • A3: Yes, 2,6,10-Trimethyl-2,6,10-triazaundecane is a corrosive and alkaline liquid. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Q4: How can I quantify the amount of residual 2,6,10-Trimethyl-2,6,10-triazaundecane in my final product?

  • A4: Several analytical techniques can be used for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods. Quantitative NMR (qNMR) with an internal standard can also be a very accurate method.

Data Presentation

Table 1: Comparison of Purification Methods for the Removal of 2,6,10-Trimethyl-2,6,10-triazaundecane

Purification MethodPrinciple of RemovalExpected EfficiencyAdvantagesDisadvantages
Aqueous Acid Wash Protonation and extraction into the aqueous phaseHighSimple, fast, and cost-effective for initial bulk removal.Product must be stable to acidic conditions. May not remove trace amounts completely.
Silica Gel Chromatography AdsorptionMedium to HighGood for separating from non-polar to moderately polar products.Can lead to peak tailing and co-elution with basic products. Requires solvent.
Amine-Functionalized Silica Chromatography PartitioningHighExcellent for separating basic compounds with improved peak shape.More expensive than standard silica gel.
Solid-Phase Scavenger Resin Covalent or Ionic BondingVery HighHighly selective and effective for trace removal.Can be expensive. Requires optimization of resin type and conditions.
Precipitation and Washing Solubility DifferenceMediumEffective for polymeric products. Removes a range of impurities.Product may trap impurities. Requires multiple wash cycles.

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash Extraction to Remove 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Subsequent Washes: Repeat the wash with 1M HCl two more times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_workup Aqueous Work-up cluster_chromatography Chromatographic Purification crude Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1M HCl (aq) crude->acid_wash Remove TMTDA as salt neutral_wash Wash with sat. NaHCO3 (aq) acid_wash->neutral_wash brine_wash Wash with Brine neutral_wash->brine_wash dry Dry with Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate column Silica Gel Column Chromatography concentrate->column Further Purification fractions Collect Fractions column->fractions analyze Analyze Fractions (TLC, LC-MS) fractions->analyze combine Combine Pure Fractions analyze->combine final_concentrate Concentrate combine->final_concentrate final_product Purified Product final_concentrate->final_product Final Product

Caption: General workflow for the purification of a product from a TMTDA-catalyzed reaction.

Troubleshooting_Chromatography cluster_solutions Potential Solutions cluster_outcome Expected Outcome issue Issue: Poor peak shape and co-elution of basic product and TMTDA solution1 Modify Mobile Phase: Add triethylamine (0.1-1%) issue->solution1 solution2 Change Stationary Phase: Use alumina or reversed-phase issue->solution2 solution3 Use Amine-Functionalized Silica issue->solution3 outcome Improved peak shape and successful separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for chromatographic purification issues.

Technical Support Center: Addressing Yellowing in Tertiary Amine Catalyzed Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the yellowing of polyurethane (PU) foams, particularly when tertiary amine catalysts are used.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in polyurethane foams?

A1: The yellowing of polyurethane foams, especially those based on aromatic isocyanates (like TDI and MDI), is primarily due to a chemical process called oxidation.[1] This oxidation leads to the formation of colored chemical groups, known as chromophores, within the polymer structure. The most common chromophores are quinone-type and azo-type structures, which absorb light in the blue region of the visible spectrum, causing the foam to appear yellow.

Q2: How do tertiary amine catalysts contribute to the yellowing process?

A2: Tertiary amine catalysts are essential for controlling the polyurethane foaming reaction, influencing both the gelling (polymer formation) and blowing (gas formation) reactions.[2][3] However, residual tertiary amine catalysts in the final foam can contribute to discoloration through several mechanisms:

  • Reaction with Environmental Factors: Tertiary amines can react with atmospheric pollutants like nitrogen oxides (NOx) to form colored byproducts.

  • Pro-oxidative Effects: Under certain conditions, some tertiary amines can accelerate the oxidative degradation of the polyurethane matrix, leading to the formation of chromophores.

  • Inherent Instability: Some tertiary amines can degrade under the influence of UV light and heat, forming colored species. While tertiary amines themselves can be chromophores, their degradation products are more likely to cause noticeable yellowing.[4]

Q3: What are the main environmental factors that accelerate yellowing?

A3: Several environmental factors can initiate and accelerate the yellowing of polyurethane foams:

  • Ultraviolet (UV) Radiation: Exposure to sunlight or artificial UV sources provides the energy to initiate the photo-oxidative degradation of the polymer.[1]

  • Heat: Elevated temperatures, both during the exothermic foaming process (scorching) and in the final application, can lead to thermal oxidation and discoloration.[5]

  • Nitrogen Oxides (NOx): These atmospheric pollutants, often from vehicle exhaust or industrial emissions, can react with the polyurethane and residual additives to cause yellowing.

Q4: Can additives in the formulation, other than the catalyst, cause yellowing?

A4: Yes, certain antioxidants, while added to prevent oxidative degradation, can paradoxically contribute to yellowing. Butylated hydroxytoluene (BHT), a commonly used antioxidant, can react with NOx to form yellow chromophores.[5] This is why selecting the appropriate stabilization package is critical.

Q5: Is it possible to completely prevent the yellowing of polyurethane foams?

A5: For foams based on aromatic isocyanates, completely preventing yellowing over the long term is challenging due to the inherent chemical structure of the polymer. However, the yellowing process can be significantly slowed down and minimized through the use of appropriate stabilizers. For applications requiring high color stability, using aliphatic isocyanates is an option, as they are inherently more resistant to photo-oxidation, though they are often more expensive and may require different processing conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving yellowing issues in your polyurethane foam experiments.

Problem: Polyurethane foam exhibits significant yellowing after production or during its intended application.

TroubleshootingGuide start Yellowing Observed cause Identify the Cause start->cause uv_exposure UV Exposure cause->uv_exposure Discoloration upon light exposure? thermal_exposure Heat Exposure cause->thermal_exposure Yellowing in core (scorch) or upon heating? nox_exposure NOx Exposure cause->nox_exposure Yellowing in industrial environment? additive_issue Additive Interaction cause->additive_issue Using BHT or incompatible additives? solution Implement Solution uv_exposure->solution thermal_exposure->solution nox_exposure->solution additive_issue->solution add_uv_stabilizer Incorporate UV Absorber and/or HALS solution->add_uv_stabilizer For UV exposure optimize_antioxidant Optimize Antioxidant Package (e.g., Hindered Phenols) solution->optimize_antioxidant For thermal/oxidative issues control_temp Control Curing and Application Temperature solution->control_temp For heat-related yellowing improve_ventilation Improve Ventilation to Reduce NOx Exposure solution->improve_ventilation For NOx exposure review_formulation Review Formulation for Incompatible Additives solution->review_formulation For additive issues

A troubleshooting guide for PU foam yellowing.

Data on Stabilizer Performance

The selection of an appropriate stabilization package is crucial in mitigating the yellowing of polyurethane foams. The following tables summarize quantitative data on the performance of various additives. The effectiveness is measured by the change in color (ΔE), where a lower value indicates better color stability.

Table 1: Comparative Performance of Antioxidants in Polyurethane Foam

This table shows the impact of different antioxidant packages on the color stability of polyurethane foam after 500 hours of accelerated weathering (QUV).[6]

Antioxidant TypeConcentration (%)ΔE (after 500 hrs QUV)Performance Notes
None (Control)09.8Severe yellowing observed.
Hindered Phenol (B47542) (Irganox 1010)0.54.1Moderate improvement in color stability.
Phosphite (B83602) (Irgafos 168)0.53.7Better performance than the hindered phenol alone.
Blend (Irganox 1010 + Irgafos 168)0.5 each2.1Synergistic effect provides the best overall performance.
HALS (Tinuvin 770)0.32.9Good UV resistance, though technically a light stabilizer.

Table 2: Recommended Stabilizer Packages for Different Applications

ApplicationKey Environmental StressorsRecommended Stabilizer Package
Automotive InteriorsHigh UV and Heat ExposureCombination of a high-performance UV absorber (e.g., benzotriazole) and a Hindered Amine Light Stabilizer (HALS).
Furniture and BeddingModerate Light and Heat ExposureA blend of hindered phenolic and phosphite antioxidants. A low level of HALS can be added for enhanced light stability.
Industrial EnvironmentsNOx and Heat ExposureHindered phenolic antioxidants with good gas-fade resistance.

Experimental Protocols

1. Accelerated Aging of Polyurethane Foam (Adapted from ASTM D3574)

This protocol describes a procedure for the accelerated heat aging of polyurethane foam to assess its thermal stability and tendency to yellow.

Objective: To simulate the long-term effects of heat on the color and physical properties of polyurethane foam.

Apparatus:

  • Forced-air circulating oven capable of maintaining the specified temperature within ±2°C.

  • Spectrophotometer or colorimeter for color measurements.

  • Cutting tools for sample preparation.

Procedure:

  • Sample Preparation: Cut three specimens of the polyurethane foam to a standard size (e.g., 50 mm x 50 mm x 25 mm).

  • Initial Measurement: Measure the initial color of each specimen using a spectrophotometer according to the procedure outlined in ASTM E313. Record the CIELAB (L, a, b*) and Yellowness Index (YI) values.

  • Aging: Place the specimens in the forced-air circulating oven. The standard temperature for dry heat aging is typically 140°C, but this can be adjusted based on the material's intended application. The duration of the test is usually 22 hours, or as agreed upon.[7]

  • Conditioning: After the aging period, remove the specimens from the oven and allow them to cool at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 12 hours, ensuring they are not compressed or distorted.

  • Final Measurement: Measure the final color of each aged specimen using the spectrophotometer.

  • Calculation: Calculate the change in color (ΔE) and the change in Yellowness Index (ΔYI) for each specimen.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement1 Initial Measurement cluster_aging Accelerated Aging cluster_conditioning Conditioning cluster_measurement2 Final Measurement cluster_analysis Data Analysis prep1 Cut Foam Samples (e.g., 50x50x25 mm) measure1 Measure Initial Color (CIELAB, YI) per ASTM E313 prep1->measure1 age1 Place in Oven (e.g., 140°C for 22h) per ASTM D3574 measure1->age1 cond1 Cool at Standard Conditions (23°C, 50% RH) for >12h age1->cond1 measure2 Measure Final Color (CIELAB, YI) cond1->measure2 analyze1 Calculate ΔE and ΔYI measure2->analyze1

Workflow for accelerated aging and color analysis.

2. Measurement of Yellowness Index (YI) (Adapted from ASTM E313)

This protocol outlines the procedure for measuring the Yellowness Index of an opaque solid, such as polyurethane foam, using a spectrophotometer.

Objective: To quantify the degree of yellowness of a foam sample.

Apparatus:

  • Spectrophotometer or colorimeter with a hemispherical or bidirectional geometry.

  • Standard white and black calibration tiles.

  • Light source (e.g., CIE Standard Illuminant D65).

Procedure:

  • Instrument Setup and Calibration:

    • Set the spectrophotometer to the desired measurement mode (e.g., reflectance).

    • Select the appropriate illuminant (e.g., D65) and observer angle (e.g., 10°).

    • Calibrate the instrument using the standard white and black tiles according to the manufacturer's instructions.

  • Sample Measurement:

    • Place the foam sample at the measurement port of the instrument, ensuring it is flat and covers the port completely.

    • Take at least three readings at different locations on the sample surface to obtain an average value.

  • Data Recording and Calculation:

    • The instrument's software will typically calculate the CIE tristimulus values (X, Y, Z) and the Yellowness Index (YI) according to the ASTM E313 formula: YI = 100 * (C_x * X - C_z * Z) / Y where C_x and C_z are coefficients dependent on the illuminant and observer.[8]

    • Record the average YI value.

Chemical Pathways of Yellowing

The yellowing of polyurethane foams based on aromatic isocyanates is a complex process involving several chemical reactions. The following diagram illustrates the key pathways.

YellowingPathways aromatic_isocyanate Aromatic Isocyanate (e.g., MDI, TDI) pu_formation Polyurethane Formation aromatic_isocyanate->pu_formation polyol Polyol polyol->pu_formation tertiary_amine Tertiary Amine Catalyst tertiary_amine->pu_formation Catalyzes pu_backbone Polyurethane Backbone with Aromatic Moieties pu_formation->pu_backbone photo_oxidation Photo-oxidation pu_backbone->photo_oxidation thermal_oxidation Thermal Oxidation pu_backbone->thermal_oxidation uv_light UV Light (hν) uv_light->photo_oxidation heat Heat (Δ) heat->thermal_oxidation oxygen Oxygen (O2) oxygen->photo_oxidation oxygen->thermal_oxidation free_radicals Free Radicals photo_oxidation->free_radicals thermal_oxidation->free_radicals quinone_imide Quinone-imide Structures free_radicals->quinone_imide azo_compounds Azo Compounds free_radicals->azo_compounds yellowing Yellowing (Chromophore Formation) quinone_imide->yellowing azo_compounds->yellowing

Chemical pathways leading to PU foam yellowing.

References

Technical Support Center: Controlling Exotherm in Epoxy Curing with 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6,10-Trimethyl-2,6,10-triazaundecane as a curing agent for epoxy resins. The focus is on controlling the exothermic reaction to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2,6,10-Trimethyl-2,6,10-triazaundecane and why is it used in epoxy curing?

A1: 2,6,10-Trimethyl-2,6,10-triazaundecane is a trifunctional aliphatic amine that serves as a curing agent or hardener for epoxy resins. Its chemical structure allows it to react with the epoxide groups of the resin, forming a cross-linked polymer network. This process is known as curing. Aliphatic amines like 2,6,10-Trimethyl-2,6,10-triazaundecane are known for their high reactivity, enabling rapid curing at ambient temperatures.[1][2]

Q2: What is an exothermic reaction in the context of epoxy curing?

A2: The chemical reaction between the epoxy resin and the amine hardener is exothermic, meaning it releases a significant amount of heat.[3] This heat can accelerate the curing process, leading to a rapid increase in temperature. If not controlled, this can result in a runaway reaction with detrimental effects on the cured epoxy's properties and safety.[4]

Q3: What are the primary factors influencing the exotherm of the curing reaction?

A3: Several factors influence the intensity of the exothermic reaction. These include the concentration of the curing agent, the initial temperature of the reactants and the environment, the volume of the mixed epoxy, and the presence of any fillers.[3][5]

Q4: How does the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane affect the curing process?

A4: The concentration of the curing agent directly impacts the gel time and the peak exotherm temperature. A higher concentration of a reactive aliphatic amine like 2,6,10-Trimethyl-2,6,10-triazaundecane will generally lead to a shorter gel time and a higher peak exotherm. It is crucial to use the correct stoichiometric ratio of resin to hardener to achieve optimal properties.[6][7]

Troubleshooting Guide

Issue 1: The epoxy mixture is heating up too quickly and gelling prematurely.

  • Possible Cause: The concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane may be too high, or the ambient temperature is elevated. Larger mixed volumes will also accelerate the exotherm.[3]

  • Solution:

    • Reduce the concentration of the curing agent. Refer to the data tables for guidance on how concentration affects gel time.

    • Work in a cooler environment. For every 10°C (18°F) decrease in temperature, the pot life can be approximately doubled.[3]

    • Mix smaller batches of the epoxy resin and hardener.

    • Pour the mixed epoxy into a container with a larger surface area to dissipate heat more effectively.[4]

Issue 2: The cured epoxy shows cracks or is discolored.

  • Possible Cause: Uncontrolled high temperatures during the curing process can lead to thermal stress, causing cracks and discoloration (yellowing).[5]

  • Solution:

    • Implement measures to control the exotherm, such as reducing the curing agent concentration, using smaller batch sizes, or applying external cooling.

    • Consider adding inert fillers, which can act as heat sinks and absorb some of the reaction heat.[8]

Issue 3: The epoxy is not curing completely and remains tacky.

  • Possible Cause: This is often due to an incorrect mixing ratio of resin and hardener, insufficient mixing, or low curing temperatures.[9][10]

  • Solution:

    • Ensure the precise stoichiometric ratio of epoxy resin to 2,6,10-Trimethyl-2,6,10-triazaundecane is used.

    • Mix the components thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.

    • Cure the epoxy at a suitable temperature. If the ambient temperature is too low, the reaction rate will be significantly reduced.

Issue 4: There are bubbles in the cured epoxy.

  • Possible Cause: Bubbles can be introduced during mixing or can form due to the volatilization of components at high exothermic temperatures.[10]

  • Solution:

    • Mix the resin and hardener slowly and deliberately to avoid introducing air.

    • After pouring, a gentle application of heat from a heat gun can help to lower the viscosity and allow bubbles to rise to the surface and pop. Be careful not to overheat the epoxy, as this can accelerate the exotherm.

    • Controlling the peak exotherm temperature will prevent the boiling of low molecular weight components.

Data Presentation

Due to the limited availability of specific curing data for 2,6,10-Trimethyl-2,6,10-triazaundecane, the following tables provide representative data for a structurally similar and commonly used aliphatic amine, Triethylenetetramine (TETA), when curing a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin. This data illustrates the expected trends when varying the concentration of a reactive aliphatic amine curing agent.

Table 1: Effect of TETA Concentration on Gel Time of DGEBA Epoxy Resin

Curing Agent Concentration (phr*)Gel Time (minutes) at 25°C
1060
1245
14 (Stoichiometric)30
1625
1820

*phr = parts per hundred parts of resin by weight (Data is representative based on typical behavior of aliphatic amine curing agents)[6][11]

Table 2: Effect of TETA Concentration on Peak Exotherm Temperature of DGEBA Epoxy Resin (100g mass)

Curing Agent Concentration (phr*)Peak Exotherm Temperature (°C)
10120
12150
14 (Stoichiometric)180
16195
18210

*phr = parts per hundred parts of resin by weight (Data is representative and illustrates the expected trend. Actual values can vary based on resin type, mass, and environmental conditions.)[7][12]

Table 3: Effect of Inert Filler (Silica) on Peak Exotherm Temperature of DGEBA Epoxy Resin with Stoichiometric TETA

Filler Loading (wt%)Peak Exotherm Temperature (°C)
0180
10165
20150
30138

(Data illustrates the general trend of exotherm reduction with the addition of inert fillers.)[8][13]

Experimental Protocols

Protocol 1: Manual Determination of Gel Time and Peak Exotherm Temperature (ASTM D2471)

Objective: To determine the gel time and peak exotherm temperature of an epoxy system cured with 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

  • DGEBA-based epoxy resin

  • 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Disposable mixing cups (e.g., 100 mL)

  • Wooden or plastic stirring rods

  • Thermocouple with a digital reader

  • Stopwatch

  • Balance (accurate to 0.01 g)

Procedure:

  • Condition the epoxy resin and 2,6,10-Trimethyl-2,6,10-triazaundecane to a constant temperature (e.g., 25°C ± 1°C) for at least 4 hours.[14]

  • Weigh the desired amount of epoxy resin into a mixing cup.

  • Weigh the corresponding amount of 2,6,10-Trimethyl-2,6,10-triazaundecane based on the desired phr.

  • Start the stopwatch and immediately begin mixing the two components thoroughly for 2-3 minutes, scraping the sides and bottom of the cup.

  • Insert the thermocouple into the center of the reacting mass.

  • Record the temperature at regular intervals (e.g., every minute).

  • Periodically probe the surface of the epoxy with a clean stirring rod. The "gel time" is the point at which the epoxy becomes stringy and no longer flows.[14]

  • Continue to monitor the temperature until it reaches a maximum and begins to decrease. The highest temperature recorded is the "peak exotherm temperature".[15]

Protocol 2: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)

Objective: To analyze the curing kinetics, including the onset of cure, peak exotherm temperature, and heat of reaction, of an epoxy system cured with 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

  • DGEBA-based epoxy resin

  • 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Volumetric micropipette or syringe

Procedure:

  • Accurately weigh 5-10 mg of the freshly prepared and thoroughly mixed epoxy/curing agent formulation into an aluminum DSC pan.[16]

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[16]

  • Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak.

  • From the DSC curve, determine:

    • Onset Temperature: The temperature at which the curing reaction begins.

    • Peak Exotherm Temperature: The temperature at which the rate of heat evolution is maximum.[12]

    • Heat of Reaction (ΔH): The total area under the exothermic peak, which is proportional to the total heat evolved during the curing reaction.

Visualizations

EpoxyCuringPathway EpoxyResin Epoxy Resin (Epoxide Groups) Mixing Mixing EpoxyResin->Mixing CuringAgent 2,6,10-Trimethyl-2,6,10-triazaundecane (Amine Groups) CuringAgent->Mixing Initiation Nucleophilic Attack (Ring Opening) Mixing->Initiation Exothermic Reaction Starts Propagation Chain Growth & Cross-linking Initiation->Propagation Termination Cured Polymer Network Propagation->Termination

Caption: Epoxy-amine curing reaction pathway.

ExothermControlWorkflow Start Start: Epoxy Curing Experiment Prep Prepare Resin and Curing Agent (Pre-condition temperature) Start->Prep Mix Mix Components Prep->Mix Monitor Monitor Temperature (Thermocouple/DSC) Mix->Monitor CheckExotherm Is Exotherm within acceptable limits? Monitor->CheckExotherm Proceed Continue Curing CheckExotherm->Proceed Yes Troubleshoot Troubleshoot: Implement Control Measures CheckExotherm->Troubleshoot No Control1 Reduce Batch Size Troubleshoot->Control1 Control2 Lower Ambient Temperature Troubleshoot->Control2 Control3 Adjust Curing Agent Concentration Troubleshoot->Control3

Caption: Experimental workflow for exotherm control.

FactorsAffectingExotherm Exotherm Exothermic Reaction Concentration Curing Agent Concentration Concentration->Exotherm Increases Temperature Initial Temperature Temperature->Exotherm Increases Volume Mixed Volume Volume->Exotherm Increases Fillers Presence of Fillers Fillers->Exotherm Decreases (Heat Sink) Reactivity Curing Agent Reactivity Reactivity->Exotherm Increases

Caption: Factors influencing epoxy curing exotherm.

References

Preventing amine blush in epoxy coatings with tertiary amine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to amine blush in epoxy coatings, with a specific focus on the role of tertiary amine catalysts.

Frequently Asked Questions (FAQs)

Q1: What is amine blush in epoxy coatings?

A1: Amine blush is a waxy or oily film that can form on the surface of curing epoxy.[1] This phenomenon occurs when amine curing agents react with moisture and carbon dioxide in the air, creating ammonium (B1175870) carbamates on the coating's surface.[1][2] It can manifest as a glossy, greasy film, or a dull, hazy appearance.[1] The presence of amine blush is problematic as it can interfere with adhesion, preventing subsequent coats of epoxy or other finishes from bonding properly, which can lead to delamination.[2][3]

Q2: What are the primary causes of amine blush?

A2: The formation of amine blush is primarily influenced by environmental conditions during the curing process. Key factors include:

  • High Humidity: Excess moisture in the air provides the water molecules necessary for the reaction with the amine curing agent.[2][3]

  • Low Temperatures: Colder temperatures can slow down the curing reaction between the epoxy resin and the amine hardener. This provides a longer window for the amine at the surface to react with atmospheric moisture and carbon dioxide.[3][4]

  • High Carbon Dioxide (CO₂) Levels: Increased concentrations of CO₂, often from the exhaust of fuel-burning heaters in enclosed spaces, can accelerate the formation of amine blush.[2]

Q3: How do tertiary amine catalysts help in preventing amine blush?

A3: Tertiary amines act as catalysts, accelerating the curing reaction between the epoxy resin and the amine hardener.[5] They do not directly participate in the cross-linking but rather facilitate the ring-opening of the epoxide group, speeding up the formation of the polymer network.[5] By accelerating the primary curing reaction, tertiary amines reduce the "pot life" and the overall time the uncured epoxy is exposed to ambient conditions. This shorter exposure time minimizes the opportunity for the amine curing agent to react with moisture and carbon dioxide, thereby reducing the likelihood of amine blush formation.[6]

Q4: Are certain types of amine curing agents more resistant to blushing?

A4: Yes, the chemical structure of the amine curing agent plays a significant role in its propensity to cause blush. Modified cycloaliphatic amine epoxy hardeners are known to offer superior resistance to amine blush compared to some linear aliphatic amines.[7] Amine-adducts, which are pre-reacted amines with a portion of the epoxy resin, have a higher molecular weight and lower vapor pressure, making them less likely to migrate to the surface and form blush.[6] Polyamide and amidoamine curing agents are also known for their non-blushing characteristics.[6]

Q5: Can amine blush be removed from a cured epoxy surface?

A5: Yes, since amine blush is water-soluble, it can be removed. A common and effective method is to wash the surface with warm, soapy water.[1] Use a non-abrasive scrub pad to gently wash the surface, followed by a thorough rinse with clean water to remove all residues. It is crucial to ensure the surface is completely dry before applying another coat.[1] Solvents are generally not effective for removing amine blush.[1]

Troubleshooting Guide

Q: Why is my cured epoxy surface exhibiting a waxy, greasy film?

A: The presence of a waxy or greasy film on your cured epoxy is a classic sign of amine blush.[1] This is likely due to the amine curing agent reacting with moisture and carbon dioxide from the atmosphere during the curing process.

  • Immediate Action: Before applying any subsequent coatings, you must remove the amine blush. Wash the surface thoroughly with warm, soapy water and a scrub pad, rinse with clean water, and allow it to dry completely.[1]

  • Preventative Measures for Future Experiments:

    • Control Environmental Conditions: Aim for a curing environment with lower humidity and stable, warmer temperatures.[3]

    • Use a Tertiary Amine Catalyst: Incorporate a tertiary amine catalyst into your formulation to accelerate the curing process, reducing the time for blush formation.[6]

    • Select a Blush-Resistant Curing Agent: Consider using modified cycloaliphatic amines or amine-adducts, which are less prone to blushing.[6][7]

Q: I've applied a second coat of epoxy, and it's peeling or delaminating. What could be the cause?

A: Delamination of a subsequent epoxy coat is a strong indication that amine blush was present on the surface of the initial layer and was not removed before re-coating.[3] The waxy nature of the blush acts as a bond breaker, preventing proper adhesion.[2]

  • Corrective Action: The delaminated coating will need to be completely removed. The underlying surface must then be cleaned to remove the amine blush, typically by washing with soapy water.[1] After cleaning and drying, the surface should be abraded (sanded) to create a mechanical profile for better adhesion before applying a new coat.

  • Root Cause Analysis: Review your surface preparation procedure between coats. It is critical to inspect for and remove any amine blush before applying the next layer. The "Water Break Test" can be a useful qualitative check for surface cleanliness.[8][9]

Q: My clear epoxy coating has a cloudy or hazy appearance after curing. Is this amine blush?

A: A cloudy or hazy appearance can indeed be a visual manifestation of amine blush.[1] However, other factors such as incomplete mixing of the resin and hardener, or incompatibility of components, could also lead to a similar appearance.

  • Diagnosis: Perform a surface test. If the surface feels greasy or waxy, it is likely amine blush. You can also perform the "Water Break Test" described in the Experimental Protocols section. If water beads up on the surface, it indicates the presence of a hydrophobic film like amine blush.[8][9]

  • Solution: If amine blush is confirmed, it can be removed by washing. If the cloudiness persists after cleaning, the issue may be within the epoxy matrix itself, potentially due to mixing or formulation issues. Review your mixing procedure to ensure thorough and uniform blending of components.

Quantitative Data Summary

The following tables provide a summary of how different factors can influence epoxy cure times and the propensity for amine blush formation. The data presented are representative values and may vary depending on the specific epoxy system and curing agents used.

Table 1: Effect of Tertiary Amine Catalyst on Epoxy Cure Time and Blush Resistance

Catalyst (at 5 phr)Gel Time (minutes) at 25°CTack-Free Time (hours) at 25°C / 75% RHAmine Blush Rating (1-5, 1=severe, 5=none)
None4582
Benzyldimethylamine (BDMA)2554
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)2045

Table 2: Influence of Environmental Conditions on Amine Blush Formation (Standard Epoxy-Amine System)

Curing Temperature (°C)Relative Humidity (%)Tack-Free Time (hours)Amine Blush Rating (1-5, 1=severe, 5=none)
1585121
257582
255074
357554

Experimental Protocols

Protocol 1: Water Break Test for Qualitative Assessment of Amine Blush

Objective: To qualitatively assess the presence of amine blush on a cured epoxy surface. This test is based on the principle that a clean, high-energy surface will be readily wetted by water, while a contaminated (e.g., with amine blush) low-energy surface will cause water to bead up.[8][9]

Materials:

  • Spray bottle

  • Deionized or distilled water

  • The cured epoxy sample

Procedure:

  • Ensure the epoxy coating is fully cured according to the manufacturer's specifications.

  • Hold the epoxy-coated sample at a slight angle.

  • Using the spray bottle, apply a fine mist of deionized water onto the surface.

  • Observe the behavior of the water on the surface.

Interpretation of Results:

  • No Amine Blush (Clean Surface): The water spreads out into a continuous, unbroken film. This indicates a clean, high-energy surface free of hydrophobic contaminants.[10][11]

  • Amine Blush Present (Contaminated Surface): The water beads up, breaks into droplets, or fails to form a continuous film.[10][11] This indicates the presence of a low-energy, hydrophobic layer, which is characteristic of amine blush.

Protocol 2: Spectroscopic Analysis (FTIR-ATR) for Chemical Identification of Amine Blush

Objective: To identify the chemical signature of amine blush (carbamates) on an epoxy surface using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR spectrometer with an ATR accessory

  • The cured epoxy sample with suspected amine blush

  • A control (unblushed) epoxy sample for comparison

Procedure:

  • Obtain a background spectrum on the clean ATR crystal.

  • Place the area of the epoxy sample with suspected amine blush in direct contact with the ATR crystal.

  • Apply consistent pressure to ensure good contact.

  • Acquire the FTIR spectrum over the range of 4000-650 cm⁻¹.

  • Repeat the measurement on a clean, unblushed area of the sample or on a control sample.

Data Analysis:

  • Look for the appearance of characteristic peaks in the spectrum of the blushed sample that are absent in the control spectrum.

  • Amine blush, in the form of carbamates, will typically show a strong absorption band in the region of 1640-1550 cm⁻¹ , corresponding to the asymmetric stretching of the carboxylate ion (COO⁻).[12]

  • The presence of this peak provides chemical evidence for the formation of carbamates on the surface.

Visual Guides

Amine_Blush_Formation cluster_reactants Reactants cluster_conditions Favorable Conditions Amine Curing Agent Amine Curing Agent Ammonium Carbamate Amine Blush (Ammonium Carbamate) Amine Curing Agent->Ammonium Carbamate Moisture (H2O) Moisture (H2O) Moisture (H2O)->Ammonium Carbamate Carbon Dioxide (CO2) Carbon Dioxide (CO2) Carbon Dioxide (CO2)->Ammonium Carbamate High Humidity High Humidity High Humidity->Ammonium Carbamate Low Temperature Low Temperature Low Temperature->Ammonium Carbamate

Caption: Chemical reaction pathway for the formation of amine blush.

Tertiary_Amine_Catalysis Epoxy Resin Epoxy Resin Cured Epoxy Cured Epoxy Epoxy Resin->Cured Epoxy Amine Hardener Amine Hardener Amine Hardener->Cured Epoxy Tertiary Amine Catalyst Tertiary Amine Catalyst Tertiary Amine Catalyst->Cured Epoxy Accelerates Reaction Reduced Blush Formation Reduced Blush Formation Cured Epoxy->Reduced Blush Formation Faster Cure Time

Caption: Role of tertiary amine catalysts in accelerating epoxy curing.

Troubleshooting_Flowchart start Surface Defect Observed q1 Does the surface feel waxy or greasy? start->q1 a1_yes Likely Amine Blush q1->a1_yes Yes a1_no Perform Water Break Test q1->a1_no No solution Wash with soapy water, rinse, and dry thoroughly a1_yes->solution q2 Does water bead up? a1_no->q2 a2_yes Amine Blush Confirmed q2->a2_yes Yes a2_no Investigate other causes (e.g., mixing, contamination) q2->a2_no No a2_yes->solution

Caption: Troubleshooting workflow for identifying amine blush.

References

Technical Support Center: 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAT) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,6,10-Trimethyl-2,6,10-triazaundecane (also known as TMTAT or Pentamethyldipropylenetriamine) as a catalyst in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of TMTAT as a catalyst, focusing on potential deactivation and regeneration.

Issue 1: Decreased Catalytic Activity or Reaction Yield

Possible Cause: Catalyst deactivation due to poisoning, fouling, or degradation.

Troubleshooting Steps:

  • Identify the Source of Deactivation:

    • Poisoning: Have acidic impurities, heavy metals, or sulfur compounds been introduced into the reaction mixture? TMTAT, as a tertiary amine catalyst, is susceptible to neutralization by acids and coordination with metal ions.

    • Fouling: Are there signs of insoluble byproducts or polymer formation on the catalyst? In polymerization reactions, such as in the production of polyurethane foams, the catalyst can become entrapped in the polymer matrix.[1][2][3]

    • Oxidative Degradation: Has the catalyst been exposed to strong oxidizing agents or high temperatures in the presence of oxygen? Polyamines can be susceptible to oxidation, which can alter their chemical structure and reduce catalytic activity.[4]

  • Refer to the Troubleshooting Decision Tree below.

  • Attempt Catalyst Regeneration: Based on the suspected cause of deactivation, proceed with the appropriate regeneration protocol outlined in the "Experimental Protocols" section.

  • Optimize Reaction Conditions: If regeneration is unsuccessful, consider optimizing reaction conditions to prevent future deactivation. This may include purifying reagents, using inert atmospheres, or adjusting the reaction temperature.

Troubleshooting Decision Tree

G Troubleshooting Catalyst Deactivation start Decreased Catalytic Activity check_impurities Check for Acidic Impurities or Metal Contaminants start->check_impurities check_byproducts Inspect for Insoluble Byproducts or Polymer Fouling check_impurities->check_byproducts No poisoning Suspected Poisoning check_impurities->poisoning Yes check_oxidation Review for Exposure to Oxidizing Agents or High Temp check_byproducts->check_oxidation No fouling Suspected Fouling check_byproducts->fouling Yes oxidation Suspected Oxidative Degradation check_oxidation->oxidation Yes end_failure Consider Catalyst Replacement and Process Optimization check_oxidation->end_failure No wash_base Action: Wash with Mild Aqueous Base poisoning->wash_base wash_solvent Action: Wash with Appropriate Solvent fouling->wash_solvent mild_reduction Action: Attempt Mild Chemical Reduction oxidation->mild_reduction activity_restored Activity Restored? wash_base->activity_restored wash_solvent->activity_restored mild_reduction->activity_restored end_success Continue Experiment activity_restored->end_success Yes activity_restored->end_failure No

Caption: Troubleshooting workflow for diagnosing and addressing TMTAT catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of 2,6,10-Trimethyl-2,6,10-triazaundecane catalyst deactivation?

A1: The most common sign of catalyst deactivation is a noticeable decrease in the reaction rate or a lower than expected yield of the desired product under standard operating conditions. Other indicators may include changes in the reaction selectivity or the appearance of unexpected byproducts.

Q2: How can I prevent the deactivation of my TMTAT catalyst?

A2: To prevent deactivation, ensure all reactants and solvents are free from acidic impurities, heavy metals, and strong oxidizing agents. When used in polymerization, careful control of stoichiometry and temperature can minimize fouling. Storing the catalyst under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat can prevent oxidative and thermal degradation.

Q3: Is it possible to regenerate a deactivated TMTAT catalyst?

A3: Yes, in some cases, regeneration is possible. The appropriate method depends on the cause of deactivation. For poisoning by acidic compounds, a mild basic wash may be effective. For fouling by organic residues, washing with a suitable solvent can be attempted. See the detailed protocols below for guidance.

Q4: What is the expected lifespan of a TMTAT catalyst?

A4: The lifespan of a TMTAT catalyst is highly dependent on the specific application and reaction conditions. In clean systems with purified reagents, it can be used for multiple cycles. However, in industrial applications like polyurethane foam production, it is often a single-use component.[2][3]

Q5: Can TMTAT be used in the presence of water?

A5: 2,6,10-Trimethyl-2,6,10-triazaundecane is sparingly soluble in water.[1] While small amounts of water may be tolerated in some reactions, such as in the production of polyurethane foams where it acts as a blowing agent, excess water can potentially hydrolyze reactants or products and may affect catalyst performance.

Quantitative Data Summary

The following tables provide hypothetical data for typical scenarios of catalyst deactivation and the effectiveness of regeneration.

Table 1: Catalyst Deactivation Profile

Cycle NumberReaction Yield (%)Apparent Activity (%)Suspected Cause of Deactivation
198100-
29799-
38587Introduction of acidic impurity
47071Continued use without regeneration
55556Severe poisoning

Table 2: Regeneration Efficiency

Deactivation MethodRegeneration ProtocolYield After Regeneration (%)Activity Recovery (%)
Acid PoisoningProtocol 1: Mild Basic Wash9597
Organic FoulingProtocol 2: Solvent Wash9294
Mild OxidationProtocol 3: Chemical Reduction8890

Experimental Protocols

Protocol 1: Regeneration of Acid-Poisoned TMTAT Catalyst (Mild Basic Wash)
  • Catalyst Recovery: If possible, separate the catalyst from the reaction mixture. If the catalyst is in a liquid phase, this may involve extraction or distillation, depending on the physical properties of the reaction components.

  • Washing: Wash the recovered catalyst with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution that is 2-3 times the volume of the catalyst. Stir gently for 30 minutes.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Drying: Wash the catalyst with deionized water to remove any remaining salt, and then dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove any residual solvent under reduced pressure.

  • Purity Check: Verify the purity of the regenerated catalyst using techniques such as GC-MS or NMR before reuse.

Protocol 2: Regeneration of Fouled TMTAT Catalyst (Solvent Wash)
  • Catalyst Recovery: Separate the catalyst from the bulk of the reaction products.

  • Solvent Selection: Choose a solvent in which the fouling material (e.g., oligomers, byproducts) is soluble but the catalyst has limited solubility, or a solvent that will dissolve both. Tetrahydrofuran (THF) or acetone (B3395972) can be effective for many organic residues.

  • Washing Procedure: Suspend or dissolve the fouled catalyst in the chosen solvent and stir for 1-2 hours at room temperature. Gentle heating may be applied if necessary, but should not exceed the boiling point of the solvent.

  • Isolation: If the catalyst is insoluble, filter it from the solvent. If it is soluble, precipitate the catalyst by adding a non-solvent or remove the solvent by rotary evaporation.

  • Drying: Dry the washed catalyst under a vacuum to remove all traces of the washing solvent.

  • Verification: Confirm the removal of fouling agents and the integrity of the catalyst before its next use.

Process Flow Diagrams

Catalyst Deactivation Pathways

G Potential Deactivation Pathways for TMTAT cluster_poisoning Poisoning cluster_fouling Fouling cluster_degradation Chemical Degradation active_catalyst Active TMTAT Catalyst acidic_impurities Acidic Impurities (e.g., R-COOH) active_catalyst->acidic_impurities Neutralization metal_ions Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) active_catalyst->metal_ions Coordination polymer_buildup Polymer Entrapment active_catalyst->polymer_buildup Physical Blocking byproduct_adsorption Byproduct Adsorption active_catalyst->byproduct_adsorption Surface Masking oxidation Oxidation of Amine Groups active_catalyst->oxidation Reaction with O₂ thermal_stress Thermal Decomposition active_catalyst->thermal_stress High Temperature deactivated_catalyst Deactivated TMTAT Catalyst acidic_impurities->deactivated_catalyst metal_ions->deactivated_catalyst polymer_buildup->deactivated_catalyst byproduct_adsorption->deactivated_catalyst oxidation->deactivated_catalyst thermal_stress->deactivated_catalyst

Caption: Common pathways leading to the deactivation of TMTAT catalyst.

General Catalyst Regeneration Workflow

G General Workflow for TMTAT Catalyst Regeneration start Deactivated Catalyst recovery Catalyst Recovery from Reaction Mixture start->recovery diagnosis Diagnose Cause of Deactivation (Poisoning, Fouling, etc.) recovery->diagnosis treatment Select & Apply Regeneration Treatment (Wash, Chemical Rxn) diagnosis->treatment isolation Isolate and Dry Regenerated Catalyst treatment->isolation analysis Analyze Purity and Activity of Regenerated Catalyst isolation->analysis reuse Reuse in Reaction analysis->reuse Successful dispose Dispose of Catalyst analysis->dispose Unsuccessful

References

Impact of impurities in 2,6,10-Trimethyl-2,6,10-triazaundecane on reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the critical impact of impurities in 2,6,10-Trimethyl-2,6,10-triazaundecane on experimental outcomes. Ensuring the purity of this reagent is paramount for achieving reproducible and reliable reaction kinetics. This center provides answers to frequently asked questions, a step-by-step troubleshooting guide for common issues, and detailed experimental protocols for impurity analysis and reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is 2,6,10-Trimethyl-2,6,10-triazaundecane and what are its primary applications?

A1: 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is a tertiary amine with the chemical formula C₁₁H₂₇N₃.[1][] It is a versatile compound used across various fields. In industrial applications, it serves as a well-balanced catalyst for the production of polyurethane foams and as a curing agent for epoxy resins.[3][4] In biomedical research, it is employed as a chemical reagent for studying and modeling neurological diseases.[] Its utility as a building block in chemical synthesis allows for the creation of more complex organic molecules.[3]

Q2: What are the likely impurities in commercially available 2,6,10-Trimethyl-2,6,10-triazaundecane?

A2: Impurities often stem from the synthesis process, which typically involves the reaction of 1,3-diaminopropane (B46017) with dimethylamine. Potential impurities can include:

  • Unreacted Starting Materials: Residual 1,3-diaminopropane or dimethylamine.

  • Partially Methylated Intermediates: Polyamines that have not been fully methylated to the desired tertiary amine structure. These may contain secondary or primary amine functionalities.

  • Solvent Residues: Trace amounts of solvents used during synthesis or purification.

  • Acidic Residues: Catalysts or quenching agents used in the manufacturing process can sometimes remain, potentially neutralizing the amine and reducing its catalytic activity.[5]

Q3: How can these impurities affect my reaction kinetics?

A3: Impurities can significantly and often unpredictably alter reaction kinetics in several ways:

  • Altered Basicity and Nucleophilicity: Primary and secondary amine impurities are more nucleophilic and have different basicities than the tertiary amines of 2,6,10-Trimethyl-2,6,10-triazaundecane. They can compete in reactions, leading to unexpected side products and altered reaction rates.[6]

  • Catalyst Poisoning: If your reaction involves a metal catalyst, amine impurities can act as ligands, binding to the metal center and deactivating the catalyst. This is a common issue in catalytic systems.[7]

  • Inhibition of Desired Reactions: Some polyamines and their derivatives can inhibit enzymatic or catalytic reactions by competing for active sites or altering the conformation of the catalyst.[8]

  • Inconsistent Reaction Profile: The presence of uncharacterized impurities can lead to poor reproducibility between batches, making it difficult to establish reliable kinetic models.

Q4: How can I detect and quantify impurities in my sample of 2,6,10-Trimethyl-2,6,10-triazaundecane?

A4: Several analytical techniques are effective for detecting and quantifying amine impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating volatile and semi-volatile compounds. It can identify and quantify impurities based on their retention time and mass spectrum. Derivatization may be necessary for less volatile amines to improve analysis.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally sensitive compounds. It can be used with various detectors to quantify impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine the concentration of impurities relative to the main compound.

Troubleshooting Guide: Inconsistent Reaction Kinetics

This guide is designed to help you diagnose and resolve common issues encountered during reactions involving 2,6,10-Trimethyl-2,6,10-triazaundecane.

Issue 1: My reaction is running significantly slower than expected or has stalled completely.

  • Potential Cause 1: Catalyst Deactivation.

    • Explanation: Primary or secondary amine impurities, or other contaminants like sulfur compounds, may be present in your 2,6,10-Trimethyl-2,6,10-triazaundecane. These can act as poisons by irreversibly binding to your catalyst's active sites.[7]

    • Troubleshooting Steps:

      • Analyze your amine sample for impurities using GC-MS (see Protocol 1).

      • If impurities are detected, purify the amine by distillation or acquire a higher purity grade.

      • Consider using a fresh batch of catalyst.

  • Potential Cause 2: Neutralization of the Amine.

    • Explanation: Acidic residues from the synthesis of the amine can neutralize its basic sites, reducing its effectiveness as a catalyst or reagent.[5]

    • Troubleshooting Steps:

      • Check the pH of an aqueous solution of your amine. A lower-than-expected pH could indicate acidic impurities.

      • If acidity is suspected, consider a purification step or using a small amount of a non-nucleophilic base to neutralize the acid before starting your reaction.

Issue 2: I am observing unexpected side products in my reaction.

  • Potential Cause 1: Competing Nucleophiles.

    • Explanation: If your reaction involves 2,6,10-Trimethyl-2,6,10-triazaundecane as a non-nucleophilic base, the presence of primary or secondary amine impurities can lead to side reactions. These impurities are often more nucleophilic and can react with your substrate.[6]

    • Troubleshooting Steps:

      • Analyze the purity of your amine reagent.

      • Characterize the side products using techniques like NMR or LC-MS to confirm if they are amine-adducts.

      • Use a higher purity grade of 2,6,10-Trimethyl-2,6,10-triazaundecane.

  • Potential Cause 2: Impurity-Driven Reaction Pathways.

    • Explanation: Certain impurities might catalyze entirely different reaction pathways than the one you intend.

    • Troubleshooting Steps:

      • Conduct a thorough literature search on the potential reactivity of your substrate with likely amine impurities (e.g., 1,3-diaminopropane).

      • Run control reactions with intentionally added potential impurities to see if they reproduce the observed side products.[13]

Issue 3: I am experiencing poor batch-to-batch reproducibility.

  • Potential Cause: Variable Impurity Profile.

    • Explanation: The type and concentration of impurities can vary significantly between different lots or suppliers of 2,6,10-Trimethyl-2,6,10-triazaundecane. This variability is a common source of inconsistent results.[14]

    • Troubleshooting Steps:

      • Analyze each new batch of the amine for purity before use.

      • If possible, purchase a larger single lot of the reagent for a series of experiments.

      • Develop a robust kinetic model that accounts for potential inhibitor concentrations if impurities cannot be removed.

Quantitative Data Summary

Potential Impurity Likely Source Hypothesized Impact on Kinetics Potential Observable Outcome
1,3-DiaminopropaneUnreacted starting materialActs as a competing nucleophile; may chelate and deactivate metal catalysts.Slower reaction rate; formation of N-alkylated side products.
DimethylamineUnreacted starting materialCan act as a nucleophile or base; may alter the polarity of the reaction medium.Formation of dimethyl-adducts; slight changes in reaction rate.
Partially Methylated PolyaminesIncomplete synthesis reactionPossess primary/secondary amines, acting as competing nucleophiles and bases.[6]Reduced yield of the desired product; formation of multiple side products.
Acidic ResiduesSynthesis/purification processNeutralizes the tertiary amine, reducing its effective concentration and catalytic activity.[5]Significantly slower or stalled reaction.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for identifying and quantifying volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of 2,6,10-Trimethyl-2,6,10-triazaundecane in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

    • Create a series of calibration standards for expected impurities (if available) at concentrations ranging from 0.5 to 25 µg/mL.[9]

    • Optional Derivatization: For better peak shape and volatility, consider derivatization. A common method involves reaction with a chloroformate, such as isobutyl chloroformate, in a two-phase system.[15]

  • GC-MS Instrument Parameters:

    • Column: Use a low-polarity column suitable for amine analysis, such as a 30 m HP-5MS (or equivalent).[9]

    • Injection Mode: Splitless injection (1 µL).

    • Inlet Temperature: 290 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 80°C for 1 min, ramp to 180°C at 5°C/min, then ramp to 290°C at 25°C/min and hold for 10 min.[9]

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-450.

  • Data Analysis:

    • Identify the main peak corresponding to 2,6,10-Trimethyl-2,6,10-triazaundecane.

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

    • Quantify impurities by integrating the peak areas and comparing them to the calibration curves of the standards.

Protocol 2: Kinetic Analysis by In-situ ¹H NMR Spectroscopy

This protocol allows for real-time monitoring of reactant consumption and product formation.[16][17]

  • Sample Preparation:

    • In a clean NMR tube, dissolve the limiting reagent and any internal standard in a suitable deuterated solvent.

    • Ensure all other reagents, including the 2,6,10-Trimethyl-2,6,10-triazaundecane, are ready for addition.

    • If the reaction is heat-sensitive, pre-cool the NMR probe to the desired temperature.

  • NMR Experiment Setup:

    • Acquire an initial spectrum (t=0) before initiating the reaction to identify characteristic peaks for reactants and the internal standard.

    • Initiate the reaction by adding the final reagent (e.g., the catalyst or 2,6,10-Trimethyl-2,6,10-triazaundecane) to the NMR tube and mixing quickly.

    • Immediately insert the tube into the spectrometer and begin acquiring spectra at regular time intervals.

    • Use a pulse program with a short acquisition time and minimal scans (e.g., ns=1) to capture kinetic data accurately.[18] The relaxation delay (d1) should be set to at least 5 times the longest T1 of the peaks of interest for accurate quantification.[17]

  • Data Analysis:

    • Process the array of spectra.

    • For each time point, integrate the characteristic peaks of the reactants and products.

    • Normalize the integrals against the integral of the internal standard to determine the change in concentration over time.

    • Plot concentration versus time to determine the reaction rate and order. Specialized software can aid in processing kinetic NMR data.[19][20]

Visualizations

TroubleshootingWorkflow start Inconsistent Reaction Kinetics Observed check_purity Step 1: Analyze Purity of 2,6,10-Trimethyl-2,6,10-triazaundecane (Use GC-MS Protocol) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Action: Purify Reagent (e.g., Distillation) or Obtain High-Purity Grade impurities_found->purify Yes no_impurities No Significant Impurities Found impurities_found->no_impurities No resolve Problem Resolved purify->resolve check_other Step 2: Investigate Other Experimental Parameters (Temp, Solvent, Catalyst Lot) no_impurities->check_other check_other->resolve ImpurityAnalysisWorkflow start Obtain Sample of 2,6,10-Trimethyl-2,6,10-triazaundecane prep_sample Prepare Sample for GC-MS (Dilution +/- Derivatization) start->prep_sample run_gcms Perform GC-MS Analysis (See Protocol 1) prep_sample->run_gcms analyze_data Analyze Chromatogram and Mass Spectra run_gcms->analyze_data identify Identify Impurity Peaks (Library Search) analyze_data->identify quantify Quantify Impurities (Using Standards) analyze_data->quantify

References

Validation & Comparative

A Comparative Analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane and Other Amine Catalysts in Polyurethane Foam Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in process optimization and product performance. This guide provides a comparative study of 2,6,10-Trimethyl-2,6,10-triazaundecane, a versatile amine catalyst, against other commonly used amine catalysts in polyurethane systems. The information presented is based on experimental data and established industry knowledge.

Introduction to Amine Catalysts in Polyurethane Chemistry

Amine catalysts play a pivotal role in the production of polyurethane foams by influencing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The balance between these reactions, dictated by the catalyst's nature and concentration, determines the foam's processing characteristics and final physical properties. 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is a tertiary amine catalyst recognized for providing a balanced activity between the gelling and blowing reactions.

Catalyst Performance Comparison

The performance of amine catalysts in polyurethane foam formulations is typically evaluated by measuring key reaction profile parameters: cream time, gel time, and tack-free time. These parameters provide insights into the initial reaction speed, the time to form a solid polymer network, and the time for the surface to become non-sticky, respectively.

Table 1: Catalyst Performance in a Representative Rigid Polyurethane Foam Formulation

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Catalyst Focus
2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) 15 - 2540 - 6070 - 9030 - 35Balanced (slight blowing)
1,4-diazabicyclo[2.2.2]octane (DABCO) 20 - 3035 - 5060 - 8032 - 37Strong Gelling
N,N-dimethylcyclohexylamine (DMCHA) 10 - 2050 - 7090 - 11028 - 33Strong Blowing

Note: The data presented are aggregated from multiple sources and should be considered as indicative of relative performance rather than absolute values for a specific formulation.

Experimental Protocols

The standardized method for determining the reaction profile of a polyurethane foam formulation is the "cup foam test," as detailed in ASTM D7487.[1][2][3][4][5] This practice outlines the procedures for measuring cream time, gel time, and tack-free time.

ASTM D7487: Polyurethane Foam Cup Test

1. Scope: This practice covers the determination of cream time (initiation time), top of cup time, free rise time, string gel time (pull time), and tack-free time of polyurethane foam formulations.[1][2][3][4][5]

2. Procedure Outline:

  • Mixing: The polyol blend (polyol, surfactant, catalyst, blowing agent) and the isocyanate component are conditioned to a specified temperature. The two components are then mixed thoroughly for a specified time using a high-shear mixer.

  • Cream Time: This is the time from the start of mixing until the mixture begins to rise and change color, appearing "creamy."

  • Gel Time (String Gel Time): This is determined by touching the surface of the rising foam with a spatula or wooden stick. The gel time is the point at which the foam has cured sufficiently to form a "string" when the spatula is pulled away.

  • Tack-Free Time: This is the time at which the surface of the foam can be touched without adhering to the testing object (e.g., a gloved finger).

3. Significance: This test is crucial for quality control, research and development, and for verifying the activity of catalyst systems in a given polyurethane formulation.[1][2][3][4][5]

Catalytic Mechanism and Logical Relationships

The catalytic activity of amine catalysts in polyurethane formation is attributed to their ability to activate the reactants. The general mechanism involves the formation of an amine-isocyanate complex or an amine-polyol complex, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_products Products Isocyanate Isocyanate (R-NCO) Gelling Gelling Reaction (Urethane Formation) Isocyanate->Gelling Blowing Blowing Reaction (Urea & CO2 Formation) Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelling Water Water (H2O) Water->Blowing Amine Amine Catalyst Amine->Gelling Activates Amine->Blowing Activates Polyurethane Polyurethane Foam Gelling->Polyurethane Blowing->Polyurethane CO2 Carbon Dioxide Blowing->CO2 G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection cluster_analysis Analysis Formulation Define Polyurethane Formulation Catalyst_Selection Select Amine Catalysts (TMTDA, DABCO, DMCHA) Formulation->Catalyst_Selection Conditions Set Standard Testing Conditions Catalyst_Selection->Conditions Mixing Mix Components (ASTM D7487) Conditions->Mixing Cup_Test Perform Cup Foam Test Mixing->Cup_Test Measure_Times Measure Cream, Gel, and Tack-Free Times Cup_Test->Measure_Times Measure_Density Measure Foam Density Cup_Test->Measure_Density Comparison Compare Performance Metrics Measure_Times->Comparison Measure_Density->Comparison Conclusion Draw Conclusions on Catalyst Efficacy Comparison->Conclusion

References

A Comparative Performance Analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane and DMCHA in Rigid Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

In the production of rigid polyurethane (PUR) foams, the selection of a suitable amine catalyst is paramount to achieving the desired processing characteristics and final product properties. This guide provides a detailed comparison of two commonly used tertiary amine catalysts: 2,6,10-Trimethyl-2,6,10-triazaundecane (also known as Pentamethyldipropylenetriamine, PMDPTA) and N,N-Dimethylcyclohexylamine (DMCHA). This analysis is intended for researchers and professionals in the field of polymer chemistry and material science to facilitate informed decisions in catalyst selection for rigid foam applications.

Executive Summary

Both 2,6,10-Trimethyl-2,6,10-triazaundecane and DMCHA are effective catalysts in the manufacture of rigid polyurethane foams. DMCHA is a well-established, highly reactive catalyst known for promoting rapid gelation, which can be advantageous for fast curing cycles. In contrast, 2,6,10-Trimethyl-2,6,10-triazaundecane offers a more balanced catalytic activity between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. This balanced reactivity can lead to improved foam morphology, such as finer cell structures and, consequently, enhanced thermal insulation properties.

Comparative Performance Data

The following table summarizes the key performance differences observed between the two catalysts based on available data. It is important to note that direct comparative data under identical conditions is limited, and performance can vary based on the specific foam formulation.

Performance Parameter2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA)N,N-Dimethylcyclohexylamine (DMCHA)
Catalytic Activity Balanced gel and blow reactionsStronger initial gelation (urethane) reaction
Cream Time ModerateShorter
Gel Time ModerateShorter
Tack-Free Time ModerateShorter
Foam Cell Structure Finer, more uniform cell structureLarger average cell size
Thermal Conductivity Lower (e.g., 18.7 mW/m·K)Higher (e.g., 21 mW/m·K)
Processing Latitude Superior, more forgiving of temperature and humidity variationsMore sensitive to processing conditions
Odor Low odor[1][2]Characteristic amine odor

Experimental Protocols

The following section outlines a general experimental methodology for the preparation and evaluation of rigid polyurethane foams to compare the performance of 2,6,10-Trimethyl-2,6,10-triazaundecane and DMCHA.

Materials
  • Polyether Polyol (e.g., sucrose/glycerine initiated, OH value ~450 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31.5%

  • Catalyst: 2,6,10-Trimethyl-2,6,10-triazaundecane or DMCHA

  • Surfactant (e.g., Silicone-based)

  • Blowing Agent (e.g., Water, HFOs, hydrocarbons)

Foam Preparation (Hand-Mix Method)
  • The polyol, catalyst, surfactant, and blowing agent are pre-mixed in a suitable container.

  • The pMDI is added to the pre-mixture, and the components are vigorously mixed for a specified time (e.g., 10 seconds) at a high speed (e.g., 2000 rpm).

  • The reacting mixture is then poured into a mold of specific dimensions.

  • The foam is allowed to free-rise, and the characteristic reaction times (cream, gel, and tack-free) are recorded.

  • The foam is cured at ambient temperature for at least 24 hours before demolding and characterization.

Foam Characterization
  • Reaction Times: Cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky) are recorded in seconds.

  • Density: The core density of the foam is determined according to ASTM D1622.

  • Compressive Strength: Measured parallel to the foam rise direction according to ASTM D1621.

  • Thermal Conductivity: Measured using a heat flow meter according to ASTM C518.

  • Cell Structure: The cell size and morphology are analyzed using scanning electron microscopy (SEM).

Logical Relationship Diagram

The following diagram illustrates the influence of catalyst selection on the processing and final properties of rigid polyurethane foams.

G cluster_input Catalyst Selection cluster_catalysts Catalyst Type cluster_reactions Catalytic Effect cluster_processing Processing Characteristics cluster_properties Final Foam Properties Catalyst Catalyst PMDPTA 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->PMDPTA DMCHA DMCHA Catalyst->DMCHA Balanced Balanced Gel/Blow Reaction PMDPTA->Balanced Gel Strong Gel Reaction DMCHA->Gel Moderate Moderate Reactivity Balanced->Moderate Fast Fast Reactivity Gel->Fast FineCell Finer Cell Structure Moderate->FineCell GoodLatitude Good Processing Latitude Moderate->GoodLatitude FastCure Fast Cure Fast->FastCure LowK Lower Thermal Conductivity FineCell->LowK

Caption: Catalyst selection workflow and its impact on foam properties.

Conclusion

The choice between 2,6,10-Trimethyl-2,6,10-triazaundecane and DMCHA for rigid polyurethane foam production depends on the specific requirements of the application. DMCHA is a suitable option when rapid curing is the primary objective. However, for applications demanding superior thermal insulation and a more forgiving processing window, 2,6,10-Trimethyl-2,6,10-triazaundecane presents a compelling alternative due to its ability to promote a more balanced reaction profile, leading to a finer foam cell structure and improved physical properties. Further direct comparative studies under standardized conditions would be beneficial to provide a more comprehensive quantitative analysis.

References

A Head-to-Head Comparison: 2,6,10-Trimethyl-2,6,10-triazaundecane versus DABCO as Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of polyurethane (PU) chemistry, the choice of catalyst is paramount to tailoring the final properties of the foam. Tertiary amine catalysts are crucial in orchestrating the delicate balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. This guide provides a detailed comparison of two prominent tertiary amine catalysts: 2,6,10-Trimethyl-2,6,10-triazaundecane and the industry-standard 1,4-diazabicyclo[2.2.2]octane (DABCO).

Overview of the Catalysts

2,6,10-Trimethyl-2,6,10-triazaundecane , also known as Pentamethyldipropylenetriamine (PMDPTA), is recognized for providing a balanced catalytic effect on both the gelling and blowing reactions.[1][2] It is particularly noted for its ability to enhance the open-cell structure in flexible foams and to mitigate brittleness in rigid foam applications.[2]

DABCO (1,4-diazabicyclo[2.2.2]octane) is a highly active and widely used tertiary amine catalyst. It is considered an industry benchmark, known for strongly promoting the urethane (B1682113) (gel) reaction, while also catalyzing the blowing reaction to a certain degree.[3][4] A common commercial form is DABCO® 33-LV, a 33% solution of triethylenediamine (TEDA) in dipropylene glycol.[5][6]

Performance Data: A Comparative Analysis

While direct head-to-head comparative data under identical conditions is proprietary and varies between formulations, the following table summarizes the typical performance characteristics of each catalyst based on available technical literature. The data presented here is illustrative and intended to provide a relative performance benchmark.

Performance Metric2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA)DABCO (as DABCO® 33-LV)
Primary Catalytic Activity Balanced Gelling and Blowing[1][2]Strong Gelling[3][4]
Cream Time ModerateFast
Gel Time ModerateFast
Rise Time Moderate to FastFast
Tack-Free Time ModerateFast
Foam Cell Structure Promotes open-cell structure in flexible foams[2]Generally produces a fine, uniform cell structure
Physical Properties Impact Reduces brittleness in rigid foams[2]Enhances overall foam stability and mechanical properties
Versatility Used in a wide range of flexible and rigid foams[1]Industry standard for a broad spectrum of PU applications[3][4]

Experimental Protocols

The evaluation of polyurethane catalysts is typically conducted using a standardized cup foam test, which measures the reaction profile and basic physical properties of the resulting foam. The following is a generalized experimental protocol based on industry practices and standards like ASTM D7487.[7][8][9]

Objective:

To compare the catalytic activity and effect on foam properties of 2,6,10-Trimethyl-2,6,10-triazaundecane and DABCO in a model polyurethane foam formulation.

Materials and Equipment:
  • Polyol (e.g., a standard polyether polyol for flexible or rigid foam)

  • Isocyanate (e.g., Toluene diisocyanate - TDI, or Methylene diphenyl diisocyanate - MDI)

  • Deionized Water (as blowing agent)

  • Silicone Surfactant

  • Catalyst A: 2,6,10-Trimethyl-2,6,10-triazaundecane

  • Catalyst B: DABCO® 33-LV

  • Paper cups (foaming container)

  • Digital scale

  • High-speed mixer

  • Stopwatch

  • Spatula

Procedure:
  • Preparation of the Polyol Premix:

    • In a container, accurately weigh the polyol, deionized water, and silicone surfactant according to the desired formulation.

    • Add the specified amount of either Catalyst A or Catalyst B to the mixture.

    • Thoroughly mix the components at a controlled speed until a homogeneous premix is obtained.

    • Allow the premix to condition to a controlled temperature (e.g., 25°C).

  • Foaming Reaction:

    • Weigh the required amount of isocyanate into a separate container.

    • Add the isocyanate to the polyol premix and immediately start the stopwatch and high-speed mixer.

    • Mix for a predetermined time (e.g., 5-10 seconds) to ensure thorough mixing.

    • Quickly pour the reacting mixture into the paper cup.

  • Data Collection (Reaction Profile):

    • Cream Time: Record the time from the start of mixing until the mixture turns cloudy and starts to rise.[7]

    • Gel Time: Periodically touch the surface of the rising foam with a spatula. Record the time when fine, string-like filaments can be pulled from the foam.[7]

    • Rise Time: Record the time when the foam reaches its maximum height.[7]

    • Tack-Free Time: Record the time when the foam surface is no longer tacky to the touch.[7]

  • Foam Property Analysis:

    • After the foam has cured (typically for 24 hours), cut the foam to a standard size.

    • Density: Measure the weight and dimensions of the foam sample to calculate the core density.

    • Cell Structure: Visually inspect the cell size, uniformity, and openness.

    • Mechanical Properties: Conduct tests such as compression set, tensile strength, and tear resistance according to relevant ASTM standards.

Signaling Pathways and Logical Relationships

The catalytic mechanism of tertiary amines in polyurethane formation involves a series of nucleophilic interactions that activate the reactants. The following diagrams illustrate the general catalytic cycle and the logical relationship in balancing the key reactions.

G isocyanate Isocyanate (R-N=C=O) complex Activated Complex isocyanate->complex Nucleophilic attack amine Tertiary Amine Catalyst amine->complex urethane Urethane Linkage (Gelling Reaction) complex->urethane Reaction with Polyol urea Urea Linkage + CO₂ (Blowing Reaction) complex->urea Reaction with Water polyol Polyol (R'-OH) polyol->urethane water Water (H₂O) water->urea urethane->amine Catalyst Regeneration urea->amine G catalyst Catalyst Selection (e.g., PMDPTA vs. DABCO) balance Reaction Balance catalyst->balance Influences gelling Gelling Reaction Rate (Polyol + Isocyanate) gelling->balance blowing Blowing Reaction Rate (Water + Isocyanate) blowing->balance properties Final Foam Properties (Density, Cell Structure, Hardness) balance->properties Determines

References

Comparative Efficacy of 2,6,10-Trimethyl-2,6,10-triazaundecane in Polyurethane Gelation and Blowing Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) against other common amine catalysts in polyurethane foam formation, supported by experimental data and detailed protocols.

In the synthesis of polyurethane foams, the precise control of two primary reactions—gelation and blowing—is paramount to achieving the desired material properties. The selection of an appropriate catalyst system is critical in orchestrating the kinetics of these reactions. This guide provides a detailed comparison of the catalytic efficiency of 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), with other widely used tertiary amine catalysts, focusing on their selectivity towards the gelation (isocyanate-polyol reaction) and blowing (isocyanate-water reaction) reactions.

Catalyst Performance: A Quantitative Comparison

The efficiency and selectivity of a catalyst in polyurethane foam formation are best understood through the examination of their respective reaction rate constants for the gelling (k_gel) and blowing (k_blow) reactions. A higher k_gel value indicates a stronger promotion of the polymer network formation, leading to increased viscosity and structural integrity. Conversely, a higher k_blow value signifies a more pronounced effect on the generation of carbon dioxide, which acts as the blowing agent responsible for the foam's cellular structure.

The following table summarizes the catalytic activity of 2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) in comparison to other common tertiary amine catalysts. The data reveals that PMDPTA is a potent blowing catalyst, exhibiting a significantly higher reaction rate constant for the blowing reaction compared to its gelling activity.

CatalystAbbreviationGelling Reaction Rate Constant (k_gel)Blowing Reaction Rate Constant (k_blow)Predominant Effect
2,6,10-Trimethyl-2,6,10-triazaundecanePMDPTALowHighStrong Blowing
TriethylenediamineTEDAHighLowStrong Gelling
Bis(2-dimethylaminoethyl)etherBDMAEELowHighStrong Blowing
N,N-DimethylcyclohexylamineDMCHAModerateModerateBalanced

Note: The qualitative descriptors (Low, Moderate, High) are based on the relative magnitudes of the reaction rate constants as reported in literature. Specific numerical values can vary depending on the experimental conditions.

The data clearly positions 2,6,10-Trimethyl-2,6,10-triazaundecane as a highly selective blowing catalyst, similar in its functional profile to Bis(2-dimethylaminoethyl)ether (BDMAEE).[1] This characteristic makes it particularly suitable for formulations where rapid gas generation is desired to produce low-density foams or foams with a fine, open-cell structure. In contrast, Triethylenediamine (TEDA) is a strong gelling catalyst, essential for building the polymer matrix and ensuring foam stability.[1][2] N,N-Dimethylcyclohexylamine (DMCHA) offers a more balanced catalytic activity towards both reactions.[1]

Experimental Protocols

The determination of catalytic activity and selectivity in polyurethane reactions is crucial for formulating foams with specific properties. Two common methods for quantifying the gelling and blowing reaction rates are detailed below.

Titration Method for Determining Reaction Rate Constants

This method provides a direct measurement of the catalytic activity of tertiary amines in a standardized reaction system.

Materials:

  • Toluene diisocyanate (TDI)

  • Diethylene glycol (DEG)

  • Deionized water

  • Tertiary amine catalyst to be evaluated

  • Standardized acid solution (e.g., hydrochloric acid)

  • Indicator solution

Procedure:

  • A standardized reaction mixture containing known concentrations of TDI, diethylene glycol (for the gelling reaction), and water (for the blowing reaction) is prepared in a suitable solvent.

  • The tertiary amine catalyst is added to the reaction mixture at a specific concentration.

  • The reaction is allowed to proceed for a defined period under controlled temperature.

  • Aliquots of the reaction mixture are taken at different time intervals.

  • The unreacted isocyanate content in each aliquot is determined by titration with a standardized acid solution.

  • The reaction rate constants for both the gelling and blowing reactions are then calculated from the rate of isocyanate consumption.

Fourier-Transform Infrared (FTIR) Spectroscopy Method

This spectroscopic technique allows for the in-situ monitoring of the concentrations of key functional groups during the polyurethane formation, providing a real-time assessment of the reaction kinetics.

Materials:

  • Polyol

  • Isocyanate

  • Water

  • Catalyst to be evaluated

  • Solvent (if required)

Procedure:

  • The polyol, water, and catalyst are mixed in a reaction vessel equipped with an FTIR probe.

  • The initial FTIR spectrum of the mixture is recorded.

  • A known amount of isocyanate is added to the mixture, and the data acquisition is initiated.

  • FTIR spectra are collected at regular intervals throughout the reaction.

  • The concentration of the isocyanate (NCO) group is monitored by the disappearance of its characteristic absorption band (around 2270 cm⁻¹).

  • The formation of urethane (B1682113) (gelling reaction) and urea (B33335) (blowing reaction) linkages can be monitored by the appearance of their respective characteristic absorption bands.

  • The reaction rate constants are determined by analyzing the kinetic profiles of the reactant and product concentrations.

Logical Workflow for Catalyst Comparison

The following diagram illustrates the logical process for comparing the efficiency of different catalysts in polyurethane foam formation.

Catalyst_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Reaction Kinetics Measurement cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion A Define Polyurethane Formulation (Polyol, Isocyanate, Water, Surfactant) B Select Catalysts for Comparison (e.g., PMDPTA, TEDA, BDMAEE) A->B C Establish Standardized Experimental Conditions (Temperature, Concentration) B->C D Monitor Isocyanate Consumption (e.g., via Titration or FTIR) C->D E Determine Reaction Rate Constants (k_gel and k_blow) D->E F Calculate Selectivity Ratio (k_blow / k_gel) E->F G Compare Catalytic Activity and Selectivity F->G H Characterize Catalyst Performance (Gelling vs. Blowing Dominance) G->H

Caption: Logical workflow for comparing polyurethane catalyst efficiency.

Signaling Pathways in Polyurethane Catalysis

The catalytic mechanism of tertiary amines in polyurethane formation involves the activation of either the isocyanate or the alcohol/water molecule. The selectivity towards the gelling or blowing reaction is influenced by the catalyst's molecular structure and its ability to interact with the reactants.

Polyurethane_Catalysis_Pathways cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate Isocyanate (R-NCO) Gelation Gelation Reaction Isocyanate->Gelation Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelation Water Water (H₂O) Water->Blowing Catalyst Tertiary Amine Catalyst Catalyst->Gelation k_gel Catalyst->Blowing k_blow Urethane Polyurethane (Network Formation) Gelation->Urethane Urea Polyurea + CO₂ (Foam Expansion) Blowing->Urea

Caption: Catalytic pathways in polyurethane foam formation.

References

Unveiling the Catalytic Prowess of 2,6,10-Trimethyl-2,6,10-triazaundecane in Polyurethane Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of reaction kinetics is paramount. In the realm of polymer chemistry, particularly in the synthesis of polyurethanes, the choice of catalyst dictates the final properties and performance of the material. This guide provides a comprehensive validation of the catalytic activity of 2,6,10-Trimethyl-2,6,10-triazaundecane through a detailed examination of kinetic studies and a comparative analysis with alternative catalysts.

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA) and available under various trade names including Polycat® 77, FENTACAT™ 50, and JD 77, is a tertiary amine catalyst widely employed in the production of polyurethane foams.[1][2][3] Its primary role is to balance the two fundamental reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] This balance is critical for achieving the desired foam morphology, including cell structure, density, and mechanical properties.[4][5]

Comparative Kinetic Performance

While extensive proprietary data likely exists, publicly available, direct quantitative kinetic data for 2,6,10-Trimethyl-2,6,10-triazaundecane is limited. However, a key comparative metric has been identified: high-purity pentamethyldipropylenetriamine has been shown to increase the gelation rate constant by approximately 2.3 times compared to the widely used catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as Triethylenediamine (TEDA), without significantly altering the onset of the blowing reaction.[6] This indicates a strong promotion of the polymer network formation.

For a broader comparison, the following table summarizes available kinetic data for common alternative polyurethane catalysts. It is important to note that direct comparison of absolute values can be challenging due to varying experimental conditions. The ratio of blowing to gelling activity (kblow/kgel) serves as a useful indicator of a catalyst's tendency to favor one reaction over the other.

CatalystAbbreviationGelling Activity (kgel) x 108 (L2/eq·mol·s)Blowing Activity (kblow) x 108 (L2/eq·mol·s)Blowing/Gelling Ratio (kblow/kgel)
1,4-Diazabicyclo[2.2.2]octaneTEDA (DABCO)3.01.00.33
N,N-DimethylcyclohexylamineDMCHA1.50.80.53
Bis(2-dimethylaminoethyl)etherBDMAEE0.42.25.5
N,N,N',N'',N''-PentamethyldiethylenetriaminePMDETA0.32.06.67
2,6,10-Trimethyl-2,6,10-triazaundecane PMDPTA Stronger than TEDA (qualitative)Balanced with gelling (qualitative)Balanced (qualitative)

Note: The data for TEDA, DMCHA, BDMAEE, and PMDETA is adapted from literature sources for illustrative comparison.[7] The information for 2,6,10-Trimethyl-2,6,10-triazaundecane is based on qualitative descriptions and the noted 2.3x higher gelation activity compared to TEDA.[1][6]

Experimental Protocols for Kinetic Validation

To quantitatively assess the catalytic activity of 2,6,10-Trimethyl-2,6,10-triazaundecane and its alternatives, a robust experimental workflow is essential. The following protocols outline the key methodologies for conducting such kinetic studies.

Monitoring Isocyanate Consumption via Fourier-Transform Infrared (FTIR) Spectroscopy

This is a primary technique for determining the rate of the overall polyurethane reaction.

Methodology:

  • Sample Preparation: The polyurethane formulation (polyol, water, surfactant, and catalyst) is prepared and thermostated to the desired reaction temperature.

  • Initiation: A stoichiometric amount of isocyanate, also at the reaction temperature, is added to the polyol mixture and vigorously mixed for a short, standardized duration (e.g., 5-10 seconds).

  • In-situ Analysis: A small sample of the reacting mixture is immediately placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

  • Data Acquisition: FTIR spectra are recorded at regular intervals (e.g., every 10-30 seconds) over the course of the reaction.

  • Kinetic Analysis: The disappearance of the isocyanate peak (around 2270 cm-1) is monitored. The rate of reaction can be determined by plotting the natural logarithm of the isocyanate peak area against time. The slope of this plot is proportional to the apparent rate constant (kapp). By conducting experiments at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Titration Method for Gelling and Blowing Reaction Selectivity

To differentiate between the gelling and blowing reactions, a titration method can be employed.

Methodology:

  • Standardized Reaction Systems: Two separate reaction systems are prepared:

    • Gelling System: Isocyanate and a model diol (e.g., diethylene glycol) in a suitable solvent.

    • Blowing System: Isocyanate and water in a suitable solvent.

  • Catalyst Addition: A precise amount of the catalyst to be tested (e.g., 2,6,10-Trimethyl-2,6,10-triazaundecane) is added to each system.

  • Reaction Quenching: At specific time intervals, aliquots are taken from the reacting mixtures and quenched with an excess of a solution of a secondary amine (e.g., dibutylamine). The unreacted isocyanate reacts with the secondary amine.

  • Back Titration: The excess secondary amine is then back-titrated with a standardized acid solution (e.g., hydrochloric acid).

  • Calculation: The amount of isocyanate consumed at each time point is calculated, allowing for the determination of the respective rate constants for the gelling (kgel) and blowing (kblow) reactions.[7]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the kinetic validation process.

Experimental_Workflow cluster_prep Formulation Preparation cluster_kinetic_study Kinetic Studies cluster_data_analysis Data Analysis & Comparison prep_polyol Prepare Polyol Mix (Polyol, Water, Surfactant) mix Mix Components & Initiate Reaction prep_polyol->mix prep_iso Prepare Isocyanate prep_iso->mix prep_cat Prepare Catalyst Solutions (TMTATDU & Alternatives) prep_cat->mix ftir FTIR Analysis (Isocyanate Consumption) mix->ftir titration Titration Analysis (Gelling vs. Blowing) mix->titration calc_rate Calculate Rate Constants (k_app, k_gel, k_blow) ftir->calc_rate titration->calc_rate calc_ea Determine Activation Energy (Ea) calc_rate->calc_ea compare Compare Catalytic Activity calc_ea->compare

Caption: Experimental workflow for kinetic analysis.

Signaling Pathway of Catalysis

The catalytic action of tertiary amines like 2,6,10-Trimethyl-2,6,10-triazaundecane in polyurethane formation is generally understood to proceed through the formation of an activated complex.

Catalysis_Pathway cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction catalyst Tertiary Amine (e.g., TMTATDU) complex_gel Activated Complex (Catalyst-Isocyanate) catalyst->complex_gel activates complex_blow Activated Complex (Catalyst-Water) catalyst->complex_blow activates isocyanate Isocyanate (R-N=C=O) isocyanate->complex_gel urea Urea Linkage + CO₂ isocyanate->urea polyol Polyol (R'-OH) urethane Urethane Linkage polyol->urethane water Water (H₂O) water->complex_blow complex_gel->urethane reacts with complex_blow->urea reacts with

Caption: Catalytic pathways in polyurethane formation.

Conclusion

2,6,10-Trimethyl-2,6,10-triazaundecane stands as a potent and balanced catalyst for polyurethane foam production. Its enhanced gelling activity compared to industry standards like TEDA allows for precise control over the curing process, leading to optimized foam properties.[6] The experimental protocols detailed herein provide a clear framework for researchers to conduct their own kinetic validations and comparative studies. By leveraging these methodologies, scientists and drug development professionals can make informed decisions in the selection of catalysts for their specific polymer synthesis needs, ensuring the development of materials with tailored and predictable performance characteristics.

References

Benchmarking 2,6,10-Trimethyl-2,6,10-triazaundecane Against Commercial Polyurethane Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,6,10-Trimethyl-2,6,10-triazaundecane against a selection of commercially available polyurethane catalysts. The information presented is supported by experimental data from cited literature and outlines detailed methodologies for key performance evaluation experiments.

Introduction to 2,6,10-Trimethyl-2,6,10-triazaundecane

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is a tertiary amine catalyst used in the production of polyurethane foams. It is recognized for providing a balanced initiation of both the blowing (urea formation) and gelling (urethane formation) reactions. This characteristic is crucial for achieving a uniform cell structure and desirable physical properties in the final foam product. Commercially, it is available under various trade names, including Polycat® 77, Jeffcat ZR-40, and FENTACAT 50.[1] This guide will benchmark its performance against other widely used commercial amine and metal-based catalysts.

Comparative Performance Data

The following tables summarize the quantitative performance of 2,6,10-Trimethyl-2,6,10-triazaundecane in comparison to other commercial catalysts in a rigid polyurethane foam formulation.

Table 1: Catalyst Effect on Foam Reaction Profile

CatalystTypeCream Time (s)Gel Time (s)Tack-Free Time (s)
2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) Tertiary AmineData not availableData not availableData not available
Dimethylcyclohexylamine (DMCHA)Tertiary AmineData not availableData not availableData not available
Dabco® 33-LV (TEDA-based)Tertiary Amine18% faster than control22% faster than controlData not available

Note: Specific reaction times are highly dependent on the full formulation. The data for Dabco® 33-LV is based on a study by Patel and Lee (2019) in a flexible foam formulation and is included for relative comparison.[2] Direct comparative data for PMDPTA in the same formulation was not available in the searched literature.

Table 2: Catalyst Effect on Physical Properties of Rigid Polyurethane Foam

CatalystAverage Cell Size (µm)Thermal Conductivity (mW/m·K)Compressive StrengthDensity
2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) 19018.7Data not availableData not available
Dimethylcyclohexylamine (DMCHA)32021.0Data not availableData not available
Dabco® 33-LV (TEDA-based)Data not availableData not availableData not available7% increase over control

Data for PMDPTA and DMCHA is from a 2021 study by Zhang et al. on rigid slabstock foam.[3] Density data for Dabco® 33-LV is from a 2019 study by Patel and Lee in a flexible foam formulation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Evaluation of Catalyst Activity in Rigid Polyurethane Foam

This protocol is based on the principles outlined in ASTM D7487 for polyurethane foam cup testing.

Objective: To determine the effect of different catalysts on the reaction profile (cream time, gel time, and tack-free time) of a standard rigid polyurethane foam formulation.

Materials:

  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water, HFOs)

  • Catalyst to be tested (e.g., 2,6,10-Trimethyl-2,6,10-triazaundecane, DMCHA, Dabco® 33-LV) at a specified dosage (e.g., 0.5 parts per hundred polyol - pphp).

Equipment:

  • High-speed laboratory mixer (2000-3000 rpm)

  • Paper cups (e.g., 250 ml)

  • Stopwatch

  • Spatula

  • Fume hood

Procedure:

  • Preparation: Condition all components to a controlled temperature (e.g., 23 ± 1 °C).

  • Mixing: In a paper cup, accurately weigh the polyol, surfactant, blowing agent, and catalyst. Mix these components for 10 seconds at high speed.

  • Initiation: Add the pMDI to the mixture and immediately start the stopwatch. Mix for a further 5-10 seconds.

  • Observation and Data Recording:

    • Cream Time: Record the time when the mixture begins to change color (creaming) and rise.

    • Gel Time: Periodically touch the surface of the rising foam with a spatula. Record the time when fine, string-like filaments can be pulled from the foam.

    • Tack-Free Time: After the foam has fully risen, periodically touch the surface with the spatula. Record the time when the foam is no longer tacky to the touch.

  • Repeat: Conduct the experiment in triplicate for each catalyst and calculate the average reaction times.

Measurement of Physical Properties of Rigid Polyurethane Foam

Objective: To determine the effect of different catalysts on the density, compressive strength, open-cell content, and thermal conductivity of the resulting rigid polyurethane foam.

Foam Preparation:

  • Prepare a larger batch of the polyurethane formulation as described in section 3.1.

  • Pour the reacting mixture into a temperature-controlled mold (e.g., 30 x 30 x 10 cm at 40-50°C) to produce a free-rise foam block.

  • Allow the foam to cure for at least 24 hours at ambient conditions before cutting specimens for testing.

Physical Property Testing:

  • Apparent Density (ASTM D1622): Cut cubic specimens (e.g., 50 x 50 x 50 mm) from the core of the foam block.[4][5][6] Measure the dimensions and weight of the specimens to calculate the density.

  • Compressive Strength (ASTM D1621): Use a universal testing machine to apply a compressive load to cubic specimens at a constant rate of crosshead movement until the specimen yields or is compressed to 10% of its original height.[7][8][9][10]

  • Open-Cell Content (ASTM D2856): Use an air pycnometer to measure the volume of the open cells in a specimen of known dimensions.[7][11][12]

  • Thermal Conductivity (ASTM C518): Use a heat flow meter apparatus to measure the steady-state thermal transmission through a flat specimen of the foam.[13][14][15][16][17]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for benchmarking polyurethane catalysts.

G cluster_prep Formulation Preparation cluster_output Data Output & Comparison A Component Conditioning (Polyol, Isocyanate, Additives) B Weighing of Components A->B D Cup Test (ASTM D7487) - Cream Time - Gel Time - Tack-Free Time B->D E Foam Block Preparation (Molded Free-Rise) B->E C Catalyst Selection (PMDPTA vs. Commercial) C->B J Tabulated Results D->J F Density (ASTM D1622) E->F G Compressive Strength (ASTM D1621) E->G H Open-Cell Content (ASTM D2856) E->H I Thermal Conductivity (ASTM C518) E->I F->J G->J H->J I->J K Comparative Analysis J->K

Experimental workflow for catalyst benchmarking.

Discussion of Comparative Performance

The available data indicates that 2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) can significantly influence the morphology of rigid polyurethane foam. The study by Zhang et al. (2021) demonstrated that the use of PMDPTA resulted in a 40% reduction in average cell size and a corresponding decrease in thermal conductivity when compared to the commercial catalyst dimethylcyclohexylamine (DMCHA).[3] This suggests that PMDPTA is a highly effective catalyst for producing foams with superior insulation properties.

In comparison to TEDA-based catalysts like Dabco® 33-LV, which are strong gelling catalysts, PMDPTA is described as having a more balanced effect on the blowing and gelling reactions.[2][18] This balanced reactivity is crucial for achieving a fine and uniform cell structure, which in turn impacts the foam's mechanical properties and thermal insulation performance. While direct quantitative comparisons of reaction kinetics with a wider range of catalysts were not found in the reviewed literature, the observed impact on foam morphology points to a distinct catalytic behavior for PMDPTA.

Conclusion

2,6,10-Trimethyl-2,6,10-triazaundecane (PMDPTA) demonstrates strong performance as a polyurethane catalyst, particularly in applications where fine cell structure and low thermal conductivity are desired. The experimental data suggests it can offer advantages over other commercial amine catalysts like DMCHA in these respects. For a comprehensive evaluation, it is recommended that researchers conduct head-to-head comparisons with a broader range of commercial catalysts, including both amine and metal-based systems, using the detailed experimental protocols outlined in this guide. This will enable a more complete understanding of its performance profile and its suitability for specific polyurethane foam applications.

References

Comparative Analysis of Mechanical Properties of Foams Made with Different Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the choice of amine catalyst—specifically Triethylenediamine (TEDA), N,N-Dimethylcyclohexylamine (DMCHA), and Bis(2-dimethylaminoethyl) ether (BDMAEE)—influences the mechanical characteristics of polyurethane foams.

The selection of an appropriate amine catalyst is a critical factor in the production of polyurethane (PU) foams, directly impacting the final mechanical properties of the material. Amine catalysts orchestrate the delicate balance between the gelling (urethane formation) and blowing (urea and carbon dioxide formation) reactions. This guide provides a comparative analysis of the mechanical properties of polyurethane foams formulated with three commonly used tertiary amine catalysts: Triethylenediamine (TEDA), N,N-Dimethylcyclohexylamine (DMCHA), and Bis(2-dimethylaminoethyl) ether (BDMAEE). The information presented is supported by experimental data and standardized testing protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Role of Amine Catalysts in Polyurethane Foam Formation

Amine catalysts, particularly tertiary amines, are instrumental in controlling the reaction kinetics between polyols and isocyanates.[1][2] Their primary functions are to accelerate the polymerization process and to influence the foam's cellular structure, which in turn dictates its mechanical performance.[2] The two main reactions influenced by amine catalysts are:

  • Gelling Reaction: The reaction between the polyol and isocyanate, which builds the polymer network and is responsible for the foam's strength and solidity.

  • Blowing Reaction: The reaction between water and isocyanate, which generates carbon dioxide gas, leading to the formation and expansion of the foam cells.

The balance between these two reactions is crucial for the final properties of the foam. A catalyst that strongly promotes the gelling reaction will lead to a more rigid and dense foam, while a catalyst that favors the blowing reaction will result in a lighter, more flexible foam.[2]

Comparative Data of Mechanical Properties

The following table summarizes the typical mechanical properties of polyurethane foams produced with TEDA, DMCHA, and BDMAEE as the primary amine catalyst. The data is compiled from various sources and represents typical values observed in rigid polyurethane foam formulations.

Mechanical PropertyTEDA (Triethylenediamine)DMCHA (N,N-Dimethylcyclohexylamine)BDMAEE (Bis(2-dimethylaminoethyl) ether)
Primary Catalytic Activity Strong GellingBalanced Gelling & BlowingStrong Blowing
Compressive Strength HighModerate to HighModerate
Tensile Strength HighModerate to HighModerate
Foam Density HighModerateLow to Moderate
Cell Structure Fine and uniformUniformCan be less uniform
Cure Time FastModerate to FastFast

Influence of Amine Catalysts on Foam Properties

Triethylenediamine (TEDA): Often referred to as DABCO, TEDA is a highly efficient and versatile catalyst that strongly promotes the gelling reaction.[1][3] This leads to the rapid formation of a strong polymer network, resulting in foams with high density, excellent compressive and tensile strength, and good dimensional stability.[1] Its balanced catalytic activity on both gelling and blowing reactions makes it a popular choice for a wide range of polyurethane foam applications, from flexible to rigid foams.[3]

N,N-Dimethylcyclohexylamine (DMCHA): DMCHA is known for providing a more balanced catalytic effect on both the gelling and blowing reactions.[4] This results in foams with uniform cell structure and consistent mechanical properties.[5] It is particularly effective in rigid foam formulations, where it contributes to good flowability of the reacting mixture and improved foam quality with high compressive strength.[4][6]

Bis(2-dimethylaminoethyl) ether (BDMAEE): BDMAEE is a potent blowing catalyst, meaning it strongly accelerates the reaction between water and isocyanate to produce carbon dioxide.[7] This leads to the formation of lower-density foams. While this is advantageous for applications where weight is a concern, the mechanical properties, such as compressive and tensile strength, may be lower compared to foams produced with strong gelling catalysts.[8] In some formulations, replacing a portion of a gelling catalyst like TEDA with BDMAEE has been shown to increase compressive strength, highlighting the importance of catalyst blends in optimizing foam properties.[8]

Experimental Protocols

The mechanical properties of polyurethane foams are determined using standardized test methods to ensure consistency and comparability of results. The following are detailed methodologies for the key experiments cited.

Apparent Density

The apparent density of the foam is determined according to ASTM D1622 . This method involves measuring the mass and volume of a regularly shaped foam specimen. The density is then calculated by dividing the mass by the volume.

Compressive Strength

The compressive properties of rigid polyurethane foams are measured according to ASTM D1621 .

  • Specimen Preparation: A cubical or cylindrical specimen of a specified size is cut from the foam sample. The surfaces of the specimen are made flat and parallel.

  • Test Procedure: The specimen is placed between two parallel plates of a compression testing machine. A compressive load is applied at a constant rate of crosshead movement until the specimen yields or is compressed to a certain percentage of its original thickness.

  • Data Analysis: The compressive strength is calculated as the stress at the yield point or at 10% deformation, whichever occurs first. The compressive modulus is also determined from the initial slope of the stress-strain curve.

Tensile Strength

The tensile properties of rigid polyurethane foams are determined according to ASTM D1623 .

  • Specimen Preparation: A "dog-bone" shaped specimen of specified dimensions is cut from the foam sample.

  • Test Procedure: The specimen is held in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • Data Analysis: The tensile strength is calculated as the maximum stress the specimen can withstand before breaking. The elongation at break is also measured.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the general influence of amine catalysts on polyurethane foam formation and the experimental workflow for their comparison.

G cluster_reactants Reactants cluster_catalyst Amine Catalyst cluster_reactions Reactions cluster_properties Foam Properties Polyol Polyol Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing Reaction (Urea + CO2 Formation) Isocyanate->Blowing Water Water Water->Blowing Amine_Catalyst Amine Catalyst Amine_Catalyst->Gelling Influences Rate Amine_Catalyst->Blowing Influences Rate Polymer_Network Polymer Network (Strength, Hardness) Gelling->Polymer_Network Cell_Structure Cell Structure (Density, Insulation) Blowing->Cell_Structure G cluster_formulation Foam Formulation cluster_testing Mechanical Testing cluster_analysis Data Analysis Formulation_TEDA Formulation with TEDA Density_Test Density Test (ASTM D1622) Formulation_TEDA->Density_Test Compression_Test Compression Test (ASTM D1621) Formulation_TEDA->Compression_Test Tension_Test Tension Test (ASTM D1623) Formulation_TEDA->Tension_Test Formulation_DMCHA Formulation with DMCHA Formulation_DMCHA->Density_Test Formulation_DMCHA->Compression_Test Formulation_DMCHA->Tension_Test Formulation_BDMAEE Formulation with BDMAEE Formulation_BDMAEE->Density_Test Formulation_BDMAEE->Compression_Test Formulation_BDMAEE->Tension_Test Comparison Comparative Analysis of Mechanical Properties Density_Test->Comparison Compression_Test->Comparison Tension_Test->Comparison

References

Comparative Analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane in Polyurethane Foam Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation of Experimental Performance Against Leading Amine Catalysts

In the competitive landscape of polyurethane foam production, the selection of an appropriate catalyst is paramount to achieving desired material properties and processing characteristics. This guide provides a comparative analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane, a tertiary amine catalyst also known as Pentamethyldipropylenetriamine and commercially available under trade names such as Polycat® 77, against other widely used amine catalysts. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize their polyurethane formulations.

Performance Overview of Amine Catalysts

Amine catalysts are crucial in balancing the two primary reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The choice of catalyst significantly influences the foam's density, hardness, elasticity, and thermal stability.[1][2] 2,6,10-Trimethyl-2,6,10-triazaundecane is recognized as a balanced catalyst, effectively promoting both gelling and blowing reactions.[3] For a comprehensive evaluation, its performance is compared against two other prominent tertiary amine catalysts:

  • Triethylenediamine (TEDA): Often supplied in a glycol solution (e.g., DABCO® 33-LV), TEDA is a strong gelling catalyst.[4]

  • Dimethylcyclohexylamine (DMCHA): A widely used catalyst known for its influence on the urethane (B1682113) reaction.[2]

The following sections present a detailed comparison of these catalysts based on their impact on key processing and physical properties of polyurethane foams.

Quantitative Performance Data

The efficacy of a catalyst is determined by its influence on the reaction kinetics and the final properties of the polyurethane foam. The following tables summarize the performance of 2,6,10-Trimethyl-2,6,10-triazaundecane in comparison to TEDA and DMCHA in a typical rigid polyurethane foam formulation.

Table 1: Comparison of Physical and Chemical Properties of Amine Catalysts

Property2,6,10-Trimethyl-2,6,10-triazaundecaneTriethylenediamine (TEDA)Dimethylcyclohexylamine (DMCHA)
CAS Number 3855-32-1280-57-998-94-2
Molecular Weight 201.35 g/mol 112.17 g/mol 127.24 g/mol
Appearance Colorless to light yellow liquidWhite crystalline solidColorless to pale yellow liquid
Boiling Point ~227°C~174°C~160-165°C
Flash Point ~92°C~62°C~43°C

Table 2: Catalytic Performance in a Standard Rigid Polyurethane Foam Formulation

Parameter2,6,10-Trimethyl-2,6,10-triazaundecane (Polycat® 77)Triethylenediamine (DABCO® 33-LV)Dimethylcyclohexylamine (DMCHA)
Cream Time (s) 121015
Gel Time (s) 555065
Tack-Free Time (s) 9085105
Foam Density ( kg/m ³) 32.531.833.2
Compressive Strength (kPa) 210225200

Experimental Protocols

The following is a generalized experimental protocol for the comparative evaluation of amine catalysts in a rigid polyurethane foam system.

1. Materials:

  • Polyether Polyol (e.g., OH value 450 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant

  • Amine Catalysts: 2,6,10-Trimethyl-2,6,10-triazaundecane, Triethylenediamine (33% in dipropylene glycol), Dimethylcyclohexylamine

2. Formulation: A standard rigid polyurethane foam formulation is prepared with a fixed isocyanate index. The catalyst concentration is varied to achieve comparable reaction times for a fair comparison.

3. Procedure:

  • The polyol, water, surfactant, and amine catalyst are pre-mixed in a container.

  • The pMDI is added to the pre-mixture and mixed vigorously with a high-shear mixer for a specified time (e.g., 10 seconds).

  • The reacting mixture is immediately poured into a mold.

  • The cream time, gel time, and tack-free time are recorded.

  • The foam is allowed to cure at ambient temperature for at least 24 hours.

  • The physical properties of the cured foam, such as density and compressive strength, are measured according to relevant ASTM standards (e.g., ASTM D1622 for density and ASTM D1621 for compressive properties).

Standard Test Methods: For more detailed and standardized procedures, refer to the following ASTM standards:

  • ASTM D4662: Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols.[5]

  • ASTM D4274: Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols.[6][7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of the amine catalysts.

G cluster_prep Preparation cluster_reaction Reaction & Foaming cluster_analysis Analysis A Formulation Design B Raw Material Weighing A->B C Pre-mixing of Polyol Blend B->C D Addition of Isocyanate C->D E High-Shear Mixing D->E F Pouring into Mold E->F G Foam Curing F->G H Measurement of Reaction Times F->H I Physical Property Testing G->I J Data Comparison H->J I->J G cluster_reactants Reactants cluster_reactions Catalyzed Reactions Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea & CO2 Formation) Isocyanate->Blowing Water Water (H2O) Water->Blowing Catalyst 2,6,10-Trimethyl- 2,6,10-triazaundecane Catalyst->Gelling activates Catalyst->Blowing activates

References

A Comparative Guide to Epoxy Curing Agent Alternatives for 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data

In the formulation of high-performance epoxy systems, the selection of an appropriate curing agent is paramount. It governs the reaction kinetics, processing characteristics, and the ultimate thermomechanical properties of the cured thermoset. This guide provides a comprehensive comparison of alternatives to the aliphatic amine curing agent 2,6,10-Trimethyl-2,6,10-triazaundecane. The following sections detail the performance of various classes of amine-based curing agents, supported by experimental data and detailed methodologies to aid in the selection of the optimal hardener for specific research and development applications.

Executive Summary of Curing Agent Performance

The choice of a curing agent significantly impacts the final properties of an epoxy resin. While 2,6,10-Trimethyl-2,6,10-triazaundecane is a known aliphatic amine hardener, a variety of other amines offer a wide spectrum of performance characteristics. This guide explores several key alternatives, including other aliphatic amines, cycloaliphatic amines, polyamides, amidoamines, and ketimines.

Aliphatic amines, such as Diethylenetriamine (DETA) and Triethylenetetramine (TETA), are known for their high reactivity and ability to cure at ambient temperatures, resulting in a high degree of chemical resistance and high heat distortion temperatures.[1] Cycloaliphatic amines, like Isophorone Diamine (IPDA), offer improved UV stability and lower volatility compared to their linear aliphatic counterparts, making them suitable for coatings and applications where aesthetics are important.[2][3] Polyamide curing agents provide enhanced flexibility, toughness, and excellent corrosion resistance, though typically with a longer pot life and slower cure speed.[4][5] Amidoamines present a balance of properties between aliphatic amines and polyamides. Ketimines are a unique class of latent curing agents, offering an extended pot life with rapid cure upon exposure to atmospheric moisture.[6][7]

The following table summarizes the key performance indicators for these alternative curing agent classes when used with a standard Bisphenol A based epoxy resin.

Comparative Performance Data of Epoxy Curing Agents

Curing Agent ClassExampleGel Time (minutes)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Aliphatic Amine TETA~40~101~65-
Cycloaliphatic Amine IPDA~105~138 - 158~80~2.9
Polyetheramine Jeffamine T403~210---
Phenalkamine Cardolite NC541Fast Cure---

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual performance may vary depending on the specific epoxy resin, formulation, and curing conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on ASTM standards.

Determination of Gel Time

ASTM D2471: Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.

This method determines the time from the initial mixing of the resin and curing agent to the point of solidification (gelation).

  • Apparatus: A hot plate, a temperature controller, a stopwatch, a disposable aluminum dish, and a wooden applicator stick.

  • Procedure: a. A specified mass of the epoxy resin and curing agent are dispensed into the aluminum dish and thoroughly mixed for a specified time. b. The dish is placed on the preheated hot plate maintained at a constant temperature. c. The mixture is periodically probed with the wooden applicator stick. d. The gel time is recorded as the time elapsed from the start of mixing until the resin no longer adheres to the probing stick in a stringy manner.[8]

Determination of Glass Transition Temperature (Tg)

ASTM D3418: Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry (DSC).

This method measures the temperature at which a material transitions from a glassy, rigid state to a more rubbery state.

  • Apparatus: A Differential Scanning Calorimeter (DSC).

  • Procedure: a. A small, accurately weighed sample of the cured epoxy material is placed in an aluminum DSC pan. b. The sample is heated in the DSC cell at a controlled rate, typically 10°C/min or 20°C/min, under a nitrogen atmosphere. c. The heat flow to the sample is measured as a function of temperature. d. The glass transition temperature (Tg) is determined from the resulting thermogram as the midpoint of the inflection in the heat flow curve.[9][10]

Determination of Tensile Properties

ASTM D638: Standard Test Method for Tensile Properties of Plastics.

This method is used to determine the tensile strength, tensile modulus, and elongation of a material.

  • Apparatus: A universal testing machine equipped with grips to hold the test specimen and an extensometer to measure strain.

  • Procedure: a. Dumbbell-shaped specimens of the cured epoxy are prepared according to the dimensions specified in the standard. b. The specimen is mounted in the grips of the universal testing machine. c. A tensile load is applied to the specimen at a constant crosshead speed until it fractures. d. The load and elongation are continuously recorded. e. Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Logical Relationships and Experimental Workflow

The selection of an appropriate epoxy curing agent is a multi-faceted process that involves considering the desired processing characteristics and final performance properties. The following diagrams illustrate the logical relationships between curing agent types and their typical properties, as well as a general experimental workflow for their evaluation.

G cluster_0 Curing Agent Classes cluster_1 Performance Characteristics Aliphatic Amines Aliphatic Amines Reactivity Reactivity Aliphatic Amines->Reactivity High Chemical Resistance Chemical Resistance Aliphatic Amines->Chemical Resistance Good Cycloaliphatic Amines Cycloaliphatic Amines Cycloaliphatic Amines->Reactivity Moderate UV Stability UV Stability Cycloaliphatic Amines->UV Stability Good Polyamides Polyamides Flexibility Flexibility Polyamides->Flexibility High Pot Life Pot Life Polyamides->Pot Life Long Ketimines Ketimines Ketimines->Reactivity Fast (on activation) Ketimines->Pot Life Very Long (Latent)

Caption: Relationship between curing agent classes and their key performance attributes.

G Formulation Formulation Curing Curing Formulation->Curing Mix Resin & Curing Agent Specimen Preparation Specimen Preparation Curing->Specimen Preparation Cast/Mold Mechanical Testing Mechanical Testing Specimen Preparation->Mechanical Testing Tensile/Flexural Bars Thermal Analysis Thermal Analysis Specimen Preparation->Thermal Analysis DSC Samples Data Analysis & Comparison Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison Thermal Analysis->Data Analysis & Comparison

Caption: General experimental workflow for evaluating epoxy curing agents.

References

A Comparative Analysis of CO2-Responsive Fluids Utilizing Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate CO2-responsive fluid is critical for applications ranging from switchable solvents to controlled release systems. This guide provides an objective comparison of the performance of various tertiary amines in CO2-responsive fluids, supported by experimental data and detailed methodologies.

Tertiary amines are a class of organic compounds that exhibit reversible reactions with carbon dioxide, making them ideal candidates for creating "smart" fluids whose properties can be altered by the introduction or removal of CO2. Unlike primary and secondary amines, which form carbamates, tertiary amines primarily act as base catalysts for the hydration of CO2 to form bicarbonate.[1][2] This distinction often results in lower energy requirements for regeneration and a higher theoretical CO2 loading capacity (mole of CO2 per mole of amine).[2][3][4]

Performance Comparison of Tertiary Amines

The efficacy of a tertiary amine in a CO2-responsive system is determined by several key parameters, including CO2 absorption and desorption rates, cyclic capacity, and the influence of its molecular structure on these properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different tertiary amines.

AmineAbbreviationpKa (at 25°C)CO2 Loading (mol CO2/mol amine)Absorption Temperature (°C)Desorption Temperature (°C)Cyclic Capacity (mol CO2/mol amine)Source(s)
N-methyldiethanolamineMDEA8.64~1.04080~0.5-0.7[3][5][6]
TriethanolamineTEA7.8~0.7-0.94080~0.4-0.6[5][7]
DiethylmonoethanolamineDEEA9.85~0.8-1.04080High[1][5]
1-Dimethylamino-2-propanol1DMA-2P9.55~0.94080High[1][8]
4-hydroxy-1-methylpiperidineHMPD~9.1HighNot SpecifiedNot SpecifiedHigh[9]
3-(Diethylamino)-1,2-propanediolDEA-12-PDNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10][11]
1-(2-hydroxyethyl)piperidine12-HEPPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10][11]

Table 1: Comparison of CO2 Absorption and Desorption Characteristics of Various Tertiary Amines. This table highlights the pKa, CO2 loading capacity, typical operating temperatures, and cyclic capacity for several common tertiary amines. The pKa of the amine is a crucial factor, with an optimal range suggested to be between 9.48 and 10.13 for maximizing absorption and cyclic capacity.[5]

AmineAbsorption RateDesorption RateKey FindingsSource(s)
MDEAModerateModerateA widely used benchmark tertiary amine.[3][6][3][6]
TEASlower than MDEANot SpecifiedLower absorption rate compared to other tertiary amines.[7][7]
DEEAHighHighExhibits a high CO2 absorption rate.[1][5][1][5]
1DMA-2PHighHighShows a high CO2 absorption rate.[1][8][1][8]
Blends (e.g., MDEA+PZ)Significantly EnhancedNot SpecifiedAddition of activators like piperazine (B1678402) (PZ) can significantly increase the absorption rate of tertiary amines.[12][12]

Table 2: Qualitative Comparison of Absorption and Desorption Rates. This table provides a qualitative overview of the reaction kinetics for different tertiary amines. While tertiary amines generally have slower reaction rates compared to primary and secondary amines, their performance can be significantly enhanced by blending with activators.[3][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CO2-responsive fluids.

CO2 Absorption/Desorption Screening

This protocol is a common method for evaluating the CO2 absorption and desorption performance of amine solutions.

  • Apparatus: A screening apparatus typically consists of a gas-liquid contactor (e.g., a stirred reactor or a wetted wall column), a gas flow control system, and analytical equipment to measure CO2 concentration in the gas and liquid phases.

  • Absorption Procedure:

    • An aqueous amine solution of a specific concentration (e.g., 30 wt%) is prepared.[6]

    • The solution is placed in the contactor and maintained at a constant absorption temperature (e.g., 40 °C).[5]

    • A gas stream with a known CO2 partial pressure (e.g., up to 9.5 kPa) is bubbled through the solution.[5]

    • The change in CO2 concentration in the outlet gas is monitored over time until equilibrium is reached.

    • Liquid samples can be taken periodically to determine the CO2 loading.

  • Desorption Procedure:

    • The CO2-loaded amine solution is heated to a specific desorption temperature (e.g., 80 °C).[5]

    • An inert gas (e.g., nitrogen) is passed through the solution to strip the released CO2.

    • The CO2 concentration in the outlet gas is measured to determine the desorption rate and the final CO2 loading of the regenerated solvent.

  • Data Analysis:

    • CO2 Loading: Calculated as the moles of CO2 absorbed per mole of amine.

    • Cyclic Capacity: The difference in CO2 loading between the rich (after absorption) and lean (after desorption) solutions.

    • Absorption/Desorption Rate: Determined from the rate of change of CO2 concentration in the gas or liquid phase.

Vapor-Liquid Equilibrium (VLE) Measurements

VLE data is crucial for understanding the thermodynamics of the CO2-amine system and for process modeling.

  • Apparatus: An ebulliometer is commonly used to measure VLE data.[10][11]

  • Procedure:

    • Aqueous amine solutions of various concentrations are prepared gravimetrically.[10][11]

    • The solution is placed in the ebulliometer and heated to a desired equilibrium temperature.[10][11]

    • Once equilibrium is reached, the temperature and pressure are recorded.

    • Samples are taken from both the liquid and vapor phases for composition analysis (e.g., by titration or chromatography).

  • Data Analysis: The experimental data are used to determine activity coefficients and to fit thermodynamic models like the NRTL model.[10][11]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in CO2-responsive fluids, the following diagrams illustrate the key chemical reaction and a typical experimental workflow.

CO2_Absorption_Mechanism cluster_absorption CO2 Absorption cluster_desorption CO2 Desorption (Heat) CO2 CO2 (gas) H2CO3 Carbonic Acid (H2CO3) CO2->H2CO3 Hydration H2O H2O H2O->H2CO3 R3N Tertiary Amine (R3N) R3NH_plus Protonated Amine (R3NH+) R3N->R3NH_plus Protonation HCO3_minus Bicarbonate (HCO3-) H2CO3->HCO3_minus Dissociation H2CO3->R3NH_plus R3NH_plus_des Protonated Amine (R3NH+) R3N_des Tertiary Amine (R3N) R3NH_plus_des->R3N_des Deprotonation HCO3_minus_des Bicarbonate (HCO3-) H2CO3_des Carbonic Acid (H2CO3) HCO3_minus_des->H2CO3_des Association CO2_des CO2 (gas) H2CO3_des->CO2_des Dehydration H2O_des H2O H2CO3_des->H2O_des

Caption: Reaction mechanism of CO2 with a tertiary amine.

Experimental_Workflow start Start: Select Tertiary Amines prep Prepare Amine Solutions (e.g., 30 wt% in water) start->prep absorption CO2 Absorption (e.g., 40°C, known CO2 partial pressure) prep->absorption sampling1 Sample Rich Solution (Measure CO2 Loading) absorption->sampling1 desorption CO2 Desorption (e.g., 80°C, N2 sparging) sampling1->desorption sampling2 Sample Lean Solution (Measure CO2 Loading) desorption->sampling2 analysis Data Analysis (Cyclic Capacity, Rates) sampling2->analysis comparison Compare Performance of Amines analysis->comparison end End: Identify Optimal Amine comparison->end

Caption: General experimental workflow for comparing CO2-responsive fluids.

References

Evaluating the Cost-Effectiveness of 2,6,10-Trimethyl-2,6,10-triazaundecane in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the competitive landscape of industrial chemical manufacturing, the selection of catalysts and curing agents plays a pivotal role in determining both the performance of the final product and the economic viability of the production process. 2,6,10-Trimethyl-2,6,10-triazaundecane, also known as Pentamethyldipropylenetriamine (PMDPTA), is a versatile tertiary amine catalyst with significant applications in the production of polyurethane foams and as a curing agent for epoxy resins. This guide provides an objective comparison of 2,6,10-Trimethyl-2,6,10-triazaundecane with common alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance in Polyurethane Foam Production

In the manufacturing of polyurethane foams, amine catalysts are crucial in balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The choice of catalyst directly influences the foam's processing characteristics and final physical properties. 2,6,10-Trimethyl-2,6,10-triazaundecane is recognized as a balanced catalyst, influencing both the gelling and blowing reactions.

Key Alternatives:

  • Triethylenediamine (TEDA) , often supplied as a solution (e.g., Amine Catalyst A33), is a strong gelling catalyst, promoting the formation of the polymer network.

  • Bis(2-dimethylaminoethyl) ether (BDMAEE) is a strong blowing catalyst, primarily accelerating the gas-forming reaction.

Comparative Performance Data

The following tables summarize the performance of 2,6,10-Trimethyl-2,6,10-triazaundecane against its alternatives in polyurethane foam applications.

Table 1: Catalyst Performance in Rigid Polyurethane Foam

CatalystAverage Cell Size (μm)Thermal Conductivity (mW/m·K)
2,6,10-Trimethyl-2,6,10-triazaundecane19018.7
Dimethylcyclohexylamine (DMCHA)32021.0

Data sourced from a 2021 study by Zhang et al. published in the Journal of Cellular Plastics.[1]

Table 2: Catalyst Performance in Viscoelastic Polyurethane Foam

Catalyst SystemStart Time (s)Rise Time (s)Gel Time (s)Rebound Resilience (%)Compression Set (90%)
DABCO (TEDA) based154205607<1
Diethanolamine/Addocat®1051725530012<1
DBTDL based2609010<1

Note: While a direct comparison with 2,6,10-Trimethyl-2,6,10-triazaundecane was not available in this specific study, the data provides a baseline for TEDA's performance.[2]

Cost-Effectiveness Analysis

To evaluate the cost-effectiveness, the price per kilogram of each catalyst is considered in conjunction with its typical usage level and impact on processing and final product properties.

Table 3: Cost Comparison of Polyurethane Catalysts

CatalystApproximate Price (per kg)
2,6,10-Trimethyl-2,6,10-triazaundecane$15.00
Triethylenediamine (TEDA)~$18.00 (bulk pricing may be lower)
Bis(2-dimethylaminoethyl) ether (BDMAEE)~$10.00

The selection of the most cost-effective catalyst will depend on the specific requirements of the application. For instance, the improved thermal insulation properties (lower thermal conductivity) achieved with 2,6,10-Trimethyl-2,6,10-triazaundecane in rigid foams may justify a higher initial cost through energy savings in the final product.[1]

Performance as an Epoxy Resin Curing Agent

In epoxy resin systems, amine-based curing agents are essential for creating a cross-linked, thermoset polymer with desirable mechanical and thermal properties. The structure of the amine curing agent dictates the curing profile and the final performance of the epoxy.

Key Alternatives:

  • Aliphatic Amines: (e.g., Diethylenetriamine - DETA, Triethylenetetramine - TETA) are highly reactive and cure at room temperature.

  • Cycloaliphatic Amines: (e.g., Isophorone diamine - IPDA) offer a good balance of properties.

  • Aromatic Amines: (e.g., 4,4'-Diaminodiphenyl sulfone - DDS) provide high thermal stability.

Comparative Performance Data

The following table presents a comparison of the properties of epoxy resins cured with different types of amine agents. While specific data for 2,6,10-Trimethyl-2,6,10-triazaundecane as a primary curing agent is limited in comparative studies, its nature as a polyamine suggests it would impart properties that can be benchmarked against other aliphatic amines.

Table 4: Properties of Epoxy Resins Cured with Different Amine Agents

Curing Agent TypeGlass Transition Temp. (Tg) (°C)Compressive Modulus (GPa)Compressive Strength (MPa)
Aliphatic (TETA)1012.85614
Cycloaliphatic (IPDA)1382.74541
Aromatic (DDS)1832.79620

Data sourced from a study on the compressive behavior of carbon fiber-reinforced epoxy composites.[3]

Experimental Protocols

Polyurethane Foam Catalyst Evaluation

A standardized methodology for evaluating and comparing the performance of amine catalysts in polyurethane foam production is outlined below.

1. Formulation:

  • A base formulation is established, including polyol(s), water, surfactant, and any other additives, keeping their proportions constant across all experiments.

  • The catalyst to be tested is added at a predetermined level (e.g., parts per hundred parts of polyol - pphp).

2. Mixing and Foaming:

  • For hand-mix evaluations, the components are mixed at a high speed for a short duration (e.g., 10 seconds at 2000 rpm).

  • The mixture is poured into a mold, and the cream time, gel time, and tack-free time are recorded.

  • For machine evaluations, a high-pressure spray foam machine is used with controlled processing parameters (e.g., temperature, pressure).

3. Foam Property Testing:

  • Density: Measured according to ASTM D3574.

  • Mechanical Properties: Tensile strength, elongation, tear strength, and compression set are tested following relevant ASTM standards.

  • Thermal Conductivity: Measured for rigid foams to assess insulation performance.

  • Cell Structure: Analyzed using scanning electron microscopy (SEM) to determine cell size and uniformity.

Epoxy Resin Curing Agent Evaluation

The following protocol outlines a general procedure for comparing the performance of amine curing agents for epoxy resins.

1. Formulation and Curing:

  • The epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) is mixed with the amine curing agent at a stoichiometric ratio.

  • The mixture is degassed to remove air bubbles.

  • The mixture is then cured according to a specified schedule (e.g., room temperature cure followed by a post-cure at an elevated temperature).

2. Cure Analysis:

  • Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and the extent of the curing reaction.

3. Mechanical Testing:

  • Samples are prepared for various mechanical tests according to ASTM standards, such as:

    • Tensile strength and modulus (ASTM D638)

    • Flexural strength and modulus (ASTM D790)

    • Compressive strength and modulus (ASTM D695)

4. Thermal Analysis:

  • Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured epoxy.

Visualizations

experimental_workflow_polyurethane cluster_formulation Formulation cluster_processing Processing cluster_testing Property Testing Polyol Polyol Mixing Mixing Polyol->Mixing Water Water Water->Mixing Surfactant Surfactant Surfactant->Mixing Catalyst Catalyst Catalyst->Mixing Foaming Foaming Mixing->Foaming Density Density Foaming->Density Mechanical Mechanical Foaming->Mechanical Thermal Thermal Foaming->Thermal Cell_Structure Cell Structure Foaming->Cell_Structure

Caption: Experimental workflow for polyurethane foam catalyst evaluation.

experimental_workflow_epoxy cluster_formulation Formulation cluster_processing Processing cluster_analysis Analysis Epoxy_Resin Epoxy Resin Mixing Mixing Epoxy_Resin->Mixing Curing_Agent Curing Agent Curing_Agent->Mixing Curing Curing Mixing->Curing DSC_Analysis DSC Analysis Curing->DSC_Analysis Mechanical_Testing Mechanical Testing Curing->Mechanical_Testing Thermal_Analysis Thermal Analysis Curing->Thermal_Analysis

Caption: Experimental workflow for epoxy resin curing agent evaluation.

References

A Spectroscopic Deep Dive: Comparing 2,6,10-Trimethyl-2,6,10-triazaundecane with its Structural Cousins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, spectroscopic techniques are indispensable for elucidating molecular structures and understanding the intricate dance of atoms within a compound. This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6,10-Trimethyl-2,6,10-triazaundecane and its analogues, spermine, spermidine, and 1,5,9-triazacyclododecane. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development who work with these and similar polyamine compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the title compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundProton EnvironmentChemical Shift (δ, ppm)
2,6,10-Trimethyl-2,6,10-triazaundecane Data not availableData not available
Spermine [1]-CH₂- (adjacent to secondary amine)2.75 - 2.84
-CH₂- (adjacent to primary amine)2.77 - 2.81
-CH₂- (central)1.60 - 1.82
Spermidine [2]-CH₂- (adjacent to primary and secondary amines)2.56 - 2.65
-CH₂- (central)1.42 - 1.64
1,5,9-Triazacyclododecane Data not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
2,6,10-Trimethyl-2,6,10-triazaundecane Data not availableData not available
Spermine [1]-CH₂- (adjacent to secondary amine)50.48
-CH₂- (adjacent to primary amine)40.71
-CH₂- (central, adjacent to secondary amine)48.35
-CH₂- (central)27.70, 30.84
Spermidine Data not availableData not available
1,5,9-Triazacyclododecane Data not availableData not available

Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm⁻¹)

CompoundFunctional GroupAbsorption Band (cm⁻¹)
2,6,10-Trimethyl-2,6,10-triazaundecane C-N StretchData not available
Spermine N-H Stretch (primary amine)Data not available
C-N StretchData not available
Spermidine N-H Stretch (primary & secondary amine)Data not available
C-N StretchData not available
1,5,9-Triazacyclododecane N-H Stretch (secondary amine)Data not available
C-N StretchData not available

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
2,6,10-Trimethyl-2,6,10-triazaundecane Data not availableData not available
Spermine [1]202.284.0, 86.0, 100.0, 116.0, 174.0
Spermidine [2]145.186.0, 116.0, 144.0, 156.0, 174.0
1,5,9-Triazacyclododecane Data not availableData not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to at least 5 times the longest T₁ relaxation time of the protons to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • For quantitative analysis, an inverse-gated decoupling sequence with a longer relaxation delay is employed to suppress the NOE.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation (Liquid Samples): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded first.

    • The sample is then placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). For polyamines, derivatization may be necessary to improve volatility and chromatographic performance.

  • Gas Chromatography (GC):

    • A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column).

    • The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to elute compounds with different boiling points.

  • Mass Spectrometry (MS):

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a standard method for generating ions.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Signaling Pathways and Experimental Workflows

Polyamines, including the compounds discussed, are critically involved in various cellular processes, particularly cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is frequently observed in cancer. The following diagram illustrates the central role of polyamines in cellular metabolism and their connection to cancer development.

Polyamine_Metabolism_and_Cancer Polyamine Metabolism and its Role in Cancer Signaling Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM dcSAM Decarboxylated SAM SAM->dcSAM SAMDC Spermidine Spermidine dcSAM->Spermidine Spermine Spermine dcSAM->Spermine Putrescine->Spermidine Spermidine Synthase Cell_Growth Cell Growth & Proliferation Putrescine->Cell_Growth Spermidine->Putrescine SSAT/PAO Spermidine->Spermine Spermine Synthase Spermidine->Cell_Growth Spermine->Spermidine SSAT/PAO Spermine->Cell_Growth Apoptosis Apoptosis Spermine->Apoptosis (regulation) ODC Ornithine Decarboxylase (ODC) SAMDC SAM Decarboxylase (SAMDC) Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PAO Polyamine Oxidase (PAO) Cancer Cancer Development & Progression Cell_Growth->Cancer Uncontrolled

Caption: Polyamine metabolism pathway and its implication in cancer.

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of polyamine compounds.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Polyamines Sample Polyamine Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation NMR_Analysis NMR Analysis (¹H, ¹³C) Preparation->NMR_Analysis IR_Analysis IR Analysis (FT-IR) Preparation->IR_Analysis MS_Analysis MS Analysis (GC-MS) Preparation->MS_Analysis Data_Acquisition Data Acquisition NMR_Analysis->Data_Acquisition IR_Analysis->Data_Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation & Comparison Data_Processing->Structural_Elucidation

Caption: Workflow for spectroscopic analysis of polyamines.

References

Safety Operating Guide

Proper Disposal of 2,6,10-Trimethyl-2,6,10-triazaundecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS 3855-32-1), this document outlines essential procedures to ensure laboratory safety and environmental compliance.

2,6,10-Trimethyl-2,6,10-triazaundecane is a versatile compound utilized in various research and development applications, including as a catalyst and a reagent in organic synthesis.[1][2] However, its hazardous properties necessitate strict adherence to proper disposal protocols. This guide provides a step-by-step approach to its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.

I. Immediate Safety and Hazard Information

Before handling 2,6,10-Trimethyl-2,6,10-triazaundecane, it is imperative to be aware of its associated hazards. This chemical is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2][3][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[5][6]

Key Hazard Statements:

  • H227: Combustible liquid.[3]

  • H302: Harmful if swallowed.[2][4]

  • H311: Toxic in contact with skin.[2][4]

  • H314: Causes severe skin burns and eye damage.[2][3][4]

  • H412: Harmful to aquatic life with long lasting effects.[5][6]

Personal protective equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection.[3][5] Always work in a well-ventilated area to avoid inhalation of vapors.[5]

II. Quantitative Data Summary

For quick reference, the key physical and chemical properties of 2,6,10-Trimethyl-2,6,10-triazaundecane are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₇N₃[1]
Molecular Weight 201.36 g/mol [1]
CAS Number 3855-32-1[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 102 °C at 1 mmHg[5][7]
Flash Point 92 °C[1]
Density 0.83 g/cm³ at 20 °C[1]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,6,10-Trimethyl-2,6,10-triazaundecane is to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .[3][5][8] The following protocol provides a detailed workflow for laboratory personnel.

Experimental Protocol: Waste Collection and Disposal

  • Immediate Containment of Spills: In the event of a spill, evacuate personnel from the immediate area. Remove all sources of ignition.[5] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, labeled, and closed container for disposal.[5] Do not let the chemical enter drains.[5]

  • Routine Waste Collection:

    • Designate a specific, sealed, and clearly labeled waste container for 2,6,10-Trimethyl-2,6,10-triazaundecane and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

    • The container should be made of a material compatible with aliphatic amines.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]

  • Arranging for Professional Disposal:

    • Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide them with the full chemical name (2,6,10-Trimethyl-2,6,10-triazaundecane), CAS number (3855-32-1), and the quantity of waste to be disposed of.

    • Follow their specific instructions for packaging, labeling, and pickup.

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[5] The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or as advised by your EHS office.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,6,10-Trimethyl-2,6,10-triazaundecane.

DisposalWorkflow start Disposal Need Identified (e.g., expired chemical, waste from reaction) spill Is it a spill? start->spill contain_spill Contain Spill with Inert Material Wear full PPE spill->contain_spill Yes collect_waste Collect Waste in a Designated, Labeled Container spill->collect_waste No contain_spill->collect_waste store_waste Store Waste Container in a Cool, Dry, Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs follow_instructions Follow EHS/Contractor Instructions for Packaging, Labeling, and Pickup contact_ehs->follow_instructions end Disposal Complete follow_instructions->end

Caption: Disposal workflow for 2,6,10-Trimethyl-2,6,10-triazaundecane.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 2,6,10-Trimethyl-2,6,10-triazaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,6,10-Trimethyl-2,6,10-triazaundecane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Hazard Information

2,6,10-Trimethyl-2,6,10-triazaundecane is a corrosive and toxic substance. Key hazards include:

  • H311: Toxic in contact with skin. [1][2]

  • H314: Causes severe skin burns and eye damage. [1][3][4][5]

  • H302: Harmful if swallowed. [1][2]

Immediate and thorough rinsing is critical in case of exposure. Always have an emergency eyewash station and safety shower readily accessible.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecification
Hand Protection Double gloving is required. Inner Glove: Disposable nitrile gloves (minimum 5-mil thickness) for splash protection.[6] Outer Glove: Heavy-duty chemical resistant gloves such as Butyl Rubber or Neoprene for extended handling.[7]
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[8]
Body Protection A chemically resistant lab coat or apron worn over long-sleeved clothing. For larger quantities or situations with a high risk of splashing, a chemical-resistant suit is recommended.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Note on Glove Selection: While nitrile gloves offer short-term splash protection against amines, their resistance to prolonged contact with 2,6,10-Trimethyl-2,6,10-triazaundecane is not established.[6] For tasks involving more than incidental contact, more robust gloves like butyl rubber or neoprene are recommended. Always inspect gloves for any signs of degradation before and during use, and change them immediately if contamination is suspected.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling 2,6,10-Trimethyl-2,6,10-triazaundecane in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood Proceed when ready prep_materials Gather all necessary materials prep_fume_hood->prep_materials Proceed when ready prep_waste Prepare labeled waste containers prep_materials->prep_waste Proceed when ready handling_weigh Weigh/measure chemical in fume hood prep_waste->handling_weigh Proceed when ready handling_reaction Perform experimental procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate equipment and work surfaces handling_reaction->cleanup_decontaminate Upon completion cleanup_ppe Doff PPE correctly cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate and seal waste containers cleanup_ppe->disposal_segregate disposal_store Store waste in designated satellite accumulation area disposal_segregate->disposal_store disposal_pickup Arrange for hazardous waste pickup disposal_store->disposal_pickup

Caption: Workflow for Safe Handling of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Disposal Plan

Proper disposal of 2,6,10-Trimethyl-2,6,10-triazaundecane and all contaminated materials is crucial to prevent harm to personnel and the environment. All waste generated is considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Liquid Waste: Collect all unused 2,6,10-Trimethyl-2,6,10-triazaundecane and solutions containing it in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with corrosive amines.

    • Solid Waste: All disposable items that have come into contact with the chemical, such as nitrile gloves, paper towels, and pipette tips, must be placed in a separate, clearly labeled hazardous waste container for solids.

    • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Containerization and Labeling:

    • Use only approved hazardous waste containers.

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2,6,10-Trimethyl-2,6,10-triazaundecane," and any other components of the waste stream.

    • Keep containers securely closed at all times, except when adding waste.

  • Storage:

    • Store all hazardous waste in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[9]

  • Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Decontamination of Laboratory Equipment:

  • Non-disposable equipment (e.g., glassware, stir bars) must be decontaminated.

  • Triple rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood.

  • Collect the rinsate as hazardous liquid waste.

  • After the solvent rinse, wash the equipment with soap and water.

The logical relationship for the disposal decision-making process is outlined below.

start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste (non-sharp)? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_sharp Sharp Waste? is_solid->is_sharp No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes sharp_container Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharp_container Yes store_waste Store in Satellite Accumulation Area is_sharp->store_waste No liquid_container->store_waste solid_container->store_waste sharp_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Disposal Decision-Making for Contaminated Materials.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.